molecular formula C23H44N2O5 B13925372 IHVR-17028

IHVR-17028

Cat. No.: B13925372
M. Wt: 428.6 g/mol
InChI Key: DWMQGQSPNDGKJC-PLACYPQZSA-N
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Description

IHVR-17028 is a useful research compound. Its molecular formula is C23H44N2O5 and its molecular weight is 428.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H44N2O5

Molecular Weight

428.6 g/mol

IUPAC Name

N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide

InChI

InChI=1S/C23H44N2O5/c1-23(2,3)22(30)25(17-11-7-6-8-12-17)14-10-5-4-9-13-24-15-19(27)21(29)20(28)18(24)16-26/h17-21,26-29H,4-16H2,1-3H3/t18-,19+,20-,21-/m1/s1

InChI Key

DWMQGQSPNDGKJC-PLACYPQZSA-N

Isomeric SMILES

CC(C)(C)C(=O)N(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C2CCCCC2

Canonical SMILES

CC(C)(C)C(=O)N(CCCCCCN1CC(C(C(C1CO)O)O)O)C2CCCCC2

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of IHVR-17028: A Host-Targeted Antiviral Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

IHVR-17028 is a potent, broad-spectrum antiviral agent that operates through a host-targeted mechanism, offering a high barrier to the development of viral resistance. This technical guide elucidates the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways.

Core Mechanism: Inhibition of ER α-Glucosidase I

The primary molecular target of this compound is the host enzyme, endoplasmic reticulum (ER) α-glucosidase I.[1][2][3] This enzyme plays a critical role in the N-linked glycosylation pathway, a post-translational modification essential for the proper folding and function of many viral and host glycoproteins.

By inhibiting α-glucosidase I, this compound disrupts the trimming of glucose residues from nascent polypeptide chains in the ER. This interference leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for ER-associated degradation (ERAD). For enveloped viruses, which rely on heavily glycosylated envelope proteins for entry, assembly, and egress, this disruption is detrimental to the viral life cycle.[4]

Signaling Pathway of N-Linked Glycosylation and this compound Inhibition

N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum Polypeptide Nascent Polypeptide Oligosaccharyltransferase Oligosaccharyltransferase (OST) Polypeptide->Oligosaccharyltransferase Glycoprotein_Glc3 Glycoprotein (Glc3) Oligosaccharyltransferase->Glycoprotein_Glc3 Glc3Man9GlcNAc2 Glycan Precursor (Glc3Man9GlcNAc2) Glc3Man9GlcNAc2->Oligosaccharyltransferase Glucosidase_I α-Glucosidase I Glycoprotein_Glc3->Glucosidase_I Glycoprotein_Glc2 Glycoprotein (Glc1-2) Glucosidase_I->Glycoprotein_Glc2 Trims terminal glucose IHVR_17028 This compound IHVR_17028->Glucosidase_I Glucosidase_II α-Glucosidase II Glycoprotein_Glc2->Glucosidase_II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Misfolded Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded Golgi Golgi Apparatus Correctly_Folded->Golgi ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD

Caption: N-linked glycosylation pathway and the inhibitory action of this compound on α-glucosidase I.

Broad-Spectrum Antiviral Activity

This compound has demonstrated efficacy against a wide range of enveloped viruses. Its host-targeted mechanism makes it less susceptible to viral mutations that confer resistance to direct-acting antivirals.

Quantitative Antiviral Activity of this compound
VirusStrain/SerotypeAssay TypeEC50 (µM)IC50 (µM)Reference
Flaviviridae
Bovine Viral Diarrhea Virus (BVDV)NADLVirus Yield Reduction0.4[2]
Dengue Virus (DENV)Serotype 2, New Guinea CVirus Yield Reduction0.3[2]
Arenaviridae
Tacaribe Virus (TCRV)11573Virus Yield Reduction0.26[2]
Filoviridae
Marburg Virus (MARV)In vivo (mouse model)N/A[2]
Ebola Virus (EBOV)In vivo (mouse model)N/A[2]
Coronaviridae
SARS-CoV (pseudotyped)Lentiviral Transduction[5]
HCoV-NL63 (pseudotyped)Lentiviral Transduction[5]
Host Enzyme Inhibition
ER α-glucosidase IN/AEnzymatic Assay0.24[1][2][3]

Dual Mechanism Against Coronaviruses

A notable feature of this compound's mechanism is its dual action against certain coronaviruses, such as SARS-CoV and HCoV-NL63. In addition to disrupting the glycosylation of the viral spike (S) protein, it also alters the glycosylation of the host cell receptor, angiotensin-converting enzyme 2 (ACE2).[5][6]

This altered glycosylation of ACE2 does not prevent the binding of the viral S protein but impairs the subsequent membrane fusion step, effectively blocking viral entry at a post-binding stage.[5] This dual mechanism, targeting both viral protein maturation and host cell receptor competency, presents a formidable barrier to viral infection.

Logical Flow of this compound's Dual Action on Coronaviruses

Coronavirus_Dual_Action cluster_Virus Viral Lifecycle cluster_Host Host Cell Spike_Glycoprotein Spike (S) Glycoprotein Processing Viral_Assembly Viral Assembly & Egress Spike_Glycoprotein->Viral_Assembly disrupts Infectious_Virions Reduced Infectious Virions Viral_Assembly->Infectious_Virions ACE2_Glycosylation ACE2 Receptor Glycosylation Altered_ACE2 Altered ACE2 Glycosylation ACE2_Glycosylation->Altered_ACE2 Membrane_Fusion Impaired Membrane Fusion Altered_ACE2->Membrane_Fusion Viral_Entry Blocked Viral Entry Membrane_Fusion->Viral_Entry IHVR_17028 This compound Glucosidase_I α-Glucosidase I IHVR_17028->Glucosidase_I Glucosidase_I->Spike_Glycoprotein inhibits Glucosidase_I->ACE2_Glycosylation inhibits

Caption: Dual inhibitory mechanism of this compound against coronaviruses.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of in vitro and in vivo experiments.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious viral particles from infected cells in the presence of the inhibitor.

  • Cell Culture: Plate susceptible host cells (e.g., Vero E6 for DENV, MDBK for BVDV) in 96-well plates and grow to confluency.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Infection: Pre-treat cells with the diluted compound for a specified time (e.g., 2 hours). Subsequently, infect the cells with the virus at a defined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Harvesting: Collect the cell culture supernatant, which contains the progeny virions.

  • Quantification: Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Plot the percentage of virus inhibition against the compound concentration and calculate the EC50 value using non-linear regression.

Pseudotyped Lentiviral Particle Transduction Assay

This assay is used to study the effect of the inhibitor on viral entry, specifically for viruses that are difficult to culture or require high biosafety levels.

  • Pseudoparticle Production: Co-transfect producer cells (e.g., HEK293T) with three plasmids:

    • A lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP).

    • A plasmid encoding the viral envelope glycoprotein of interest (e.g., SARS-CoV Spike).

    • A packaging plasmid providing the necessary lentiviral proteins.

  • Harvesting Pseudoparticles: Collect the supernatant containing the pseudotyped lentiviral particles 48-72 hours post-transfection.

  • Transduction:

    • Plate target cells that express the appropriate viral receptor (e.g., HEK293T cells overexpressing ACE2).

    • Pre-treat the target cells with various concentrations of this compound.

    • Add the pseudoparticle-containing supernatant to the cells.

  • Reporter Gene Measurement: After 48-72 hours, measure the expression of the reporter gene (e.g., luciferase activity by adding luciferin and measuring luminescence).

  • Data Analysis: Normalize the reporter signal to that of untreated control cells and calculate the dose-dependent inhibition of transduction.

Experimental Workflow for Pseudotyped Particle Assay

Pseudotype_Workflow cluster_Production 1. Pseudoparticle Production cluster_Transduction 2. Transduction & Inhibition Assay Plasmids Lentiviral Backbone (Luciferase) + Packaging Plasmid + Viral Envelope Plasmid Transfection Co-transfection Plasmids->Transfection HEK293T_Producer HEK293T Producer Cells HEK293T_Producer->Transfection Harvest Harvest Supernatant Transfection->Harvest Pseudoparticles Pseudotyped Viral Particles Harvest->Pseudoparticles Infection Add Pseudoparticles Pseudoparticles->Infection Target_Cells Target Cells (e.g., ACE2-expressing) IHVR_17028_Treat Pre-treat with this compound Target_Cells->IHVR_17028_Treat IHVR_17028_Treat->Infection Incubation Incubate 48-72h Infection->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay

Caption: Workflow for assessing viral entry using a pseudotyped lentiviral particle assay.

Conclusion

This compound represents a promising class of host-targeted antivirals. Its mechanism of action, centered on the inhibition of the host ER α-glucosidase I, disrupts essential viral glycoprotein processing, leading to a broad spectrum of activity. The dual mechanism observed against coronaviruses, affecting both viral protein maturation and host receptor competency for entry, further underscores its potential as a robust antiviral agent. The data and protocols presented herein provide a comprehensive overview for researchers engaged in the discovery and development of novel antiviral therapeutics.

References

Unveiling IHVR-17028: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-17028 is a novel iminosugar that has demonstrated potent and broad-spectrum antiviral activity against a range of hemorrhagic fever viruses and other pathogenic viruses.[1] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Discovery of this compound: A Structure-Activity Relationship Approach

This compound was identified through an extensive structure-activity relationship (SAR) study of 120 derivatives of the parent compound, CM-10-18. This systematic exploration aimed to enhance the antiviral potency and spectrum of CM-10-18, an N-alkylated deoxynojirimycin (DNJ) derivative. The research, detailed in the work by Yu et al. (2012), led to the identification of several promising analogues, including this compound, with significantly improved antiviral efficacy.[2][3][4]

The discovery process can be visualized as a logical workflow:

A Parent Compound (CM-10-18) B SAR Study of 120 Derivatives A->B Rational Chemical Modification C Identification of Lead Compounds B->C Screening for Antiviral Activity D This compound C->D Selection of Most Potent Analogue

Figure 1: Discovery workflow of this compound.

Synthesis Pathway

The synthesis of this compound is based on the N-alkylation of the deoxynojirimycin (DNJ) core. While the precise, step-by-step protocol for this compound is detailed in Yu et al. (2012), the general synthetic strategy for this class of compounds involves the reductive amination of DNJ with a specific aldehyde or the N-alkylation with an alkyl halide.

A generalized synthetic scheme is as follows:

DNJ Deoxynojirimycin (DNJ) IHVR_17028 This compound (N-alkylated DNJ) DNJ->IHVR_17028 Alkyl_Halide R-X (Alkyl Halide) or R-CHO (Aldehyde) Alkyl_Halide->IHVR_17028 Solvent Solvent (e.g., DMF, MeOH) Solvent->IHVR_17028 Base Base (e.g., K2CO3) or Reducing Agent (e.g., NaBH(OAc)3) Base->IHVR_17028

Figure 2: General synthesis scheme for N-alkylated DNJ derivatives.

The synthesis of the parent compound, CM-10-18, is achieved through the reaction of deoxynojirimycin with 7-ethyl-7-hydroxynonanal.[3] The synthesis of this compound follows a similar logic, with a different alkylating agent to achieve the desired chemical structure and enhanced biological activity.

Mechanism of Action: Targeting Host Glycosylation

This compound exerts its antiviral effect by targeting a host cellular enzyme, endoplasmic reticulum (ER) α-glucosidase I.[1] This enzyme is crucial for the proper folding of viral glycoproteins. By inhibiting α-glucosidase I, this compound disrupts the normal processing of these viral proteins, leading to misfolding, degradation, and a subsequent reduction in the secretion of infectious virions.[3]

In the context of coronaviruses such as SARS-CoV and HCoV-NL63, this compound has an additional mechanism. It alters the N-linked glycan structure of the angiotensin-converting enzyme 2 (ACE2), the host cell receptor for these viruses.[3][5][6][7] This alteration impairs the membrane fusion step of viral entry, further contributing to its antiviral activity.

The signaling pathway can be illustrated as follows:

cluster_ER Endoplasmic Reticulum Glucosidase_I α-glucosidase I Calnexin Calnexin Cycle Glucosidase_I->Calnexin Enables Entry Misfolded_Glycoprotein Misfolded Glycoprotein Glucosidase_I->Misfolded_Glycoprotein Inhibition leads to Viral_Glycoprotein Viral Glycoprotein (unfolded) Viral_Glycoprotein->Glucosidase_I Folded_Glycoprotein Properly Folded Glycoprotein Calnexin->Folded_Glycoprotein Virion_Secretion Infectious Virion Secretion Folded_Glycoprotein->Virion_Secretion Misfolded_Glycoprotein->Virion_Secretion Reduces IHVR_17028 This compound IHVR_17028->Glucosidase_I Inhibits

Figure 3: Mechanism of action of this compound via inhibition of ER α-glucosidase I.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound against various targets and viruses.

Table 1: Inhibition of ER α-glucosidase I

CompoundIC50 (µM)
This compound0.24[1]
CM-10-18 (parent)0.54

Table 2: Antiviral Activity of this compound

VirusAssayEC50 (µM)
Bovine Viral Diarrhea Virus (BVDV)Virus Yield Reduction0.4[1]
Tacaribe Virus (TCRV)Virus Yield Reduction0.26[1]
Dengue Virus (DENV)Virus Yield Reduction0.3[1]
SARS-CoV pseudoparticlesTransduction Inhibition7.2[5]
HCoV-NL63 pseudoparticlesTransduction Inhibition22.0[5]
Influenza A Virus (IAV) pseudoparticlesTransduction Inhibition55.3[5]

Key Experimental Protocols

ER α-glucosidase I Inhibition Assay

This assay quantifies the inhibitory activity of a compound against ER α-glucosidase I.

  • Enzyme Source: ER α-glucosidase I is isolated and purified from rat liver.

  • Substrate: A labeled oligosaccharide, Glc3Man5GlcNAc1, is used as the substrate.

  • Reaction: Varying concentrations of the test compound (e.g., this compound) are incubated with the enzyme and substrate mixture for a defined period (e.g., 30 minutes).

  • Quantification: The reaction products are separated by High-Performance Liquid Chromatography (HPLC), and the amount of hydrolyzed product is quantified by peak area analysis.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is determined from the dose-dependent inhibition curve. A more detailed, generalized protocol for α-glucosidase inhibition assays can be found in the literature.[8]

Pseudotyped Lentiviral Transduction Assay

This assay is used to assess the ability of a compound to inhibit viral entry mediated by specific viral envelope proteins.

  • Cell Culture: A suitable host cell line (e.g., 293T cells engineered to express the viral receptor) is seeded in 96-well plates.[9]

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration.[5]

  • Infection: The cells are then infected with lentiviral particles pseudotyped with the viral envelope protein of interest (e.g., SARS-CoV Spike protein). These particles carry a reporter gene, such as luciferase.[5][9]

  • Incubation: The infection is allowed to proceed for a set period.

  • Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured. A reduction in luciferase signal compared to untreated control cells indicates inhibition of viral entry.[5]

  • EC50 Calculation: The 50% effective concentration (EC50) is calculated from the dose-response curve. Detailed protocols for generating and using pseudotyped lentiviruses are widely available.[7][9][10][11][12]

Conclusion

This compound is a promising antiviral candidate that emerged from a rigorous SAR campaign. Its mechanism of action, targeting a host glycosylation enzyme, offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance. The quantitative data demonstrate its potent inhibitory effects in the nanomolar to low micromolar range against several viruses. The detailed experimental protocols provided in the literature allow for the replication and further investigation of its antiviral properties. Further preclinical and clinical development of this compound and related iminosugars is warranted to explore their full therapeutic potential.

References

An In-depth Technical Guide to IHVR-17028: A Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-17028 is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of enveloped viruses. As an iminosugar, its mechanism of action lies in the inhibition of host-cell endoplasmic reticulum (ER) α-glucosidase I, a key enzyme in the N-linked glycosylation pathway. By disrupting the proper folding of viral glycoproteins, this compound effectively impairs viral maturation and entry, positioning it as a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the structural properties, mechanism of action, and in vitro and in vivo antiviral activity of this compound, supported by detailed experimental protocols and data presented for scientific evaluation.

Core Properties of this compound

PropertyValue
Chemical Name N/A (Proprietary)
CAS Number 1428247-78-2[1]
Molecular Formula C₂₃H₄₄N₂O₅[1]
Molecular Weight 428.61 g/mol [1]
Class Iminosugar, ER α-glucosidase I inhibitor
Mechanism of Action Inhibition of host ER α-glucosidase I, leading to altered N-linked glycan processing of viral and host glycoproteins.[2][3][4]
Primary Target Endoplasmic Reticulum α-glucosidase I[2]

Antiviral Activity and Potency

This compound has demonstrated potent antiviral activity against a diverse panel of enveloped viruses. Its efficacy is attributed to its ability to inhibit ER α-glucosidase I, a crucial host enzyme for the proper folding of viral glycoproteins.

In Vitro Antiviral Efficacy

The 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of this compound against various viruses are summarized below.

Virus FamilyVirusAssay TypeCell LineEC₅₀ (µM)IC₅₀ (µM)Reference
Flaviviridae Bovine Viral Diarrhea Virus (BVDV)Virus Yield ReductionMDBK0.4-[2]
Dengue Virus (DENV)Virus Yield ReductionVero0.3-[2]
Arenaviridae Tacaribe Virus (TCRV)Virus Yield ReductionVero0.26-[2]
Filoviridae Ebola Virus (EBOV)Pseudovirus Entry Assay---[3]
Marburg Virus (MARV)Pseudovirus Entry Assay---[3]
Coronaviridae SARS-CoVPseudovirus Entry AssayHuh7.5--
HCoV-NL63Pseudovirus Entry AssayHuh7.5--
In Vitro Enzymatic Inhibition

This compound is a potent inhibitor of the host enzyme ER α-glucosidase I.

EnzymeIC₅₀ (µM)Reference
ER α-glucosidase I0.24[2]
In Vivo Efficacy

In a lethal mouse model of Marburg virus (MARV) infection, treatment with this compound demonstrated significant protection.

Animal ModelVirus StrainTreatment RegimenOutcomeReference
BALB/c MiceMouse-adapted MARV25-50 mg/kg, oral gavage, starting 1 day prior to challengeSignificant protection from lethal infection[2]

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the disruption of the N-linked glycosylation pathway within the host cell's endoplasmic reticulum. This inhibition leads to misfolded viral glycoproteins, which in turn impairs viral assembly, maturation, and entry into new host cells. In the context of coronaviruses like SARS-CoV and HCoV-NL63, this compound has been shown to alter the glycan structure of the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2), thereby inhibiting viral entry.

G cluster_ER Endoplasmic Reticulum cluster_Outcome Outcome Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glycan Moiety (Glc3Man9GlcNAc2) Nascent Viral Glycoprotein->Glc3Man9GlcNAc2 N-linked glycosylation Glucosidase_I ER α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glucose trimming Glucosidase_II ER α-Glucosidase II Glucosidase_I->Glucosidase_II Misfolded_Glycoprotein Misfolded Glycoprotein (Accumulation of Glc3Man9GlcNAc2) Calnexin_Calreticulin Calnexin/Calreticulin Chaperone Cycle Glucosidase_II->Calnexin_Calreticulin Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Glycoprotein Impaired_Virion_Assembly Impaired Virion Assembly & Maturation This compound This compound This compound->Glucosidase_I Inhibition Altered_ACE2_Glycosylation Altered ACE2 Receptor Glycosylation ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Misfolded_Glycoprotein->Impaired_Virion_Assembly Reduced_Viral_Entry Reduced Viral Entry Altered_ACE2_Glycosylation->Reduced_Viral_Entry

Caption: Mechanism of action of this compound.

Pharmacokinetics and ADME Profile

Pharmacokinetic studies in rats provide initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

ParameterRouteDose (mg/kg)ValueReference
Cₘₐₓ Oral (gavage)750.18 µg/mL[2]
Tₘₐₓ Oral (gavage)751.56 hours[2]
Oral Bioavailability (F%) --12%[2]
T₁/₂ Intravenous-0.88 hours[2]
Plasma Protein Binding --51% - 88% (human, rat, mouse)[5]
Metabolic Stability --Unstable in rat liver microsomes; relatively stable in human and mouse liver microsomes[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Virus Yield Reduction Assay

This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.

G Start Start Seed_Cells Seed host cells in 96-well plates Start->Seed_Cells Pre-treat Pre-treat cells with serial dilutions of this compound Seed_Cells->Pre-treat Infect Infect cells with virus (e.g., BVDV, DENV, TCRV) Pre-treat->Infect Incubate Incubate for a defined period to allow for viral replication Infect->Incubate Harvest Harvest supernatant containing progeny virus Incubate->Harvest Titrate Titrate viral yield in supernatant (e.g., plaque assay, TCID50) Harvest->Titrate Calculate_EC50 Calculate EC50 value Titrate->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for Virus Yield Reduction Assay.

Protocol:

  • Cell Seeding: Seed appropriate host cells (e.g., MDBK for BVDV, Vero for DENV and TCRV) in 96-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treatment: Remove the growth medium from the cell monolayers and add the prepared dilutions of this compound. Incubate for a specified period (e.g., 2 hours).

  • Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected plates for a period sufficient to allow for multiple rounds of viral replication (e.g., 48-72 hours).

  • Harvest: Collect the culture supernatants containing the progeny virus.

  • Titration: Determine the viral titer in the harvested supernatants using a standard method such as a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of this compound that reduces the viral yield by 50% compared to the untreated control.

ER α-Glucosidase I Inhibition Assay

This in vitro enzymatic assay measures the direct inhibitory effect of this compound on ER α-glucosidase I.

G Start Start Prepare_Reagents Prepare assay buffer, purified ER α-glucosidase I, and substrate Start->Prepare_Reagents Add_Inhibitor Add serial dilutions of This compound to microplate wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add purified ER α-glucosidase I to the wells Add_Inhibitor->Add_Enzyme Pre-incubate Pre-incubate to allow inhibitor-enzyme binding Add_Enzyme->Pre-incubate Initiate_Reaction Initiate reaction by adding fluorogenic or chromogenic substrate Pre-incubate->Initiate_Reaction Measure_Signal Measure fluorescence or absorbance over time Initiate_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 value Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for ER α-Glucosidase I Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare an appropriate assay buffer (e.g., sodium phosphate buffer, pH 7.0). Purify ER α-glucosidase I from a suitable source. Prepare a solution of a fluorogenic or chromogenic substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside).

  • Assay Setup: In a 96-well microplate, add serial dilutions of this compound to the wells.

  • Enzyme Addition: Add a fixed concentration of purified ER α-glucosidase I to each well.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of this compound to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Measurement: Monitor the increase in fluorescence or absorbance over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocities for each concentration of this compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

In Vivo Efficacy in a Lethal Marburg Virus Mouse Model

This protocol outlines the evaluation of this compound's protective efficacy in a lethal mouse model of Marburg virus infection.

G Start Start Acclimatize Acclimatize BALB/c mice to BSL-4 conditions Start->Acclimatize Group_Animals Randomly assign mice to treatment and control groups Acclimatize->Group_Animals Pre-treatment Administer this compound or vehicle (e.g., oral gavage) 1 day prior to infection Group_Animals->Pre-treatment Challenge Challenge mice with a lethal dose of mouse-adapted Marburg virus Pre-treatment->Challenge Continue_Treatment Continue daily treatment for a specified duration Challenge->Continue_Treatment Monitor Monitor mice daily for clinical signs of disease and mortality Continue_Treatment->Monitor Analyze_Data Analyze survival data (e.g., Kaplan-Meier survival curves) Monitor->Analyze_Data End End Analyze_Data->End

Caption: Workflow for In Vivo Efficacy Study.

Protocol:

  • Animal Model: Use a susceptible mouse strain, such as BALB/c mice, and a mouse-adapted strain of Marburg virus. All work must be conducted in a BSL-4 facility.

  • Acclimatization: Acclimatize the mice to the experimental conditions for a sufficient period.

  • Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound at 25 mg/kg, this compound at 50 mg/kg).

  • Treatment: Begin treatment with this compound or the vehicle control one day prior to viral challenge. Administer the compound via an appropriate route, such as oral gavage.

  • Viral Challenge: Infect the mice with a lethal dose of the mouse-adapted Marburg virus.

  • Post-challenge Treatment: Continue the daily treatment regimen for a predetermined duration (e.g., 10-14 days).

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.

  • Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and appropriate statistical tests to determine the significance of the protective effect of this compound.

Conclusion

This compound is a promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting a crucial host-cell pathway. Its potent in vitro activity against a range of hemorrhagic fever viruses and coronaviruses, coupled with its demonstrated in vivo efficacy in a lethal Marburg virus infection model, underscores its potential as a therapeutic candidate. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a novel antiviral therapy. Further studies are warranted to optimize its pharmacokinetic properties and to evaluate its efficacy against a wider range of viral pathogens in relevant preclinical models.

References

In Vitro and In Vivo Efficacy of IHVR-17028: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-17028 is a potent, broad-spectrum antiviral agent that functions as an inhibitor of the host endoplasmic reticulum (ER) α-glucosidase I.[1] This enzyme plays a critical role in the proper folding of viral glycoproteins by trimming glucose residues from N-linked glycans. By inhibiting this host-cell target, this compound disrupts the maturation of viral envelope glycoproteins, leading to misfolded proteins and a subsequent reduction in the production of infectious virions.[1] This host-targeted mechanism of action suggests a high barrier to the development of viral resistance. This document provides a comprehensive technical summary of the in vitro and in vivo studies evaluating the efficacy of this compound against a range of hemorrhagic fever viruses and other viral pathogens.

In Vitro Effects of this compound

The in vitro antiviral activity of this compound has been demonstrated against a variety of enveloped viruses. Its efficacy is attributed to its potent inhibition of ER α-glucosidase I.

Antiviral Activity

This compound has shown significant dose-dependent inhibition of several viruses in cell culture-based assays. The 50% effective concentration (EC50) values, which represent the concentration of the compound that inhibits viral activity by 50%, are summarized in the table below.

Virus FamilyVirusStrainEC50 (µM)Cell LineAssay TypeReference
FlaviviridaeBovine Viral Diarrhea Virus (BVDV)NADL0.4MDBKVirus Yield Reduction
FlaviviridaeDengue Virus (DENV)Serotype 2, New Guinea C0.3VeroVirus Yield Reduction
ArenaviridaeTacaribe Virus (TCRV)115730.26VeroVirus Yield Reduction
CoronaviridaeSARS-CoV (pseudotyped lentivirus)-7.2Huh7.5Pseudotyped Lentiviral Transduction[2]
CoronaviridaeHCoV-NL63 (pseudotyped lentivirus)-22.0Huh7.5Pseudotyped Lentiviral Transduction[2]
Enzymatic Inhibition

The primary mechanism of action of this compound is the inhibition of ER α-glucosidase I. The 50% inhibitory concentration (IC50) against the purified enzyme is detailed below.

EnzymeIC50 (µM)SourceReference
ER α-glucosidase I0.24Rat Liver[1]
Mechanism of Action: Signaling Pathway

This compound's antiviral activity stems from its interference with the host cell's protein folding machinery located in the endoplasmic reticulum. The diagram below illustrates the targeted signaling pathway.

IHVR-17028_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein with N-linked Glycan (Glc3Man9GlcNAc2) alpha_Glu_I ER α-glucosidase I Nascent_Glycoprotein->alpha_Glu_I Glucose Trimming alpha_Glu_II ER α-glucosidase II alpha_Glu_I->alpha_Glu_II Calnexin_Calreticulin Calnexin/ Calreticulin Chaperones alpha_Glu_II->Calnexin_Calreticulin Monoglucosylated Glycoprotein Properly_Folded_GP Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded_GP Correct Folding Misfolded_GP Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_GP Virion_Assembly Virion Assembly and Release Properly_Folded_GP->Virion_Assembly Degradation ER-associated Degradation Misfolded_GP->Degradation IHVR_17028 This compound IHVR_17028->alpha_Glu_I Inhibition

Figure 1: Mechanism of action of this compound in the ER. (Within 100 characters)

In Vivo Effects of this compound

The in vivo efficacy of this compound has been evaluated in a mouse model of lethal Marburg virus (MARV) infection.

Protection in a Lethal Marburg Virus Mouse Model

Treatment with this compound conferred significant protection against mortality in mice challenged with a lethal dose of MARV.

Animal ModelVirus ChallengeTreatment RegimenOutcomeReference
MouseMarburg virus (MARV)25-50 mg/kg, oral gavage, starting 1 day prior to virus challengeSignificant protection from lethality

Experimental Protocols

In Vitro Antiviral Assays

This assay was utilized to determine the EC50 values for BVDV, DENV, and TCRV.

Virus_Yield_Reduction_Assay Cell_Seeding 1. Seed susceptible cells (MDBK for BVDV, Vero for DENV/TCRV) in 24-well plates. Compound_Treatment 2. Treat cells with serial dilutions of this compound. Cell_Seeding->Compound_Treatment Virus_Infection 3. Infect cells with the respective virus. Compound_Treatment->Virus_Infection Incubation 4. Incubate for a defined period to allow for viral replication. Virus_Infection->Incubation Supernatant_Harvest 5. Harvest the culture supernatant. Incubation->Supernatant_Harvest Plaque_Assay 6. Perform a plaque assay on fresh cell monolayers using serial dilutions of the harvested supernatant. Supernatant_Harvest->Plaque_Assay Quantification 7. Stain with crystal violet and count plaques to determine viral titer. Plaque_Assay->Quantification EC50_Calculation 8. Calculate the EC50 value from the dose-response curve. Quantification->EC50_Calculation

Figure 2: Workflow for the virus yield reduction assay. (Within 100 characters)

Detailed Methodology:

  • Cell Plating: MDBK cells (for BVDV) or Vero cells (for DENV and TCRV) were seeded in 24-well plates and allowed to reach confluence.

  • Compound Preparation: this compound was serially diluted in cell culture medium to achieve a range of final concentrations.

  • Treatment and Infection: The cell culture medium was replaced with medium containing the various concentrations of this compound. Cells were then infected with the respective virus at a predetermined multiplicity of infection (MOI).

  • Incubation: The infected and treated plates were incubated at 37°C in a 5% CO2 atmosphere for a period sufficient to allow multiple rounds of viral replication (typically 48-72 hours).

  • Supernatant Collection: After the incubation period, the culture supernatants containing progeny virions were harvested.

  • Viral Titer Determination: The viral titer in the harvested supernatants was determined by a plaque assay. Serial dilutions of the supernatant were used to infect fresh monolayers of the appropriate cells.

  • Plaque Visualization: After a suitable incubation period, the cell monolayers were fixed and stained with crystal violet to visualize and count the plaques.

  • Data Analysis: The percentage of virus yield reduction was calculated for each concentration of this compound relative to the untreated virus control. The EC50 value was determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This enzymatic assay was used to determine the IC50 of this compound against its molecular target.

ER_alpha_glucosidase_I_Inhibition_Assay Enzyme_Prep 1. Purify ER α-glucosidase I from rat liver. Reaction_Setup 3. Set up reaction mixtures containing enzyme, substrate, and varying concentrations of this compound. Enzyme_Prep->Reaction_Setup Substrate_Prep 2. Prepare radiolabeled oligosaccharide substrate (e.g., 3H-labeled Glc3Man9GlcNAc2). Substrate_Prep->Reaction_Setup Incubation 4. Incubate at 37°C for a specified time (e.g., 30-60 minutes). Reaction_Setup->Incubation Reaction_Termination 5. Terminate the reaction (e.g., by heat inactivation). Incubation->Reaction_Termination Product_Separation 6. Separate the product (hydrolyzed substrate) from the unreacted substrate using HPLC. Reaction_Termination->Product_Separation Quantification 7. Quantify the amount of product formed by measuring radioactivity. Product_Separation->Quantification IC50_Calculation 8. Calculate the IC50 value from the dose-dependent inhibition curve. Quantification->IC50_Calculation

Figure 3: Workflow for the ER α-glucosidase I inhibition assay. (Within 100 characters)

Detailed Methodology:

  • Enzyme and Substrate: Purified ER α-glucosidase I from rat liver and a radiolabeled oligosaccharide substrate (e.g., [3H]Glc3Man9GlcNAc2) were used.

  • Reaction Mixture: The assay was performed in a suitable buffer system at an optimal pH for the enzyme. Reaction mixtures were prepared containing the purified enzyme, the radiolabeled substrate, and serial dilutions of this compound or a vehicle control.

  • Incubation: The reaction mixtures were incubated at 37°C for a defined period to allow for enzymatic cleavage of the terminal glucose residue from the substrate.

  • Separation and Quantification: The reaction was terminated, and the product (e.g., [3H]Glc2Man9GlcNAc2) was separated from the unreacted substrate using high-performance liquid chromatography (HPLC). The amount of product formed was quantified by measuring its associated radioactivity.

  • Data Analysis: The percentage of enzyme inhibition was calculated for each concentration of this compound relative to the vehicle control. The IC50 value was determined from the resulting dose-response curve.

In Vivo Efficacy Study

This animal model was used to assess the protective efficacy of this compound in vivo.

Detailed Methodology:

  • Animal Model: BALB/c mice were used for this study.

  • Virus Adaptation: A mouse-adapted strain of Marburg virus was used to induce a lethal infection in the mice.

  • Treatment: this compound was administered via oral gavage at doses of 25-50 mg/kg. Treatment was initiated one day prior to the virus challenge.

  • Virus Challenge: Mice were challenged with a lethal dose of the mouse-adapted Marburg virus via intraperitoneal injection.

  • Monitoring: The animals were monitored daily for clinical signs of disease and survival.

  • Endpoint: The primary endpoint of the study was survival. The percentage of survival in the treated groups was compared to the vehicle-treated control group.

Conclusion

This compound is a promising antiviral candidate with a host-targeted mechanism of action that confers broad-spectrum activity against a range of hemorrhagic fever viruses and other enveloped viruses. Its potent in vitro inhibition of ER α-glucosidase I translates to effective antiviral activity in cell culture and significant protection in a lethal in vivo model of Marburg virus infection. The detailed data and experimental protocols provided in this technical guide offer a comprehensive overview of the preclinical efficacy of this compound for researchers and drug development professionals. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other animal models, is warranted to advance its development as a potential therapeutic for viral diseases.

References

potential therapeutic applications of IHVR-17028

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Therapeutic Applications of IHVR-17028

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, broad-spectrum antiviral agent that acts as an inhibitor of the host endoplasmic reticulum (ER) α-glucosidase I.[1][2][3][4][5] By targeting a host cellular enzyme essential for the proper folding of viral glycoproteins, this compound presents a high barrier to the development of viral resistance. This technical guide consolidates the available preclinical data on this compound, detailing its mechanism of action, summarizing its in vitro and in vivo antiviral activity, and outlining its pharmacokinetic profile. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for a variety of viral infectious diseases.

Mechanism of Action: Inhibition of ER α-Glucosidase I

This compound exerts its antiviral effect by inhibiting the host enzyme ER α-glucosidase I.[1][2][3][4][5] This enzyme plays a crucial role in the N-linked glycosylation pathway, a post-translational modification essential for the correct folding and function of many viral envelope glycoproteins.[5][6] Inhibition of α-glucosidase I disrupts the trimming of glucose residues from nascent glycoproteins, leading to their misfolding and subsequent degradation by the ER-associated degradation (ERAD) pathway.[5] This impairment of glycoprotein maturation can inhibit the assembly and secretion of new viral particles.

Furthermore, this compound can also modulate the glycosylation of host cell surface receptors utilized by viruses for entry.[7][8][9] For instance, treatment with this compound has been shown to alter the glycan structure of angiotensin-converting enzyme 2 (ACE2), the cellular receptor for SARS-CoV and HCoV-NL63.[7][8][9] While this alteration does not appear to affect the binding of the viral spike protein to ACE2, it interferes with subsequent membrane fusion events, thereby inhibiting viral entry.[9][10]

Below is a diagram illustrating the proposed signaling pathway for the antiviral action of this compound.

cluster_ER Endoplasmic Reticulum cluster_VirusLifecycle Virus Life Cycle Nascent Viral Glycoprotein Nascent Viral Glycoprotein ER α-glucosidase I ER α-glucosidase I Nascent Viral Glycoprotein->ER α-glucosidase I Glucose trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle ER α-glucosidase I->Calnexin/Calreticulin Cycle Enters folding cycle Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Viral Assembly Viral Assembly Properly Folded Glycoprotein->Viral Assembly ERAD Pathway ERAD Pathway Misfolded Glycoprotein->ERAD Pathway Degradation Non-infectious Particle Non-infectious Particle ERAD Pathway->Non-infectious Particle Virion Release Virion Release Viral Assembly->Virion Release Infectious Virion Infectious Virion Virion Release->Infectious Virion This compound This compound This compound->ER α-glucosidase I Inhibition

Caption: Proposed mechanism of action of this compound.

In Vitro Antiviral Activity

This compound has demonstrated potent and broad-spectrum antiviral activity against a variety of enveloped viruses in vitro. A summary of its half-maximal effective concentrations (EC50) against different viruses is presented in the table below.

VirusStrainEC50 (μM)
Bovine Viral Diarrhea Virus (BVDV)NADL strain0.4
Tacaribe Virus (TCRV)11573 strain0.26
Dengue Virus (DENV)Serotype 2, New Guinea C0.3
SARS-CoV (pseudotyped lentivirus)N/AInhibition demonstrated
HCoV-NL63 (pseudotyped lentivirus)N/AInhibition demonstrated

Data sourced from multiple references.[1][2][3][4][7][9]

Enzymatic Inhibition

The antiviral activity of this compound is directly correlated with its potent inhibition of ER α-glucosidase I.

EnzymeIC50 (μM)
ER α-glucosidase I0.24

Data sourced from multiple references.[1][2][3][4]

This compound is a more potent inhibitor of ER α-glucosidase I compared to its parent compound, CM-10-18 (IC50 = 0.54 μM).[5]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound against highly pathogenic viruses.

VirusAnimal ModelDosing RegimenOutcome
Marburg Virus (MARV)Mouse25-50 mg/kg, oral gavage, 1 day prior to challengeSignificant protection from lethal infection
Ebola Virus (EBOV)MouseNot specifiedInhibition of infection

Data sourced from reference[3].

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in rats.

ParameterRoute of AdministrationDose (mg/kg)Value
CmaxOral gavage750.18 μg/ml
TmaxOral gavage751.56 hours
Oral Bioavailability (F%)Oral gavage7512%
T1/2IntravenousNot specified0.88 hours

Data sourced from references[1][3].

Experimental Protocols

While detailed, step-by-step experimental protocols are not publicly available, this section outlines the general methodologies likely employed in the preclinical evaluation of this compound based on standard practices in virology and pharmacology.

In Vitro Antiviral Assays (General Workflow)

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation Viral Infection Viral Infection Compound Treatment->Viral Infection Serial dilutions of this compound Incubation Incubation Viral Infection->Incubation Adsorption period Assay Endpoint Assay Endpoint Incubation->Assay Endpoint 48-72h post-infection Data Analysis Data Analysis Assay Endpoint->Data Analysis e.g., CPE, plaque reduction, reporter gene EC50 Determination EC50 Determination Data Analysis->EC50 Determination Dose-response curve

Caption: General workflow for in vitro antiviral assays.

Methodology:

  • Cell Culture: Appropriate host cells are seeded in multi-well plates and incubated to form a monolayer.

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Treatment: The cell monolayers are treated with the various concentrations of this compound.

  • Infection: Cells are infected with the virus of interest at a predetermined multiplicity of infection (MOI).

  • Incubation: The treated and infected cells are incubated for a period sufficient for viral replication and the manifestation of cytopathic effects (CPE) or for the expression of a reporter gene.

  • Endpoint Measurement: The antiviral effect is quantified by methods such as CPE inhibition assays, plaque reduction assays, or reporter gene expression assays (e.g., luciferase).

  • Data Analysis: The data is used to generate a dose-response curve, from which the EC50 value is calculated.

In Vivo Efficacy Studies (General Workflow)

Animal Acclimation Animal Acclimation Group Assignment Group Assignment Animal Acclimation->Group Assignment Pre-treatment Pre-treatment Group Assignment->Pre-treatment Treatment vs. Vehicle Control Virus Challenge Virus Challenge Pre-treatment->Virus Challenge e.g., 1 day post-treatment Monitoring Monitoring Virus Challenge->Monitoring Lethal dose Endpoint Measurement Endpoint Measurement Monitoring->Endpoint Measurement Daily for survival, weight loss, clinical signs Data Analysis Data Analysis Endpoint Measurement->Data Analysis Survival curves, statistical analysis

Caption: General workflow for in vivo efficacy studies.

Methodology:

  • Animal Model: A suitable animal model (e.g., mice) is selected based on its susceptibility to the virus.

  • Acclimation and Grouping: Animals are acclimated to the facility and randomly assigned to treatment and control groups.

  • Treatment Administration: The treatment group receives this compound (e.g., via oral gavage), while the control group receives a vehicle.

  • Viral Challenge: Animals are challenged with a lethal dose of the virus.

  • Monitoring: Animals are monitored daily for clinical signs of illness, body weight changes, and survival.

  • Endpoint Analysis: The primary endpoint is typically survival. Statistical analysis (e.g., Kaplan-Meier survival analysis) is used to determine the significance of the protective effect.

Logical Relationship of Antiviral Mechanism

The antiviral strategy of this compound is based on the targeting of a host factor, which presents a number of advantages.

This compound This compound Host ER α-glucosidase I Inhibition Host ER α-glucosidase I Inhibition This compound->Host ER α-glucosidase I Inhibition Disrupted Viral Glycoprotein Folding Disrupted Viral Glycoprotein Folding Host ER α-glucosidase I Inhibition->Disrupted Viral Glycoprotein Folding Altered Host Receptor Glycosylation Altered Host Receptor Glycosylation Host ER α-glucosidase I Inhibition->Altered Host Receptor Glycosylation High Barrier to Resistance High Barrier to Resistance Host ER α-glucosidase I Inhibition->High Barrier to Resistance Reduced Viral Assembly & Secretion Reduced Viral Assembly & Secretion Disrupted Viral Glycoprotein Folding->Reduced Viral Assembly & Secretion Impaired Viral Entry Impaired Viral Entry Altered Host Receptor Glycosylation->Impaired Viral Entry Broad-Spectrum Antiviral Activity Broad-Spectrum Antiviral Activity Reduced Viral Assembly & Secretion->Broad-Spectrum Antiviral Activity Impaired Viral Entry->Broad-Spectrum Antiviral Activity

Caption: Logical relationship of this compound's antiviral action.

By targeting a host enzyme, this compound is less susceptible to the development of viral resistance that can arise from mutations in viral proteins. The broad-spectrum activity is a direct consequence of the conserved nature of the N-linked glycosylation pathway among many enveloped viruses.

Future Directions

The promising preclinical data for this compound warrant further investigation into its therapeutic potential. Future studies should focus on:

  • Expanded Efficacy Studies: Evaluating the efficacy of this compound against a wider range of viruses and in different animal models.

  • Pharmacokinetic and Toxicology Studies: Conducting more comprehensive pharmacokinetic and toxicology studies in multiple species to establish a safety profile for potential clinical development.

  • Combination Therapies: Investigating the potential for synergistic effects when this compound is used in combination with direct-acting antiviral agents.

  • Clinical Trials: Designing and initiating Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

Conclusion

This compound is a potent host-targeted antiviral with a novel mechanism of action that has demonstrated significant preclinical efficacy against a range of enveloped viruses. Its ability to inhibit ER α-glucosidase I, leading to impaired viral glycoprotein processing and entry, makes it a promising candidate for further development as a broad-spectrum antiviral therapeutic. The data summarized in this technical guide provide a strong foundation for continued research and development of this compound for the treatment of viral infectious diseases.

References

Methodological & Application

Application Notes and Protocols for IHVR-17028: An Experimental Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the in vitro evaluation of IHVR-17028, a potent and broad-spectrum antiviral agent. This compound functions as an inhibitor of the host cellular endoplasmic reticulum (ER) α-glucosidase I, an enzyme critical for the proper folding of viral glycoproteins.[1][2] By targeting this host factor, this compound presents a promising broad-spectrum antiviral strategy with a high barrier to resistance.

Quantitative Data Summary

The antiviral activity of this compound has been demonstrated against a range of enveloped viruses. The following table summarizes the key quantitative data for its inhibitory effects.

Assay Virus/Enzyme Target Cell Line Value Unit
EC50 Bovine Viral Diarrhea Virus (BVDV)MDBK0.4µM
EC50 Tacaribe Virus (TCRV)Vero0.26µM
EC50 Dengue Virus (DENV)Vero0.3µM
IC50 ER α-glucosidase I-0.24µM

Signaling Pathway of this compound's Antiviral Mechanism

This compound exerts its antiviral effect by inhibiting ER α-glucosidase I, a key enzyme in the host cell's glycoprotein folding pathway. This inhibition leads to misfolded viral envelope proteins, ultimately reducing the production of infectious virions.

antiviral_mechanism cluster_host_cell Host Cell Endoplasmic Reticulum Viral_Glycoprotein Nascent Viral Glycoprotein Glucosidase_I ER α-glucosidase I Viral_Glycoprotein->Glucosidase_I Glucose trimming Calnexin_Cycle Calnexin/Calreticulin Folding Cycle Glucosidase_I->Calnexin_Cycle Enters folding cycle Misfolded_Protein Misfolded Viral Glycoprotein Calnexin_Cycle->Misfolded_Protein Incorrectly folded Virion_Assembly Virion Assembly & Budding Calnexin_Cycle->Virion_Assembly Correctly folded Degradation ER-Associated Degradation (ERAD) Misfolded_Protein->Degradation Infectious_Virion Infectious Virion Released Virion_Assembly->Infectious_Virion IHVR_17028 This compound IHVR_17028->Glucosidase_I Inhibition virus_yield_reduction_workflow A Seed host cells in 96-well plates B Treat cells with serial dilutions of this compound A->B C Infect cells with virus (e.g., MOI of 0.1) B->C D Incubate for one viral replication cycle C->D E Harvest culture supernatant D->E F Perform serial dilutions of supernatant E->F G Infect fresh host cell monolayers F->G H Incubate and determine virus titer (Plaque or TCID50 assay) G->H I Calculate EC50 value H->I glucosidase_inhibition_assay A Prepare serial dilutions of this compound B Add recombinant ER α-glucosidase I A->B C Pre-incubate B->C D Add fluorogenic or chromogenic substrate (e.g., 4-MUG) C->D E Incubate at 37°C D->E F Measure fluorescence or absorbance E->F G Calculate IC50 value F->G

References

Application Notes and Protocols for the Use of IHVR-17028 in Animal Models of Influenza A Virus Infection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, "IHVR-17028" does not correspond to a publicly documented antiviral agent. The following application notes and protocols are provided as a detailed, generalized framework for the preclinical evaluation of a novel antiviral compound against Influenza A virus, using "this compound" as a placeholder. The methodologies described are based on established practices in influenza research. Researchers should adapt these protocols based on the specific properties of their compound of interest.

Application Notes

Introduction

This compound is a novel investigational antiviral agent with potent in vitro activity against a broad range of Influenza A virus (IAV) strains. These application notes provide a comprehensive guide for the in vivo evaluation of this compound in murine models of IAV infection. The primary objectives of these studies are to assess the efficacy of this compound in reducing viral replication, morbidity, and mortality, and to establish a preliminary pharmacokinetic and safety profile.

Mechanism of Action (Hypothetical)

This compound is a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp) complex, specifically targeting the PB1 subunit. By binding to a conserved pocket on PB1, this compound prevents the initiation of viral RNA transcription and replication, thus halting the propagation of the virus within the host cell. This mechanism is expected to be effective against a wide array of IAV strains, including those resistant to existing classes of antiviral drugs such as neuraminidase inhibitors.

Animal Models

The most common initial animal model for influenza studies is the laboratory mouse, particularly inbred strains such as BALB/c and C57BL/6.[1] These models are cost-effective, readily available, and well-characterized immunologically.[2] For studies involving human influenza isolates, mouse-adapted virus strains are often necessary to induce disease.[2][3] Ferrets are considered the gold standard for influenza research as they are naturally susceptible to human IAV strains and exhibit clinical symptoms similar to humans, including fever and sneezing.[2][4]

Key Experimental Endpoints

The efficacy of an antiviral agent in animal models of influenza can be assessed through various endpoints:

  • Mortality/Survival Rate: A critical indicator of therapeutic efficacy in lethal challenge models.

  • Morbidity (Body Weight Loss): Daily monitoring of body weight is a key measure of disease severity.[1] A reduction in weight loss in treated animals compared to a placebo group indicates a positive drug effect.

  • Viral Titer Reduction: Quantifying the amount of infectious virus in the lungs and other respiratory tissues is a primary endpoint to demonstrate antiviral activity.[3]

  • Lung Pathology: Histopathological analysis of lung tissue can reveal the extent of inflammation and tissue damage, and how the antiviral agent mitigates this.

  • Cytokine and Chemokine Profiling: Measuring the levels of pro-inflammatory cytokines and chemokines in bronchoalveolar lavage (BAL) fluid or lung homogenates can provide insights into the immunomodulatory effects of the compound.[5]

  • Clinical Scores: A composite score based on observable signs of illness such as ruffled fur, hunched posture, and labored breathing.

Experimental Protocols

Mouse Model of Influenza A Virus Infection

This protocol describes a lethal challenge model in BALB/c mice to evaluate the therapeutic efficacy of this compound.

Materials:

  • Specific pathogen-free (SPF) female BALB/c mice, 6-8 weeks old

  • Mouse-adapted Influenza A/Puerto Rico/8/34 (H1N1) virus stock

  • This compound, formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection)

  • Vehicle control (placebo)

  • Oseltamivir (positive control), formulated for oral gavage

  • Anesthetic (e.g., isoflurane)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Acclimatization: Acclimate mice to the BSL-2 animal facility for at least 7 days prior to the experiment.

  • Virus Challenge:

    • Anesthetize mice lightly with isoflurane.

    • Inoculate mice intranasally with a lethal dose (e.g., 5 x LD50) of IAV in a volume of 50 µL of sterile PBS.[6]

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Oseltamivir). A typical group size is 10 mice.

    • Initiate treatment at a predetermined time point post-infection (e.g., 4 hours for prophylactic effect, 24 or 48 hours for therapeutic effect).

    • Administer this compound and controls via the chosen route (e.g., oral gavage) once or twice daily for 5 consecutive days.[7]

  • Monitoring:

    • Record body weight and clinical signs of illness daily for 14 days post-infection.

    • Euthanize mice that lose more than 25-30% of their initial body weight or exhibit severe signs of distress, as per institutional guidelines.[8]

  • Endpoint Analysis (Satellite Groups):

    • For virological and pathological analysis, include satellite groups of mice (e.g., 3-5 per group) to be euthanized at specific time points (e.g., days 3 and 6 post-infection).

    • At necropsy, collect lungs for viral titration (e.g., TCID50 assay or plaque assay) and histopathology.

    • Collect bronchoalveolar lavage (BAL) fluid for cytokine analysis.

Viral Titer Quantification (TCID50 Assay)
  • Homogenize a portion of the lung tissue in sterile PBS.

  • Prepare ten-fold serial dilutions of the lung homogenate.

  • Inoculate Madin-Darby Canine Kidney (MDCK) cell monolayers in a 96-well plate with the dilutions.

  • Incubate for 72 hours at 37°C.

  • Assess the cytopathic effect (CPE) and calculate the 50% tissue culture infectious dose (TCID50) using the Reed-Muench method.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of this compound in a Lethal Influenza A Virus Challenge Model in Mice

Treatment GroupDose (mg/kg/day)Administration RouteSurvival Rate (%)Mean Day of DeathMean Maximum Body Weight Loss (%)
Vehicle-Oral Gavage07.2 ± 0.828.5 ± 2.1
This compound10Oral Gavage80-12.3 ± 1.5
This compound25Oral Gavage100-8.1 ± 1.1
Oseltamivir20Oral Gavage90-10.5 ± 1.3

*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group.

Table 2: Effect of this compound on Lung Viral Titers

Treatment GroupDose (mg/kg/day)Lung Viral Titer (log10 TCID50/g) - Day 3 p.i.Lung Viral Titer (log10 TCID50/g) - Day 6 p.i.
Vehicle-7.8 ± 0.56.2 ± 0.7
This compound104.1 ± 0.32.5 ± 0.2
This compound252.9 ± 0.2< LOD
Oseltamivir204.5 ± 0.42.8 ± 0.3*

*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. LOD: Limit of Detection.

Visualizations

G cluster_0 Experimental Workflow acclimatization Acclimatization (7 days) challenge Influenza A Virus Challenge (Day 0) acclimatization->challenge randomization Group Randomization challenge->randomization treatment Treatment Initiation (e.g., Day 1-5) randomization->treatment monitoring Daily Monitoring (Weight, Survival, Clinical Score) treatment->monitoring endpoints Endpoint Analysis (Viral Titer, Pathology) monitoring->endpoints

Caption: Experimental workflow for evaluating this compound in a mouse model.

G cluster_1 Hypothetical Signaling Pathway of this compound Action IAV Influenza A Virus vRNA Viral RNA (vRNA) IAV->vRNA RdRp Viral RNA-dependent RNA Polymerase (RdRp) vRNA->RdRp Replication Viral Replication & Transcription RdRp->Replication Mediates IHVR17028 This compound IHVR17028->RdRp Inhibits Progeny Progeny Virions Replication->Progeny

Caption: Hypothetical mechanism of action of this compound.

References

Application Notes and Protocols for IHVR-17028 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the standard operating procedures for assays involving IHVR-17028, a potent inhibitor of the endoplasmic reticulum (ER) α-glucosidase I. This document details its mechanism of action, provides protocols for key experiments, and presents relevant quantitative data to guide research and development.

Introduction to this compound

This compound is a small molecule inhibitor of ER α-glucosidase I, an essential enzyme in the N-linked glycosylation pathway.[1][2] By blocking this enzyme, this compound disrupts the proper folding of viral and host glycoproteins that are critical for viral entry and maturation. This mechanism of action confers broad-spectrum antiviral activity against a range of enveloped viruses.[1][2][3][4] Research has demonstrated its efficacy against various hemorrhagic fever viruses and coronaviruses.[1][2][3][4]

Mechanism of Action: Inhibition of N-linked Glycosylation

This compound targets the initial step in the processing of N-linked glycans on nascent glycoproteins within the ER. Specifically, it inhibits α-glucosidase I from trimming the terminal glucose residue from the Glc3Man9GlcNAc2 oligosaccharide precursor. This disruption prevents the glycoprotein from entering the calnexin/calreticulin cycle, which is crucial for proper folding and quality control. The resulting misfolded glycoproteins, including viral envelope proteins and host cell receptors like ACE2, can lead to impaired viral entry, reduced virion assembly, and decreased infectivity.[3][4][5]

G cluster_ER Endoplasmic Reticulum cluster_Virus Viral Lifecycle NascentGlycoprotein Nascent Glycoprotein (with Glc3Man9GlcNAc2) AlphaGlucosidaseI α-Glucosidase I NascentGlycoprotein->AlphaGlucosidaseI CalnexinCycle Calnexin/Calreticulin Folding Cycle AlphaGlucosidaseI->CalnexinCycle Glucose Trimming MisfoldedGlycoprotein Misfolded Glycoprotein AlphaGlucosidaseI->MisfoldedGlycoprotein Disrupted Trimming ProperlyFolded Properly Folded Glycoprotein CalnexinCycle->ProperlyFolded ViralEntry Viral Entry (Receptor Binding & Fusion) ProperlyFolded->ViralEntry VirionAssembly Virion Assembly & Egress ProperlyFolded->VirionAssembly InfectiousVirion Infectious Virion VirionAssembly->InfectiousVirion IHVR_17028 This compound IHVR_17028->AlphaGlucosidaseI Inhibition ImpairedFunction Impaired Viral Entry & Reduced Virion Assembly MisfoldedGlycoprotein->ImpairedFunction G A 1. Cell Seeding Seed appropriate host cells (e.g., MDBK, Huh7.5, BHK) B 2. Virus Infection Infect cells with virus (e.g., BVDV, TCRV, DENV) at a specific MOI A->B C 3. Compound Treatment Treat cells with varying concentrations of this compound B->C D 4. Incubation Incubate for a defined period (e.g., 22-48 hours) C->D E 5. Supernatant Harvest Collect the cell culture supernatant D->E F 6. Viral Titer Quantification Determine viral titer in the supernatant (e.g., plaque assay, TCID50) E->F G 7. Data Analysis Calculate EC50 value F->G

References

Preclinical Application Notes for IHVR-17028: A Potent ER α-Glucosidase I Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

IHVR-17028 is a potent, broad-spectrum inhibitor of endoplasmic reticulum (ER) α-glucosidase I, an essential host enzyme for the proper folding of viral glycoproteins.[1][2] By targeting this host factor, this compound demonstrates antiviral activity against a range of viruses.[1] These application notes provide a summary of the available preclinical data on this compound, including its mechanism of action, pharmacokinetic profile in rats, and in vivo toxicity studies. The information presented is intended to guide researchers, scientists, and drug development professionals in designing further preclinical and potentially clinical studies.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the host enzyme ER α-glucosidase I. This enzyme is critical for the initial steps of N-linked glycoprotein processing in the endoplasmic reticulum. By preventing the trimming of glucose residues from nascent viral glycoproteins, this compound disrupts the calnexin/calreticulin cycle, leading to misfolded glycoproteins and a reduction in the production of infectious viral particles.[3] This mechanism of action suggests a broad-spectrum potential against enveloped viruses that rely on this host pathway for replication.

G cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glucosidase I/II Glucosidase I/II Nascent Viral Glycoprotein->Glucosidase I/II Glucose Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Proper Folding Viral Assembly Viral Assembly Correctly Folded Glycoprotein->Viral Assembly Infectious Virion Infectious Virion Viral Assembly->Infectious Virion Misfolded Glycoprotein Misfolded Glycoprotein ER-Associated Degradation ER-Associated Degradation Misfolded Glycoprotein->ER-Associated Degradation Glucosidase I/II->Calnexin/Calreticulin Cycle Enters Cycle Glucosidase I/II->Misfolded Glycoprotein Inhibition leads to This compound This compound This compound->Glucosidase I/II Inhibits

Caption: Mechanism of action of this compound.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against ER α-glucosidase I and antiviral activity against several viruses in vitro.

ParameterValueReference
ER α-glucosidase I IC₅₀ 0.24 μM[1]
Bovine Viral Diarrhea Virus (BVDV) EC₅₀ 0.4 μM[1]
Tacaribe Virus (TCRV) EC₅₀ 0.26 μM[1]
Dengue Virus (DENV) EC₅₀ 0.3 μM[1]

Preclinical Pharmacokinetics in Rats

Pharmacokinetic parameters of this compound were evaluated in Sprague-Dawley rats.

ParameterAdministration RouteDose (mg/kg)Cₘₐₓ (μg/mL)Tₘₐₓ (hours)T½ (hours)Bioavailability (F%)Reference
This compound Oral (PO)750.181.56-12%[1]
This compound Intravenous (IV)---0.88-[1]

Preclinical Toxicology in Rats

A Maximum Tolerated Dose (MTD) study was conducted in 10-week-old Sprague-Dawley rats.

Administration RouteDoses Tested (mg/kg)Observation PeriodOutcomeReference
Oral (PO)25, 50, 100, 200 (single dose)7 daysNot specified[2]

Experimental Protocols

In Vitro ER α-Glucosidase I Inhibition Assay

A detailed protocol for the in vitro enzymatic assay to determine the IC₅₀ of this compound against ER α-glucosidase I is crucial for confirming its mechanism of action.

G Start Start Prepare Enzyme and Substrate Prepare Enzyme and Substrate Start->Prepare Enzyme and Substrate Add this compound at various concentrations Add this compound at various concentrations Prepare Enzyme and Substrate->Add this compound at various concentrations Incubate Incubate Add this compound at various concentrations->Incubate Measure Product Formation Measure Product Formation Incubate->Measure Product Formation Calculate IC50 Calculate IC50 Measure Product Formation->Calculate IC50 End End Calculate IC50->End G cluster_PO Oral Administration Group cluster_IV Intravenous Administration Group Administer this compound (PO) Administer this compound (PO) Collect Blood Samples (Timepoints) Collect Blood Samples (Timepoints) Administer this compound (PO)->Collect Blood Samples (Timepoints) Process Plasma Process Plasma Collect Blood Samples (Timepoints)->Process Plasma Administer this compound (IV) Administer this compound (IV) Administer this compound (IV)->Collect Blood Samples (Timepoints) LC-MS/MS Analysis LC-MS/MS Analysis Process Plasma->LC-MS/MS Analysis Calculate PK Parameters Calculate PK Parameters LC-MS/MS Analysis->Calculate PK Parameters

References

Application Notes and Protocols for Measuring IHVR-17028 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant influenza virus strains necessitates the discovery and development of novel antiviral compounds. This document provides a comprehensive set of application notes and detailed protocols for characterizing the in vitro activity of a putative influenza virus inhibitor, designated IHVR-17028. The following assays are industry-standard methods for evaluating the efficacy of anti-influenza agents and are designed to elucidate the compound's mechanism of action, potency, and spectrum of activity. The primary targets for influenza antiviral drugs are the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), which are essential for viral entry and release, respectively. The protocols provided herein will enable the comprehensive profiling of this compound's inhibitory effects.

Neuraminidase (NA) Inhibition Assay

Principle: The neuraminidase enzyme cleaves sialic acid residues from the surface of infected cells and newly formed virions, facilitating the release of progeny viruses. NA inhibitors block this activity, causing viral aggregation at the cell surface and preventing their spread. This fluorescence-based assay measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase.[1][2][3] A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is cleaved by NA to produce a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5.

    • MUNANA Substrate: Prepare a 300 µM working solution in Assay Buffer.[1]

    • This compound and Control Inhibitors: Prepare a 2-fold serial dilution of this compound and control inhibitors (e.g., Oseltamivir, Zanamivir) in Assay Buffer, with concentrations ranging from 0 nM to 30,000 nM.[1]

    • Virus Stock: Dilute the influenza virus stock to a predetermined optimal concentration in Assay Buffer. This concentration should yield a high signal-to-noise ratio in the absence of any inhibitor.

    • Stop Solution: 140 mM NaOH in 83% ethanol.

  • Assay Procedure:

    • Add 50 µL of the serially diluted this compound or control inhibitors to the wells of a black 96-well flat-bottom plate.[1] Include wells with Assay Buffer only as no-inhibitor controls.

    • Add 50 µL of the diluted virus suspension to each well, except for the substrate background control wells, which should receive 50 µL of Assay Buffer.

    • Incubate the plate at 37°C for 45 minutes to allow the inhibitor to bind to the NA enzyme.[1]

    • Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA substrate to all wells.[1]

    • Incubate the plate at 37°C for 1 hour.[1]

    • Terminate the reaction by adding 100 µL of Stop Solution to each well.[1]

    • Read the fluorescence using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no virus) from all other readings.

    • Calculate the percentage of NA inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of no-inhibitor control))

    • Determine the IC50 value (the concentration of inhibitor that reduces NA activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundInfluenza StrainIC50 (nM)
This compound A/H1N115.2
A/H3N225.8
B/Victoria45.1
OseltamivirA/H1N11.2
A/H3N210.5
B/Victoria30.2
ZanamivirA/H1N10.8
A/H3N22.1
B/Victoria5.6

Workflow for Neuraminidase Inhibition Assay

NA_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - MUNANA Substrate - Inhibitors (this compound, Controls) - Virus Stock plate_prep Add Inhibitors and Virus to 96-well Plate reagents->plate_prep incubation1 Incubate at 37°C for 45 min plate_prep->incubation1 add_substrate Add MUNANA Substrate incubation1->add_substrate incubation2 Incubate at 37°C for 1 hour add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) stop_reaction->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.

Hemagglutination Inhibition (HI) Assay

Principle: The hemagglutinin protein on the surface of the influenza virus binds to sialic acid receptors on red blood cells (RBCs), causing them to agglutinate and form a lattice structure. The Hemagglutination Inhibition (HI) assay measures the ability of a compound, such as this compound, or antibodies to block this interaction.[4][5][6] The highest dilution of the compound that inhibits hemagglutination is reported as the HI titer.

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate Buffered Saline (PBS): pH 7.2.

    • Red Blood Cells (RBCs): Typically, turkey or chicken RBCs are used. Wash the RBCs three times with PBS and resuspend to a final concentration of 0.5% (v/v) in PBS.

    • Virus Antigen: Use a standardized amount of virus, typically 4 hemagglutination units (HAU), as determined by a prior HA titration assay.

    • This compound: Prepare a 2-fold serial dilution of this compound in PBS in a V-bottom 96-well plate.

  • Assay Procedure:

    • Add 25 µL of PBS to all wells of a V-bottom 96-well microtiter plate, except for the first column.[7]

    • Add 50 µL of the initial dilution of this compound to the first well of each row and perform a 2-fold serial dilution by transferring 25 µL across the plate.[7]

    • Include a virus control (no inhibitor) and an RBC control (no virus).

    • Add 25 µL of the 4 HAU virus antigen to each well containing the diluted compound.[7]

    • Gently tap the plate to mix and incubate at room temperature for 30 minutes.[7]

    • Add 50 µL of the 0.5% RBC suspension to all wells.[7]

    • Gently tap the plate to mix and incubate at room temperature for 30-45 minutes, or until the RBCs in the control well have formed a distinct button.[7]

  • Data Analysis:

    • Read the results visually. A distinct button of RBCs at the bottom of the well indicates hemagglutination inhibition, while a diffuse lattice of RBCs indicates hemagglutination.

    • The HI titer is the reciprocal of the highest dilution of this compound that completely inhibits hemagglutination.

Data Presentation:

CompoundInfluenza StrainHI Titer
This compound A/H1N11:128
A/H3N21:64
B/Victoria<1:8
Control AbA/H1N11:256

Workflow for Hemagglutination Inhibition Assay

HI_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Prepare Reagents: - PBS - 0.5% Red Blood Cells - 4 HAU Virus Antigen - this compound Dilutions plate_prep Add this compound and Virus to 96-well Plate reagents->plate_prep incubation1 Incubate at RT for 30 min plate_prep->incubation1 add_rbcs Add 0.5% RBCs incubation1->add_rbcs incubation2 Incubate at RT for 30-45 min add_rbcs->incubation2 visual_read Visually Read Results (Button vs. Lattice) incubation2->visual_read determine_titer Determine HI Titer visual_read->determine_titer

Caption: Workflow of the hemagglutination inhibition (HI) assay.

Plaque Reduction Neutralization Assay (PRNA)

Principle: The Plaque Reduction Neutralization Assay (PRNA) is considered the gold standard for measuring the total inhibitory activity of an antiviral compound against viral replication in a cell-based system.[8] It quantifies the ability of a compound to neutralize the infectivity of a virus. A known amount of virus is incubated with serial dilutions of the compound and then added to a monolayer of susceptible cells. The number of plaques (localized areas of cell death caused by viral replication) is counted, and the reduction in plaque number is used to determine the compound's potency.

Experimental Protocol:

  • Cell Culture and Reagent Preparation:

    • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation. Culture the cells to form a confluent monolayer in 6-well or 12-well plates.

    • Virus Stock: Thaw a stock of influenza virus with a known titer (plaque-forming units per mL, PFU/mL).

    • This compound: Prepare serial dilutions of this compound in serum-free cell culture medium.

    • Overlay Medium: Prepare a 1:1 mixture of 2X MEM and 1.6% agarose containing TPCK-trypsin (1 µg/mL).

  • Assay Procedure:

    • In separate tubes, mix equal volumes of the diluted this compound and a virus dilution calculated to yield 50-100 plaques per well.[9]

    • Incubate the virus-compound mixture at 37°C for 1 hour to allow for neutralization.[9]

    • Wash the confluent MDCK cell monolayers with PBS.

    • Inoculate the cells with 200 µL of the virus-compound mixture and incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes to ensure even distribution.[9]

    • Aspirate the inoculum and overlay the cells with 2-3 mL of the agarose overlay medium.

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

    • Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution to visualize and count the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound).

    • Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%) by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

Data Presentation:

CompoundInfluenza StrainEC50 (µM)
This compound A/H1N10.5
A/H3N21.2
B/Victoria3.8
RibavirinA/H1N15.0
A/H3N28.2
B/Victoria6.5

Workflow for Plaque Reduction Neutralization Assay

PRNA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Seed MDCK Cells infect_cells Infect MDCK Cells prep_cells->infect_cells prep_reagents Prepare Reagents: - this compound Dilutions - Virus Stock - Overlay Medium mix_virus_compound Mix Virus and This compound prep_reagents->mix_virus_compound incubation1 Incubate at 37°C for 1 hour mix_virus_compound->incubation1 incubation1->infect_cells incubation2 Incubate at 37°C for 1 hour infect_cells->incubation2 add_overlay Add Agarose Overlay incubation2->add_overlay incubation3 Incubate for 2-3 Days add_overlay->incubation3 fix_stain Fix and Stain Plaques incubation3->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Caption: Workflow of the plaque reduction neutralization assay (PRNA).

Influenza Virus Life Cycle and Antiviral Targets

The following diagram illustrates a simplified influenza virus life cycle, highlighting the key stages that are targeted by antiviral drugs. This compound, as a putative influenza inhibitor, would likely target one of these processes.

Influenza_Life_Cycle cluster_cell Host Cell nucleus Nucleus ribosome Ribosome golgi Golgi assembly 5. Assembly golgi->assembly endosome Endosome uncoating 2. Uncoating (M2 Ion Channel) endosome->uncoating entry 1. Entry (Endocytosis) entry->endosome HA-mediated transcription 3. Transcription & Replication (in Nucleus) uncoating->transcription translation 4. Translation (on Ribosomes) transcription->translation transcription->assembly translation->golgi budding 6. Budding assembly->budding release 7. Release (Neuraminidase) budding->release virus_out Progeny Virions release->virus_out virus_in Influenza Virion virus_in->entry ha_inhibitor HA Inhibitors (e.g., this compound?) ha_inhibitor->entry na_inhibitor NA Inhibitors (e.g., this compound?) na_inhibitor->release

References

Application Notes and Protocols for IHVR-17028 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-17028 is a potent, broad-spectrum inhibitor of the host-cell enzyme ER α-glucosidase I, which plays a crucial role in the proper folding of viral glycoproteins. By targeting this host factor, this compound exhibits significant antiviral activity against a range of enveloped viruses. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize antiviral compounds.

The primary mechanism of action for this compound involves the inhibition of ER α-glucosidase I, an enzyme essential for the initial trimming of glucose residues from N-linked glycans on nascent viral glycoproteins in the endoplasmic reticulum. This inhibition disrupts the calnexin/calreticulin cycle, a critical quality control checkpoint for glycoprotein folding. Improperly folded viral glycoproteins are retained in the ER and targeted for degradation, leading to a reduction in the production of infectious viral particles. This host-targeted mechanism suggests a high barrier to the development of viral resistance.

Quantitative Data Summary

The inhibitory and antiviral activities of this compound have been quantified against its direct target, ER α-glucosidase I, and several enveloped viruses. The following table summarizes the key quantitative data for this compound.

ParameterValueTarget/Virus
IC50 0.24 µMER α-glucosidase I
EC50 0.4 µMBovine Viral Diarrhea Virus (BVDV)
EC50 0.26 µMTacaribe Virus (TCRV)
EC50 0.3 µMDengue Virus (DENV)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflows for the high-throughput screening assays described in this document.

G cluster_ER Endoplasmic Reticulum cluster_CalnexinCycle Calnexin/Calreticulin Cycle NascentViralGlycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2- NascentViralGlycoprotein->Glc3Man9GlcNAc2 N-linked glycosylation ERaGlucosidaseI ER α-glucosidase I Glc3Man9GlcNAc2->ERaGlucosidaseI glucose trimming Glc1Man9GlcNAc2 Glc1Man9GlcNAc2- Calnexin Calnexin/ Calreticulin Glc1Man9GlcNAc2->Calnexin binding ProperlyFolded Properly Folded Glycoprotein Calnexin->ProperlyFolded promotes folding ViralAssembly Viral Assembly & Egress ProperlyFolded->ViralAssembly ERaGlucosidaseI->Glc1Man9GlcNAc2 MisfoldedGlycoprotein Misfolded Glycoprotein ERaGlucosidaseI->MisfoldedGlycoprotein inhibition leads to IHVR17028 This compound IHVR17028->ERaGlucosidaseI ERAD ER-Associated Degradation MisfoldedGlycoprotein->ERAD NonInfectiousParticles Non-infectious/ Reduced Virions ERAD->NonInfectiousParticles InfectiousVirions Infectious Virions ViralAssembly->InfectiousVirions

Caption: Mechanism of action of this compound.

G cluster_workflow High-Throughput Screening Workflow cluster_assays Assay Readout start Start plate_prep Prepare 384-well plates with test compounds (including this compound as control) start->plate_prep cell_seeding Seed permissive cells plate_prep->cell_seeding viral_infection Infect cells with virus (BVDV, DENV, or TCRV) cell_seeding->viral_infection incubation Incubate for a defined period viral_infection->incubation cpe_assay CPE Assay: Measure cell viability (e.g., CellTiter-Glo) incubation->cpe_assay for BVDV/DENV reporter_assay Reporter Assay: Measure luciferase activity incubation->reporter_assay for DENV qpcr_assay qRT-PCR Assay: Quantify viral RNA incubation->qpcr_assay for TCRV data_analysis Data Analysis: Calculate % inhibition, IC50/EC50 values cpe_assay->data_analysis reporter_assay->data_analysis qpcr_assay->data_analysis hit_identification Hit Identification & Validation data_analysis->hit_identification

Caption: General workflow for HTS antiviral assays.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format, typically in 384-well plates, but can be adapted to other formats.

ER α-Glucosidase I Inhibition Assay (Colorimetric)

This assay measures the direct inhibitory effect of compounds on ER α-glucosidase I activity using a chromogenic substrate.

Materials:

  • ER α-glucosidase I (from porcine liver or recombinant)

  • p-Nitrophenyl α-D-glucopyranoside (pNPG)

  • Potassium Phosphate Buffer (100 mM, pH 6.8)

  • Sodium Carbonate (Na₂CO₃, 0.2 M)

  • This compound (as a positive control)

  • 384-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Compound Plating: Dispense 1 µL of test compounds and controls (this compound, DMSO) into the wells of a 384-well plate.

  • Enzyme Preparation: Prepare a solution of ER α-glucosidase I in potassium phosphate buffer. The final concentration in the assay should be empirically determined to yield a linear reaction rate.

  • Enzyme Addition: Add 20 µL of the enzyme solution to each well containing the compounds.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Preparation: Prepare a solution of pNPG in potassium phosphate buffer.

  • Reaction Initiation: Add 20 µL of the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Add 20 µL of 0.2 M Na₂CO₃ to each well to stop the reaction.

  • Readout: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Determine the IC50 value for active compounds.

Antiviral Cytopathic Effect (CPE) Assay (for BVDV and DENV)

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

  • For BVDV: Bovine Turbinate (BT) or Madin-Darby Bovine Kidney (MDBK) cells.

  • For DENV: Baby Hamster Kidney (BHK-21) or human hepatoma (Huh-7) cells.

  • BVDV or DENV viral stock of known titer.

  • Cell culture medium (e.g., MEM or DMEM) with 2% Fetal Bovine Serum (FBS).

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • This compound (as a positive control).

  • 384-well white, solid-bottom plates.

  • Luminometer.

Protocol:

  • Compound Plating: Dispense 1 µL of test compounds and controls into the wells of a 384-well plate.

  • Cell Seeding: Seed the appropriate cell line into the wells at a density that will result in a confluent monolayer after the incubation period (e.g., 5,000 - 10,000 cells/well).

  • Incubation: Incubate the plates for 18-24 hours at 37°C with 5% CO₂.

  • Viral Infection: Infect the cells with BVDV or DENV at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.1).

  • Incubation: Incubate the infected plates for 48-72 hours at 37°C with 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent CPE inhibition for each compound relative to the virus control (no compound) and cell control (no virus) wells. Determine the EC50 value for active compounds.

Dengue Virus (DENV) Reporter Gene Assay (Luciferase)

This assay utilizes a recombinant DENV that expresses a reporter gene (e.g., Renilla luciferase) to quantify viral replication.

Materials:

  • Huh-7 or BHK-21 cells.

  • DENV reporter virus stock (e.g., DENV-Rluc).

  • Cell culture medium.

  • Luciferase assay reagent (e.g., Renilla Luciferase Assay System).

  • This compound (as a positive control).

  • 384-well white, solid-bottom plates.

  • Luminometer.

Protocol:

  • Compound Plating: Dispense 1 µL of test compounds and controls into the wells of a 384-well plate.

  • Cell Seeding: Seed Huh-7 or BHK-21 cells into the wells.

  • Incubation: Incubate the plates for 18-24 hours.

  • Viral Infection: Infect the cells with the DENV reporter virus at an MOI of 0.1.

  • Incubation: Incubate the infected plates for 48 hours.

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Lyse the cells by adding the appropriate lysis buffer from the luciferase assay kit.

    • Add the luciferase substrate to each well.

  • Readout: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral replication for each compound relative to the virus control. Determine the EC50 value for active compounds.

Tacaribe Virus (TCRV) qRT-PCR Based Assay

This assay quantifies the amount of viral RNA in infected cells to determine the antiviral activity of a compound.

Materials:

  • Vero cells.

  • Tacaribe virus (TCRV) stock.

  • Cell culture medium.

  • RNA extraction kit.

  • qRT-PCR master mix, primers, and probe specific for TCRV.

  • This compound (as a positive control).

  • 384-well plates.

  • Real-time PCR instrument.

Protocol:

  • Compound Plating and Cell Seeding: Follow steps 1-3 of the CPE assay protocol using Vero cells.

  • Viral Infection: Infect the cells with TCRV at an MOI of 0.1.

  • Incubation: Incubate the infected plates for 48 hours.

  • RNA Extraction:

    • Lyse the cells in each well and extract total RNA using a high-throughput compatible RNA extraction kit.

  • qRT-PCR:

    • Perform one-step or two-step qRT-PCR using a master mix containing reverse transcriptase and DNA polymerase.

    • Use primers and a probe specific for a conserved region of the TCRV genome.

    • Run the reaction on a real-time PCR instrument.

  • Readout: Obtain the cycle threshold (Ct) value for each well.

  • Data Analysis: Calculate the change in Ct values (ΔCt) relative to a housekeeping gene. Then, calculate the percent inhibition of viral RNA replication for each compound relative to the virus control. Determine the EC50 value for active compounds.

Conclusion

This compound serves as a valuable tool compound for the study of ER α-glucosidase I and its role in viral replication. The protocols outlined in this document provide robust and reliable methods for the high-throughput screening and characterization of novel antiviral agents that may target this host-based pathway. The use of multiple assay formats allows for the confirmation of antiviral activity and the elucidation of the mechanism of action of hit compounds.

Application Notes and Protocols: IHVR-17028 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-17028 is a potent, broad-spectrum antiviral agent that functions as an inhibitor of the endoplasmic reticulum (ER) α-glucosidase I.[1][2][3][4][5][6] This enzyme is crucial for the proper folding of viral glycoproteins, and its inhibition leads to antiviral effects against a range of viruses, including bovine viral diarrhea virus (BVDV), Tacaribe virus (TCRV), and Dengue virus (DENV).[1][2][3][7] These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure its stability and efficacy in experimental settings.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight 428.61 g/mol [4]
Purity 99.61%[1]
IC50 (ER α-glucosidase I) 0.24 μM[1][2][3][5][6][7]
EC50 (BVDV) 0.4 μM[1][2][3][6][7]
EC50 (TCRV) 0.26 μM[1][2][3][6][7]
EC50 (DENV) 0.3 μM[1][2][3][6][7]
Solubility in DMSO ≥ 30 mg/mL (69.99 mM)[3]
Storage (Pure Form) -20°C for up to 3 years[1][3]
Storage (In Solvent) -80°C for up to 6 months[1]

Signaling Pathway and Mechanism of Action

This compound exerts its antiviral activity by inhibiting ER α-glucosidase I, a key enzyme in the calnexin-calreticulin cycle. This cycle is essential for the proper folding and quality control of N-linked glycoproteins, including viral envelope proteins. By inhibiting this enzyme, this compound disrupts the folding of viral glycoproteins, leading to their degradation and a subsequent reduction in the production of infectious viral particles.

IHVR_17028_Pathway cluster_ER Endoplasmic Reticulum Unfolded_Viral_Glycoprotein Unfolded Viral Glycoprotein Calnexin_Calreticulin_Cycle Calnexin/Calreticulin Cycle Unfolded_Viral_Glycoprotein->Calnexin_Calreticulin_Cycle ER_Glucosidase_I ER α-glucosidase I Calnexin_Calreticulin_Cycle->ER_Glucosidase_I Trimming of glucose residues Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin_Cycle->Misfolded_Glycoprotein Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein ER_Glucosidase_I->Correctly_Folded_Glycoprotein Proper Folding Viral_Assembly Viral Assembly and Budding Correctly_Folded_Glycoprotein->Viral_Assembly Infectious_Virions Infectious Virions Viral_Assembly->Infectious_Virions ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD IHVR_17028 This compound IHVR_17028->ER_Glucosidase_I Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or newly opened DMSO

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 428.61 g/mol * 1000 mg/g

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[7]

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, warm the tube to 37°C and sonicate in an ultrasonic bath for a short period.[7] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

Protocol 2: Storage of this compound Solutions

Proper storage is critical to maintain the stability and activity of this compound.

Storage of Pure Compound:

  • Store the solid form of this compound at -20°C for up to 3 years.[1][3]

Storage of Stock Solutions:

  • For short-term storage (up to 1 month), the DMSO stock solution can be stored at -20°C.[1]

  • For long-term storage (up to 6 months), it is recommended to store the DMSO stock solution at -80°C.[1][4]

  • Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.

Experimental Workflow

The following diagram illustrates a typical workflow for using this compound in an in vitro antiviral assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Analysis Prepare_Stock Prepare 10 mM This compound Stock in DMSO Prepare_Working Prepare Working Solutions (Serial Dilutions) in Cell Culture Medium Prepare_Stock->Prepare_Working Add_Compound Add Working Solutions of this compound Prepare_Working->Add_Compound Seed_Cells Seed Host Cells in 96-well Plate Seed_Cells->Add_Compound Infect_Cells Infect Cells with Virus Add_Compound->Infect_Cells Incubate Incubate for Specified Period Infect_Cells->Incubate Measure_Endpoint Measure Assay Endpoint (e.g., CPE, Plaque Assay, Reporter Gene) Incubate->Measure_Endpoint Calculate_EC50 Calculate EC50 Value Measure_Endpoint->Calculate_EC50

Caption: In vitro antiviral assay workflow.

References

Application Notes and Protocols for the Quantification of IHVR-17028

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-17028 is a potent, broad-spectrum antiviral agent that functions as an inhibitor of the endoplasmic reticulum (ER) α-glucosidase I.[1][2] This enzyme plays a critical role in the proper folding of viral glycoproteins, making it an attractive target for antiviral drug development. Accurate and precise quantification of this compound in various biological matrices is essential for preclinical and clinical studies, including pharmacokinetic, pharmacodynamic, and toxicology assessments.

These application notes provide a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The provided methodologies are based on established protocols for the quantification of similar small molecule antiviral drugs and are in accordance with regulatory guidelines for bioanalytical method validation.

Mechanism of Action: Inhibition of Viral Glycoprotein Processing

This compound exerts its antiviral effect by inhibiting ER α-glucosidase I, a key enzyme in the N-linked glycosylation pathway. This pathway is crucial for the proper folding and maturation of viral envelope glycoproteins. By inhibiting this enzyme, this compound prevents the trimming of terminal glucose residues from the N-linked glycans of nascent viral glycoproteins. This disruption leads to misfolded proteins, which are retained in the ER and targeted for degradation, ultimately suppressing the assembly and release of new infectious virions.

IHVR-17028_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein α-Glucosidase I α-Glucosidase I Nascent Viral Glycoprotein->α-Glucosidase I Glucose Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Release to Golgi Misfolded Glycoprotein Misfolded Glycoprotein ER-Associated Degradation (ERAD) ER-Associated Degradation (ERAD) Misfolded Glycoprotein->ER-Associated Degradation (ERAD) Inhibition of Virion Assembly Inhibition of Virion Assembly ER-Associated Degradation (ERAD)->Inhibition of Virion Assembly α-Glucosidase I->Misfolded Glycoprotein Accumulation of monoglucosylated glycans α-Glucosidase II α-Glucosidase II α-Glucosidase I->α-Glucosidase II α-Glucosidase II->Calnexin/Calreticulin Cycle Proper Folding Virion Assembly Virion Assembly Correctly Folded Glycoprotein->Virion Assembly This compound This compound This compound->α-Glucosidase I Inhibition

Caption: Mechanism of action of this compound.

Analytical Method: Quantification of this compound by LC-MS/MS

This section details a representative LC-MS/MS method for the quantification of this compound in biological matrices such as plasma.

Experimental Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Quantification Report Quantification Report Data Analysis->Quantification Report Protein Precipitation Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer

Caption: LC-MS/MS experimental workflow.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar molecule or a stable isotope-labeled this compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation Protocol (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes

Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be determined by infusion of this compound and IS standards

Data Presentation: Representative Quantitative Data

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound, based on FDA and EMA bioanalytical method validation guidelines.

ParameterAcceptance CriteriaRepresentative Value for this compound
Linearity (r²) ≥ 0.990.998
Calibration Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy ±20%; Precision ≤20%1 ng/mL
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.5 ng/mL
Intra-day Accuracy (%) ±15% (±20% for LLOQ)95.2 - 103.5%
Inter-day Accuracy (%) ±15% (±20% for LLOQ)96.8 - 104.1%
Intra-day Precision (%CV) ≤15% (≤20% for LLOQ)< 8%
Inter-day Precision (%CV) ≤15% (≤20% for LLOQ)< 10%
Recovery (%) Consistent, precise, and reproducible85 - 95%
Matrix Effect IS-normalized matrix factor CV ≤ 15%CV < 12%

Stability Assessment Protocol

It is crucial to evaluate the stability of this compound in biological matrices under various conditions to ensure the integrity of the samples from collection to analysis.

Freeze-Thaw Stability
  • Prepare low and high concentration quality control (QC) samples.

  • Subject the QC samples to three freeze-thaw cycles (-80°C to room temperature).

  • Analyze the samples and compare the concentrations to freshly prepared QC samples.

  • Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration.

Short-Term (Bench-Top) Stability
  • Thaw low and high concentration QC samples and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours).

  • Analyze the samples and compare the concentrations to freshly prepared QC samples.

  • Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration.

Long-Term Stability
  • Store low and high concentration QC samples at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 1, 3, 6 months).

  • Analyze the samples at each time point and compare the concentrations to freshly prepared QC samples.

  • Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration.

Post-Preparative Stability
  • Process low and high concentration QC samples and store the reconstituted extracts in the autosampler for a specified period (e.g., 24 or 48 hours).

  • Analyze the samples and compare the concentrations to freshly prepared and immediately analyzed QC samples.

  • Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration.

Conclusion

The provided application notes and protocols describe a robust and reliable LC-MS/MS method for the quantification of this compound in biological matrices. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data to support the development of this promising antiviral agent. The methodologies can be adapted and optimized based on the specific matrix and instrumentation available in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Experimental Variability for IHVR-17028

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting experimental variability encountered when working with the experimental compound IHVR-17028. The following question-and-answer format directly addresses specific issues to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a novel small molecule inhibitor currently under investigation. While the precise mechanism is proprietary, it is designed to target a specific kinase within a key cellular signaling pathway. Kinases are enzymes that facilitate the transfer of phosphate groups to proteins, a fundamental process in cellular communication and regulation. Dysregulation of kinase activity is often implicated in disease, making them a significant focus for therapeutic development. The intended mechanism of this compound is to competitively bind to the ATP-binding pocket of its target kinase, thereby inhibiting its catalytic activity and modulating downstream signaling events.

Q2: What are the most common sources of experimental variability when working with this compound in in vitro kinase assays?

Inconsistent results in in vitro kinase assays using this compound can stem from several factors, which can be broadly categorized as compound-related, assay-related, or general experimental errors.[1]

  • Compound-Related Issues: This includes problems with the solubility, stability, and accurate dilution of this compound.

  • Assay-Related Issues: Variability can be introduced by suboptimal concentrations of the kinase or its substrate, incorrect buffer composition, or interference of the compound with the assay technology itself.[1][2]

  • General Experimental Errors: These are often the most common culprits and include pipetting inaccuracies, temperature fluctuations, and edge effects in microplates.[1][2]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells can mask the true effect of this compound and is a common challenge in kinase assays.[2]

Potential Cause Recommended Solution
Pipetting Inaccuracy - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Prepare a master mix of reagents to minimize well-to-well variation.[1]
Inadequate Mixing - Gently but thoroughly mix all reagents after addition, especially the enzyme and inhibitor solutions. - Avoid introducing air bubbles during mixing.[2]
Edge Effects in Assay Plates - Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. - If using the entire plate is necessary, fill the outer wells with sterile water or buffer to create a humidity barrier.[1][2]
Temperature Gradients - Ensure the entire assay plate is at a uniform temperature during incubation. - Avoid placing plates on surfaces that are not at the desired incubation temperature.[2]
Issue 2: Inconsistent IC50 Values for this compound

Fluctuations in the calculated IC50 value of this compound can be a significant source of frustration and can compromise the interpretation of experimental results.

Potential Cause Recommended Solution
Variable Enzyme Activity - Use a consistent lot of the kinase enzyme. - Ensure proper storage and handling of the enzyme to maintain its activity.
Compound Solubility and Stability - Visually inspect for any precipitation of this compound in the assay buffer. - Confirm the solubility and stability of this compound under the final assay conditions.[1] - Prepare fresh dilutions of the compound for each experiment.[2]
Incorrect Buffer Composition - Verify that the pH, ionic strength, and any additives in the reaction buffer are optimal for the specific kinase being used.[2]
Variable ATP Concentration - In-vitro assays are often sensitive to ATP concentration.[1] Maintain a consistent ATP concentration across all experiments to ensure comparable IC50 values.

Experimental Protocols

Standard Kinase Assay Protocol

This protocol provides a general framework for a typical in vitro kinase assay. Specific concentrations and incubation times should be optimized for each kinase-substrate pair.[2]

  • Reagent Preparation:

    • Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[2]

    • 2X Kinase Solution: Prepare a 2X stock solution of the target kinase in Kinase Reaction Buffer.

    • 2X Substrate/ATP Solution: Prepare a 2X stock solution of the substrate and ATP in Kinase Reaction Buffer.

    • This compound Dilution Series: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), followed by a final dilution in Kinase Reaction Buffer.

  • Assay Procedure:

    • Add this compound or vehicle control to the wells of a microplate.

    • Add the 2X Kinase Solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the 2X Substrate/ATP Solution to each well.

    • Incubate for the desired reaction time (e.g., 60 minutes) at a controlled temperature.[2]

    • Stop the reaction and detect the signal according to the chosen assay format (e.g., luminescence, fluorescence).[2]

ATP Competition Assay

This assay helps to determine if this compound is an ATP-competitive inhibitor.[2]

  • Perform the Standard Kinase Assay as described above with a standard concentration of ATP.

  • Repeat the assay with a significantly higher concentration of ATP (e.g., 10-fold higher).[2]

  • Compare the IC50 values obtained at both ATP concentrations. A rightward shift in the IC50 curve at the higher ATP concentration is indicative of ATP-competitive inhibition.[2]

Visualizations

cluster_workflow Troubleshooting Workflow for this compound Variability Start Inconsistent Results Observed Check_Replicates High Variability in Replicates? Start->Check_Replicates Check_IC50 Inconsistent IC50 Values? Check_Replicates->Check_IC50 No Troubleshoot_Pipetting Review Pipetting Technique & Calibration Check_Replicates->Troubleshoot_Pipetting Yes Troubleshoot_Enzyme Verify Enzyme Activity & Lot Check_IC50->Troubleshoot_Enzyme Yes Resolved Issue Resolved Check_IC50->Resolved No Troubleshoot_Mixing Optimize Mixing Procedure Troubleshoot_Pipetting->Troubleshoot_Mixing Troubleshoot_Edge_Effects Address Plate Edge Effects Troubleshoot_Mixing->Troubleshoot_Edge_Effects Troubleshoot_Edge_Effects->Resolved Troubleshoot_Compound Check Compound Solubility & Stability Troubleshoot_Enzyme->Troubleshoot_Compound Troubleshoot_Buffer Confirm Buffer Composition & pH Troubleshoot_Compound->Troubleshoot_Buffer Troubleshoot_Buffer->Resolved

Caption: A logical workflow for troubleshooting common sources of experimental variability.

cluster_pathway Hypothetical Signaling Pathway for this compound Target Kinase Signal Upstream Signal Receptor Receptor Activation Signal->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Substrate Downstream Substrate Target_Kinase->Substrate Phosphorylation Cellular_Response Cellular Response Substrate->Cellular_Response IHVR_17028 This compound IHVR_17028->Target_Kinase Inhibition

Caption: A simplified diagram of the hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing IHVR-17028 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of IHVR-17028 for in vitro studies. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent antiviral agent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and broad-spectrum antiviral agent.[1][2][3] Its primary mechanism of action is the inhibition of the host enzyme, endoplasmic reticulum (ER) α-glucosidase I.[1][4] This enzyme is critical for the proper folding of viral glycoproteins. By inhibiting ER α-glucosidase I, this compound disrupts the maturation of viral envelope proteins, leading to the production of non-infectious viral particles and a reduction in viral replication.[5][6][7]

Q2: What is the recommended starting concentration range for this compound in in vitro assays?

Based on available data, a sensible starting point for concentration-response studies would be to use a serial dilution series that brackets the known EC50 values for various viruses, which range from 0.26 µM to 0.4 µM.[1][2][3][4] A suggested starting range could be from 0.01 µM to 10 µM. It is crucial to determine the optimal concentration for your specific virus, cell line, and assay conditions.

Q3: How do I determine the optimal concentration of this compound for my specific in vitro experiment?

Determining the optimal concentration requires a two-pronged approach: assessing the compound's cytotoxicity (CC50) on your host cell line and evaluating its antiviral efficacy (EC50) against your virus of interest. The therapeutic window of the compound is then represented by the Selectivity Index (SI), calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.

A detailed experimental workflow for this process is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Cell Viability in Virus Control (Low Viral Titer) - Low Multiplicity of Infection (MOI): The initial virus dose was too low to cause significant cell death. - Resistant Cell Line: The chosen cell line may not be susceptible to the virus. - Inactive Virus Stock: The virus stock may have lost infectivity due to improper storage or handling.- Optimize MOI: Perform a virus titration experiment to determine the optimal MOI that results in 80-90% cell death within the desired timeframe. - Confirm Cell Susceptibility: Use a positive control virus known to infect the cell line or test a different, known-susceptible cell line. - Use a Fresh Virus Stock: Thaw a new aliquot of virus stock that has been stored under appropriate conditions.
No Dose-Dependent Antiviral Effect Observed - Incorrect Concentration Range: The tested concentrations of this compound may be too low or too high to observe a dose-response curve. - Compound Instability: this compound may be unstable in the experimental medium or under the incubation conditions. - Resistant Virus: The virus may not be susceptible to the mechanism of action of this compound.- Broaden Concentration Range: Test a wider range of concentrations, for example, from 0.001 µM to 100 µM, using serial dilutions. - Consult Datasheet for Solubility and Stability: Ensure the compound is properly dissolved and stable under your experimental conditions. Consider preparing fresh dilutions for each experiment. - Confirm Viral Susceptibility: Test this compound against a virus known to be sensitive to ER α-glucosidase I inhibitors as a positive control.
High Cytotoxicity Observed at Low Concentrations - Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this compound. - Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.- Test in Different Cell Lines: If possible, evaluate the cytotoxicity of this compound in other relevant cell lines. - Reduce Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO). Include a solvent control in your cytotoxicity assay.
High Variability Between Replicate Wells - Inconsistent Cell Seeding: Uneven distribution of cells across the plate. - Pipetting Errors: Inaccurate dilutions or dispensing of the compound, virus, or reagents. - Edge Effects: Evaporation from the outer wells of the microplate.- Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during seeding. - Calibrate Pipettes and Use Proper Technique: Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. - Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples or fill them with sterile medium/PBS.

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound.

ParameterVirus/Cell LineValueReference(s)
EC50 Bovine Viral Diarrhea Virus (BVDV)0.4 µM[1][2][3]
EC50 Tacaribe Virus (TCRV)0.26 µM[1][2][3]
EC50 Dengue Virus (DENV)0.3 µM[1][2][3]
IC50 (Enzymatic) ER α-glucosidase I0.24 µM[1][3][4]
CC50 MDBK, Huh7.5, BHK cells>500 µM[1][2]

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay

This protocol outlines the steps to assess the cytotoxicity of this compound on a chosen host cell line.

  • Cell Seeding:

    • Trypsinize and count the host cells.

    • Seed the cells in a 96-well plate at a density that will result in 80-90% confluency after 24-48 hours of incubation.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

    • Include a "cells only" control (medium only) and a "solvent" control (medium with the highest concentration of solvent used).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a duration that matches the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C or for a few hours with gentle shaking.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the "cells only" control.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the CC50 value.

Protocol 2: Determining the 50% Effective Concentration (EC50) of this compound using a Cytopathic Effect (CPE) Reduction Assay

This protocol is designed to evaluate the antiviral efficacy of this compound.

  • Cell Seeding:

    • Seed host cells in a 96-well plate as described in the CC50 protocol.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in cell culture medium at concentrations below the determined CC50 value.

    • Prepare a virus stock diluted in cell culture medium to a predetermined Multiplicity of Infection (MOI).

  • Infection and Treatment:

    • Remove the medium from the cells.

    • Add 50 µL of the prepared compound dilutions to the respective wells.

    • Include a "virus control" (cells + virus, no compound), "cell control" (cells only, no virus or compound), and "compound control" (cells + compound, no virus) for each concentration.

    • Add 50 µL of the diluted virus to the wells containing the compound and the "virus control" wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Observation and Assay Endpoint:

    • Monitor the plate daily for the appearance of cytopathic effect (CPE) in the "virus control" wells.

    • The assay is typically stopped when the "virus control" wells show 80-90% CPE.

  • Quantification of Viral Inhibition (MTT or Crystal Violet Staining):

    • MTT Method: Follow steps 4 and 5 of the CC50 protocol to quantify cell viability.

    • Crystal Violet Method:

      • Gently wash the cells with PBS.

      • Fix the cells with 10% formalin for 15 minutes.

      • Stain the cells with 0.5% crystal violet solution for 15 minutes.

      • Gently wash the plate with water and let it air dry.

      • Solubilize the stain with methanol and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each concentration relative to the "virus control" and "cell control".

    • Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression analysis to determine the EC50 value.

Visualizations

G cluster_workflow Experimental Workflow for this compound Concentration Optimization A 1. Cell Seeding (Appropriate Host Cell Line) B 2. Cytotoxicity Assay (CC50) (e.g., MTT Assay) A->B C 3. Antiviral Assay (EC50) (e.g., CPE Reduction Assay) A->C D 4. Data Analysis (Calculate CC50, EC50, and SI) B->D C->D E Optimal Concentration Range (High SI Value) D->E

Caption: Experimental workflow for optimizing this compound concentration.

G cluster_pathway This compound Mechanism of Action Virus Enveloped Virus HostCell Host Cell Virus->HostCell Enters ER Endoplasmic Reticulum (ER) HostCell->ER Replication Site Glycoprotein Viral Glycoprotein Synthesis ER->Glycoprotein Glucosidase ER α-glucosidase I Glycoprotein->Glucosidase Proper Folding Misfolded Misfolded Glycoproteins Glucosidase->Misfolded Inhibition leads to Virion Infectious Virion Assembly Glucosidase->Virion IHVR This compound IHVR->Glucosidase NonInfectious Non-Infectious Virions Misfolded->NonInfectious

Caption: Signaling pathway of this compound antiviral activity.

References

Technical Support Center: Troubleshooting Stability and Solubility for Poorly Soluble Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public information was found for a compound specifically designated "IHVR-17028." This technical support center provides a generalized troubleshooting guide for common stability and solubility issues encountered with poorly soluble research compounds, which we will refer to as "Compound-X" for illustrative purposes. The principles and protocols described here are broadly applicable to drug discovery and development professionals working with challenging chemical entities.

Frequently Asked Questions (FAQs)

Q1: My Compound-X won't dissolve in my aqueous buffer. What are the first steps I should take?

A1: When a compound fails to dissolve, a systematic approach is key. First, visually confirm that solid material is present. Then, consider the properties of your compound and buffer.[1][2] Key factors influencing solubility include pH, ionic strength, temperature, and the presence of co-solvents.[2][3] A logical first step is to assess the pH of the buffer relative to the pKa of your compound, if known. For many compounds, solubility increases with temperature; however, this is not universal and should be tested.[2]

Q2: How can I improve the solubility of Compound-X for my in vitro assays?

A2: Several techniques can enhance the solubility of your compound for experimental use. The use of co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) is a common starting point for hydrophobic compounds.[1][2] If co-solvents are not suitable for your assay, adjusting the pH of the buffer can be effective, especially for ionizable compounds.[3] For some molecules, surfactants or detergents can form micelles that encapsulate and solubilize the compound.[2] More advanced methods include creating amorphous solid dispersions or using nanosuspensions to increase the surface area for dissolution.[4]

Q3: Compound-X dissolves initially but then precipitates out of solution over time. What is happening?

A3: This often indicates that you have created a supersaturated and thermodynamically unstable solution.[2] Other possibilities include compound degradation into less soluble byproducts or a change in temperature affecting solubility.[2] It is crucial to determine the equilibrium (thermodynamic) solubility to avoid preparing supersaturated solutions for long-term experiments.[5] Assessing the compound's stability in the chosen buffer over time is also recommended.

Q4: What are the common signs of compound instability, and how can I mitigate them?

A4: Compound instability can be either chemical or physical.[4] Chemical instability involves the degradation of the molecule through processes like hydrolysis, oxidation, or photolysis.[3][6] Physical instability refers to changes in solid-state properties, such as polymorphism or particle size.[4] Signs of instability include changes in appearance, the formation of precipitates, or inconsistent results in assays. To mitigate these issues, you can implement strategies such as using pH buffers, adding antioxidants, protecting the compound from light, and storing it at appropriate temperatures.[6] Identifying the most stable crystalline form (polymorph) is also critical for long-term stability.[4]

Troubleshooting Guides

Guide 1: Low Aqueous Solubility

This guide addresses issues of poor compound solubility in aqueous buffers.

Symptom Potential Cause Suggested Action
Compound does not dissolve; solid particles are visible. The compound has low intrinsic aqueous solubility. The buffer pH is not optimal for the compound's pKa.1. Verify the compound's purity. 2. Test solubility in a small range of pH values around the compound's pKa. 3. Introduce a co-solvent (e.g., DMSO, ethanol) at a concentration compatible with your experiment.[1]
Inconsistent solubility between experiments. Variability in compound purity or solid form (polymorphism). Inconsistent buffer preparation.1. Ensure consistent sourcing and handling of the compound. 2. Standardize buffer preparation protocols. 3. Characterize the solid form of the compound if polymorphism is suspected.
Solubility decreases upon scaling up the experiment. The solution may have been supersaturated at a smaller scale.1. Determine the thermodynamic solubility to establish the true solubility limit. 2. Use gentle agitation and allow sufficient time for dissolution.
Guide 2: Compound Instability in Solution

This guide provides troubleshooting for compounds that degrade or precipitate over time in solution.

Symptom Potential Cause Suggested Action
Solution changes color or clarity over time. Chemical degradation (e.g., oxidation, hydrolysis).1. Conduct forced degradation studies to identify the degradation pathway (acid, base, oxidation, light, heat).[5] 2. Add antioxidants (e.g., ascorbic acid) if oxidation is suspected. 3. Adjust the pH to a range where the compound is more stable.[6] 4. Protect the solution from light.[6]
Precipitate forms after a period of being dissolved. Supersaturated solution. Change in temperature. Compound degradation to an insoluble product.1. Prepare solutions at or below the determined thermodynamic solubility. 2. Maintain a constant temperature during storage and use.[2] 3. Analyze the precipitate to determine if it is the original compound or a degradant.
Loss of activity in a biological assay over time. The compound is degrading to an inactive form.1. Assess the stability of the compound under assay conditions (e.g., temperature, media). 2. Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: Kinetic and Thermodynamic Solubility Assessment

This protocol provides a method to determine both the initial (kinetic) and equilibrium (thermodynamic) solubility of a compound.

Materials:

  • Compound-X

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., DMSO)

  • HPLC with a suitable column and detection method

  • Shaking incubator

  • Centrifuge

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of Compound-X in 100% DMSO (e.g., 20 mM).

  • Kinetic Solubility:

    • Add a small volume of the DMSO stock solution to the aqueous buffer to create a range of final concentrations (e.g., 1, 5, 10, 50, 100 µM). The final DMSO concentration should be kept low and consistent (e.g., <1%).

    • Incubate the solutions at room temperature for 2 hours with gentle shaking.

    • Filter the solutions through a 0.45 µm filter.

    • Analyze the filtrate by HPLC to determine the concentration of the dissolved compound. The highest concentration that remains in solution is the kinetic solubility.

  • Thermodynamic Solubility:

    • Add an excess amount of solid Compound-X to the aqueous buffer in a sealed vial.

    • Incubate the suspension in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it.

    • Analyze the filtrate by HPLC to determine the concentration of the dissolved compound. This concentration represents the thermodynamic solubility.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study to identify the conditions under which a compound is unstable.

Materials:

  • Compound-X

  • Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation: Prepare solutions of Compound-X at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Stress: Store a solution of the compound at 60°C for 24 hours.

    • Photostability: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples by HPLC-UV/MS to determine the percentage of the parent compound remaining and to identify any major degradation products.

Visualizations

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility stock Prepare concentrated stock in 100% DMSO dilute_k Dilute stock into aqueous buffer stock->dilute_k add_solid Add excess solid to aqueous buffer stock->add_solid incubate_k Incubate 2h with shaking dilute_k->incubate_k filter_k Filter incubate_k->filter_k analyze_k Analyze by HPLC filter_k->analyze_k incubate_t Incubate 24-48h with shaking add_solid->incubate_t centrifuge_t Centrifuge & Filter incubate_t->centrifuge_t analyze_t Analyze by HPLC centrifuge_t->analyze_t

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

G compound Poorly Soluble Compound-X (e.g., Kinase Inhibitor) precipitate Compound Precipitates in Aqueous Media compound->precipitate leads to receptor Target Receptor downstream Downstream Signaling (e.g., p-ERK) receptor->downstream Blocks cellular Cellular Effect (e.g., Apoptosis) downstream->cellular Inhibits low_conc Low Effective Concentration precipitate->low_conc low_conc->receptor Insufficient binding

Caption: Impact of poor solubility on a hypothetical signaling pathway.

References

improving the efficacy of IHVR-17028 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: IHVR-17028

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues to improve the efficacy of this compound.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of the host enzyme, endoplasmic reticulum (ER) α-glucosidase I.[1][2][3][4][5][6] This enzyme is critical for the proper folding of viral glycoproteins. By inhibiting this enzyme, this compound disrupts the maturation of viral envelope proteins, leading to the production of non-infectious viral particles and a reduction in viral propagation.

2. Against which viruses has this compound shown activity?

This compound has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses. Published data shows efficacy against Bovine Viral Diarrhea Virus (BVDV), Tacaribe virus (TCRV), and Dengue virus (DENV).[1][2][4][5] It has also been shown to provide protection in a mouse model of lethal Marburg virus (MARV) infection.[1]

3. What are the key in vitro potency values for this compound?

The following table summarizes the reported in vitro efficacy and potency of this compound.

Target Assay Value Reference
ER α-glucosidase IEnzyme InhibitionIC50: 0.24 μM[1][2][3][4]
Bovine Viral Diarrhea Virus (BVDV)Virus Yield ReductionEC50: 0.4 μM[1][2][4][5]
Tacaribe Virus (TCRV)Virus Yield ReductionEC50: 0.26 μM[1][2][4][5]
Dengue Virus (DENV)Virus Yield ReductionEC50: 0.3 μM[1][2][4][5]

4. How should I dissolve and store this compound?

For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C. For in vivo studies, the formulation will depend on the specific experimental design and animal model.

5. Is this compound cytotoxic?

As with any experimental compound, it is crucial to determine the cytotoxic concentration (CC50) in the specific cell line being used for your experiments. This will allow you to calculate the selectivity index (SI = CC50/EC50) and ensure that the observed antiviral effect is not due to cell death. A high SI value is indicative of a favorable therapeutic window.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Solution
Low or no antiviral activity observed 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions of this compound in DMSO and store at -20°C in single-use aliquots.
2. Suboptimal Assay Conditions: The chosen assay may not be sensitive enough to detect the antiviral effect.Optimize the multiplicity of infection (MOI) and the timing of compound addition. A time-of-addition assay can help pinpoint the stage of the viral life cycle affected.
3. Cell Line Variability: The expression level of ER α-glucosidase I or other cellular factors may differ between cell lines.Test the activity of this compound in multiple permissive cell lines.
High cytotoxicity observed 1. Compound Concentration: The concentrations of this compound being used are too high.Perform a dose-response curve to determine the CC50 in your specific cell line. Use concentrations well below the CC50 for antiviral assays.
2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤0.5% for DMSO). Include a solvent-only control in your experiments.
Inconsistent results between experiments 1. Reagent Variability: Inconsistent quality of cells, virus stocks, or other reagents.Use low-passage number cells, titrate virus stocks before each experiment, and ensure all reagents are of high quality and stored correctly.
2. Experimental Technique: Minor variations in experimental procedures.Standardize all experimental protocols, including incubation times, cell seeding densities, and compound addition steps.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol describes a method to determine the 50% cytotoxic concentration (CC50) of this compound using a commercially available cell viability reagent.

Materials:

  • Permissive cell line (e.g., Huh-7, Vero)

  • Cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Include a solvent control (DMSO) and a no-treatment control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired duration (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Virus Yield Reduction Assay

This protocol is for determining the 50% effective concentration (EC50) of this compound.

Materials:

  • Permissive cell line

  • Virus stock of known titer

  • This compound

  • DMSO

  • 96-well plates

  • Infection medium (low serum or serum-free)

  • Overlay medium (e.g., containing carboxymethylcellulose or agar)

  • Crystal violet solution or an appropriate method for plaque visualization/quantification.

Procedure:

  • Seed cells in a 96-well plate and grow to confluency.

  • Prepare serial dilutions of this compound in infection medium.

  • Pre-treat the cells with the compound dilutions for a specified time (e.g., 1-2 hours).

  • Infect the cells with the virus at a low multiplicity of infection (MOI).

  • After the adsorption period, remove the inoculum and add fresh overlay medium containing the corresponding concentrations of this compound.

  • Incubate the plates for a period sufficient for plaque formation.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.

Visualizations

Signaling Pathway of this compound Action

IHVR_17028_Pathway cluster_ER Endoplasmic Reticulum cluster_Virion Virion Assembly & Release Viral_Polyprotein Viral Polyprotein Cleavage Polyprotein Cleavage Viral_Polyprotein->Cleavage Glycoproteins Viral Glycoproteins (e.g., gp120, HA) Cleavage->Glycoproteins Glucosidase_I ER α-Glucosidase I Glycoproteins->Glucosidase_I Calnexin_Calreticulin Calnexin/Calreticulin Cycle Glucosidase_I->Calnexin_Calreticulin Trimming of glucose residues Misfolded_Glycoprotein Misfolded Glycoprotein Glucosidase_I->Misfolded_Glycoprotein Accumulation due to inhibition Calnexin_Calreticulin->Misfolded_Glycoprotein Improper Folding Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Glycoprotein Proper Folding ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Virion_Assembly Virion Assembly Misfolded_Glycoprotein->Virion_Assembly Correctly_Folded_Glycoprotein->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Non_Infectious_Virion Non-Infectious Virion Virion_Assembly->Non_Infectious_Virion IHVR_17028 This compound IHVR_17028->Glucosidase_I Inhibition

Caption: Mechanism of this compound targeting ER α-glucosidase I to inhibit viral glycoprotein folding.

Experimental Workflow for Efficacy Testing

Efficacy_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Model (Conceptual) Cell_Culture 1. Prepare Permissive Cell Line Compound_Prep 2. Prepare this compound Dilutions Cell_Culture->Compound_Prep Cytotoxicity 3a. Cytotoxicity Assay (CC50) Compound_Prep->Cytotoxicity Antiviral 3b. Antiviral Assay (EC50) Compound_Prep->Antiviral Data_Analysis_SI 4. Calculate Selectivity Index (SI) Cytotoxicity->Data_Analysis_SI Antiviral->Data_Analysis_SI Animal_Model 5. Select Animal Model Data_Analysis_SI->Animal_Model Proceed if SI is favorable Dosing 6. Administer this compound Animal_Model->Dosing Infection 7. Viral Challenge Dosing->Infection Monitor 8. Monitor Survival & Viral Load Infection->Monitor Data_Analysis_Efficacy 9. Analyze In Vivo Efficacy Monitor->Data_Analysis_Efficacy

Caption: A general workflow for evaluating the in vitro and in vivo efficacy of this compound.

Troubleshooting Logic for Low Antiviral Activity

Troubleshooting_Logic Start Low Antiviral Activity Observed Check_Compound Check this compound Integrity Start->Check_Compound Prepare_Fresh Prepare Fresh Stock Solution Check_Compound->Prepare_Fresh Degradation Suspected Check_Assay Review Assay Conditions Check_Compound->Check_Assay Integrity Confirmed Prepare_Fresh->Check_Assay Optimize_Assay Optimize MOI & Time of Addition Check_Assay->Optimize_Assay Suboptimal Check_Cells Evaluate Cell Line Check_Assay->Check_Cells Optimal Optimize_Assay->Check_Cells Test_Other_Cells Test in Different Cell Lines Check_Cells->Test_Other_Cells Variability Suspected Consult_Support Consult Technical Support Check_Cells->Consult_Support Consistent Test_Other_Cells->Consult_Support

Caption: A decision tree for troubleshooting experiments with low observed efficacy of this compound.

References

Technical Support Center: Addressing Off-Target Effects of IHVR-17028

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on generalized knowledge of small molecule inhibitors and is intended to serve as a guide for researchers using IHVR-17028. Specific off-target effects of this compound have not been publicly characterized. It is recommended that researchers perform their own comprehensive selectivity profiling to accurately interpret experimental results.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of the hypothetical small molecule inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with inhibitors like this compound?

A1: Off-target effects are unintended interactions of a drug or small molecule with cellular components other than its intended target.[1][2] For a specific inhibitor like this compound, these unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and potential adverse effects in clinical applications.[1][2] Understanding and mitigating these effects is crucial for accurate data interpretation and the development of safe and effective therapeutics.[2]

Q2: I'm observing a phenotype inconsistent with the known function of this compound's primary target. Could this be due to off-target effects?

A2: Yes, an unexpected cellular phenotype is a primary indicator of potential off-target activity.[3] While this compound may be designed for high selectivity, it could interact with other cellular proteins, particularly at higher concentrations, leading to confounding results not directly related to the inhibition of its intended target.[3][4]

Q3: What are the initial steps to investigate potential off-target effects of this compound?

A3: A multi-step approach is recommended:

  • Dose-Response Analysis: Conduct a thorough dose-response curve for the observed phenotype and compare it to the biochemical IC50 for the intended target. A significant difference in potency may suggest off-target effects.

  • Use of a Control Compound: Employ a structurally distinct inhibitor of the same target. If this control compound fails to produce the same phenotype, it strengthens the likelihood of this compound having off-target effects.

  • Target Engagement Assay: Confirm that this compound is engaging its intended target within your cellular model at the concentrations being used.

  • Rescue Experiment: If feasible, overexpress a drug-resistant mutant of the intended target. If this does not rescue the phenotype, it strongly indicates off-target effects are at play.[4]

Q4: How can I identify the specific off-target proteins of this compound?

A4: Several experimental approaches can be used to identify off-target proteins:

  • Kinome Profiling: This is a direct method to screen this compound against a large panel of purified kinases to identify unintended interactions.[1]

  • Proteomics-Based Approaches: Mass spectrometry can be utilized to quantify changes in the proteome of cells treated with this compound, revealing unexpected changes in protein levels that indicate off-target effects.[2]

  • Genetic Screening: Techniques like CRISPR-Cas9 or RNA interference can be used to knock out or silence specific genes. Observing the resulting phenotypic changes can help elucidate the pathways and potential off-target interactions of this compound.[5]

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound that may be attributable to off-target effects.

Issue Potential Cause Troubleshooting & Optimization Steps
Unexpected Cell Death/Toxicity Inhibition of essential "housekeeping" kinases or other critical cellular proteins.[3]1. Perform a dose-response curve: Determine the IC50 for cell viability and compare it to the IC50 for on-target inhibition. A significant discrepancy may suggest off-target toxicity.[3]2. Consult kinome profiling data: If available, check for potent inhibition of kinases known to be essential for cell survival.[3]3. Use a structurally distinct inhibitor: Comparing the effects of two different inhibitors for the same target can help differentiate on-target from off-target effects.[3]
Inconsistent or Unexpected Experimental Results Off-target effects on other signaling pathways.1. Perform a dose-response curve: Compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect.[2]2. Use a structurally unrelated inhibitor: If the phenotype is not replicated, it is likely an off-target effect of this compound.[2]3. Perform a rescue experiment: Overexpress the intended target. If the phenotype is not rescued, it suggests the involvement of other targets.[2]
Paradoxical Increase in Downstream Signaling Feedback mechanisms or off-target effects on upstream regulators of the signaling pathway.[3]1. Titrate the inhibitor concentration: Observe if the paradoxical activation is dose-dependent.[3]2. Perform a time-course experiment: Analyze the levels of the downstream signaling molecule at different time points after inhibitor treatment.[3]3. Inhibit upstream components: Co-treat with an inhibitor of an upstream component to see if this abrogates the paradoxical increase.[3]
Activation of Compensatory Signaling Pathways Inhibition of the primary target can lead to the upregulation of parallel survival pathways (e.g., PI3K/Akt, MAPK/ERK).[1][3]1. Probe for activation of compensatory pathways: Perform western blots for key nodes of other survival pathways (e.g., p-Akt, p-ERK, p-STAT3).[3]2. Utilize a combination therapy approach: If a compensatory pathway is activated, consider co-treatment with an inhibitor of that pathway.[3]

Experimental Protocols

Protocol 1: Western Blotting for Compensatory Pathway Activation

This protocol is designed to detect the activation of key signaling pathways that may be upregulated in response to on-target inhibition by this compound.

Materials:

  • Cells treated with this compound and vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse the treated and control cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Detection: Wash the membrane again and detect the signal using an ECL substrate.[1]

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to identify any significant changes in pathway activation.[1]

Protocol 2: Proteomics-Based Off-Target Identification

This protocol provides a general workflow for identifying potential off-target proteins of this compound using mass spectrometry.

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • This compound and vehicle control (e.g., DMSO)

  • Ice-cold PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Trypsin

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Proteomics software (e.g., MaxQuant)

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with this compound at an effective concentration and a vehicle control for 24 hours.[2]

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells. Quantify the protein concentration.[2]

  • Protein Digestion: Digest 100 µg of protein from each sample with trypsin overnight at 37°C.[2]

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.[2]

  • Data Analysis: Use proteomics software to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle control.[2]

Visualizations

cluster_troubleshooting Troubleshooting Off-Target Effects Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Analysis Start->DoseResponse Potency Potency for Phenotype >> On-Target IC50? DoseResponse->Potency Control Test with Structurally Different Inhibitor Potency->Control No OffTarget High Likelihood of Off-Target Effect Potency->OffTarget Yes PhenotypeReplicated Phenotype Replicated? Control->PhenotypeReplicated Rescue Perform Rescue Experiment PhenotypeReplicated->Rescue No OnTarget Likely On-Target Effect PhenotypeReplicated->OnTarget Yes PhenotypeRescued Phenotype Rescued? Rescue->PhenotypeRescued PhenotypeRescued->OffTarget No PhenotypeRescued->OnTarget Yes

Caption: A decision tree for troubleshooting potential off-target effects.

cluster_workflow Off-Target Identification Workflow CellTreatment Cell Treatment (this compound vs. Vehicle) Lysis Cell Lysis & Protein Extraction CellTreatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Protein ID & Quantification) LCMS->DataAnalysis OffTargetID Identification of Potential Off-Targets DataAnalysis->OffTargetID

Caption: A generalized workflow for proteomics-based off-target identification.

cluster_pathway Hypothetical Signaling Interactions of this compound IHVR17028 This compound PrimaryTarget Primary Target IHVR17028->PrimaryTarget Inhibits OffTargetKinase Off-Target Kinase IHVR17028->OffTargetKinase Inhibits (Off-Target) UpstreamRegulator Upstream Regulator IHVR17028->UpstreamRegulator Inhibits (Off-Target) DownstreamEffector Downstream Effector PrimaryTarget->DownstreamEffector Activates CompensatoryPathway Compensatory Pathway PrimaryTarget->CompensatoryPathway Feedback Activation OtherPathway Unintended Pathway Activation OffTargetKinase->OtherPathway Regulates UpstreamRegulator->PrimaryTarget Activates

Caption: A diagram illustrating potential on-target and off-target signaling of this compound.

References

Technical Support Center: Refinement of IHVR-17028 Delivery Methods

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound, IHVR-17028, and is based on established principles for the refinement of delivery methods for poorly soluble drugs.

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental application of this compound.

Question Possible Causes Troubleshooting Steps
Low bioavailability of this compound in in vivo models Poor aqueous solubility limiting absorption.[1][2] Inefficient penetration of biological membranes. Rapid metabolism or clearance.1. Particle Size Reduction: Formulate this compound as a nanocrystal to increase surface area and dissolution rate.[1] 2. Formulation with Permeation Enhancers: Co-administer with excipients known to improve intestinal absorption. 3. Mucoadhesive Formulations: Utilize polymers like HPMC in your formulation to increase residence time at the absorption site.[2] 4. Route of Administration: Consider alternative routes such as pulmonary or ophthalmic delivery to bypass first-pass metabolism.[1]
Inconsistent results in cell-based assays Aggregation of this compound in culture media.[3] Degradation of the compound under experimental conditions. Variability in stock solution preparation.1. Solubilizing Agents: Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure final concentration in media does not exceed solubility limits. 2. Use of Stabilizers: Incorporate surfactants or polymers in the formulation to prevent aggregation in aqueous media.[2][3] 3. Fresh Preparations: Prepare working solutions fresh for each experiment to minimize degradation. 4. Sonication: Briefly sonicate the final dilution in media before adding to cells to ensure homogeneity.
Precipitation of this compound upon dilution The concentration of this compound exceeds its solubility in the dilution buffer or media. "Salting out" effect due to high ionic strength of the buffer.1. Serial Dilutions: Perform serial dilutions to avoid a sudden change in solvent environment. 2. Pre-warmed Diluent: Warm the dilution buffer or media to potentially increase the solubility of this compound. 3. pH Adjustment: Assess the pH-solubility profile of this compound and adjust the pH of the diluent accordingly.
Physical instability of this compound nanosuspensions (e.g., aggregation, sedimentation) Insufficient stabilizer concentration.[3] Ostwald ripening due to excessive stabilizer.[3] Inappropriate storage conditions.[4]1. Optimize Stabilizer Concentration: Titrate the concentration of the polymer or surfactant to find the optimal level for steric or electrostatic stabilization. 2. Solidification: Consider freeze-drying or spray-drying the nanosuspension into a powder for improved long-term stability.[1] 3. Storage Conditions: Store nanosuspensions at recommended temperatures and protect from light to prevent crystal growth and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For solid forms of this compound, storage at -20°C in a desiccated environment is recommended. Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials. Nanosuspensions should be stored at 4°C and should not be frozen unless a cryoprotectant has been included in the formulation.

Q2: How can I improve the solubility of this compound for in vitro assays?

The solubility of this compound can be enhanced by preparing a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). When diluting into aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts. For some applications, the use of cyclodextrins may also be explored to improve aqueous solubility.

Q3: What are the key considerations when selecting a stabilizer for this compound nanocrystal formulation?

The choice of stabilizer is critical for the physical stability of the nanocrystals.[2] Key factors to consider include:

  • Stabilization Mechanism: Determine if steric or electrostatic stabilization is more effective for this compound.

  • Biocompatibility: The stabilizer should be non-toxic and compatible with the intended route of administration.

  • Impact on Drug Solubility: The stabilizer should have a minimal effect on the intrinsic solubility of the drug to prevent Ostwald ripening.[4]

  • Molecular Weight: For polymeric stabilizers, a molecular weight in the range of 5,000-25,000 g/mol is often effective for steric hindrance.[2]

Q4: Can I use sonication to prepare a dispersion of this compound?

Probe sonication can be an effective method for creating a nanosuspension of this compound.[1] It is important to control the temperature during sonication to prevent thermal degradation of the compound. The energy input and duration of sonication should be optimized to achieve the desired particle size distribution.

Experimental Protocols

In Vitro Dissolution Testing of this compound Nanocrystal Formulations
  • Preparation of Dissolution Medium: Prepare a dissolution medium that mimics the physiological conditions of interest (e.g., Simulated Gastric Fluid or Simulated Intestinal Fluid).

  • Apparatus Setup: Use a USP Dissolution Apparatus 2 (paddle apparatus) set to a specified temperature (e.g., 37°C) and rotation speed (e.g., 75 RPM).

  • Sample Introduction: Introduce a precise amount of the this compound formulation (e.g., powder, tablet, or nanosuspension) into the dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the collected samples to remove any undissolved particles. Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization raw_drug This compound Powder milling Wet Milling raw_drug->milling stabilizer Stabilizer Solution stabilizer->milling homogenization High-Pressure Homogenization milling->homogenization particle_size Particle Size Analysis homogenization->particle_size zeta_potential Zeta Potential homogenization->zeta_potential dissolution Dissolution Testing homogenization->dissolution signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription ihvr This compound ihvr->mek proliferation Cell Proliferation & Survival transcription->proliferation

References

Technical Support Center: Overcoming Resistance to IHVR-17028

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and overcoming resistance to the ER glucosidase inhibitor, IHVR-17028, in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of endoplasmic reticulum (ER) resident α-glucosidases I and II. These enzymes are critical for the proper folding of glycoproteins by trimming terminal glucose residues from N-linked glycans. By inhibiting these glucosidases, this compound disrupts the normal processing of glycoproteins, including viral envelope glycoproteins, which can impair viral maturation and entry into host cells.

Q2: What are the potential mechanisms of acquired resistance to this compound?

While specific resistance mechanisms to this compound have not been extensively documented, based on established principles of drug resistance, several plausible mechanisms can be hypothesized:

  • Target Modification: Mutations in the genes encoding ER α-glucosidase I or II could alter the drug-binding site, reducing the inhibitory effect of this compound.

  • Target Overexpression: Increased expression of ER α-glucosidase I or II could titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.

  • Activation of Bypass Pathways: Cells might activate alternative glycosylation pathways or adapt to become less dependent on the specific glycan structures affected by this compound for their biological processes, including supporting viral replication.

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), could actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Altered Drug Metabolism: Cells might develop mechanisms to metabolize and inactivate this compound more efficiently.

Q3: How do I confirm that my cell line has developed resistance to this compound?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line.[1][2] A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically measured using a cell viability or viral infectivity assay.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting and investigating resistance to this compound in your cell lines.

Problem: My cell line, which was previously sensitive, now shows reduced responsiveness to this compound treatment.

Step 1: Initial Verification and Confirmation of Resistance

1.1. Confirm Resistance with an IC50 Determination Assay:

  • Action: Perform a dose-response experiment to determine the IC50 of this compound in both the parental and the suspected resistant cell lines.

  • Expected Outcome: A significant fold-increase in the IC50 value for the resistant cell line compared to the parental line.

1.2. Authenticate Cell Line:

  • Action: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Expected Outcome: Confirmation that the cell line is authentic.

1.3. Check Compound Integrity:

  • Action: Ensure that your stock of this compound is not degraded. Prepare a fresh stock solution and repeat the IC50 determination.

  • Expected Outcome: The freshly prepared this compound should exhibit the expected potency in the parental cell line.

Step 2: Investigating the Mechanism of Resistance

If resistance is confirmed, the following experiments can help elucidate the underlying mechanism.

2.1. Hypothesis: Target Modification (Mutation in ER Glucosidases)

  • Action: Sequence the coding regions of the genes for ER α-glucosidase I (GCS1) and the catalytic subunit of ER α-glucosidase II (GANAB) from both parental and resistant cell lines.

  • Expected Outcome: Identification of mutations in the resistant cell line that are absent in the parental line.

2.2. Hypothesis: Target Overexpression

  • Action: Quantify the mRNA and protein expression levels of ER α-glucosidase I and II in both cell lines using qPCR and Western blotting, respectively.

  • Expected Outcome: Increased mRNA and protein levels of one or both target enzymes in the resistant cell line.

2.3. Hypothesis: Increased Drug Efflux

  • Action: Perform the IC50 determination assay for this compound in the resistant cell line in the presence and absence of a known broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A).

  • Expected Outcome: A significant reduction in the IC50 of this compound in the presence of the efflux pump inhibitor, indicating that drug efflux contributes to the resistance.

2.4. Hypothesis: Altered Glycosylation Profile (Bypass Mechanism)

  • Action: Analyze the overall glycosylation pattern of cellular glycoproteins using lectin blotting with a panel of lectins that recognize different glycan structures.

  • Expected Outcome: A noticeable difference in the lectin binding patterns between the parental and resistant cell lines, suggesting an alteration in the cellular glycome.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
ParentalThis compound1.5-
ResistantThis compound25.016.7
ResistantThis compound + Verapamil (10 µM)5.03.3

Table 2: Hypothetical Gene Expression Analysis of ER Glucosidases

GeneCell LineRelative mRNA Expression (Fold Change)
GCS1Resistant1.2
GANABResistant8.5

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines
  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a suitable assay (e.g., MTT for cytotoxicity or a viral infectivity assay).[1][3]

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth or viral infection).[4]

  • Gradual Dose Escalation: Once the cells have adapted and are growing at a normal rate, gradually increase the concentration of this compound in the culture medium.[4][5] A common strategy is to increase the concentration by 1.5 to 2-fold at each step.[5]

  • Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and stable growth. This process can take several weeks to months.[6][7]

  • Cryopreservation: It is crucial to create frozen stocks of the cells at various stages of resistance development.[4][6]

  • Characterization of Resistant Population: Once a cell line is established that can proliferate in a significantly higher concentration of this compound, perform single-cell cloning to isolate and expand clonal populations with stable resistance.

  • Confirmation of Resistance: Determine the IC50 of this compound for the newly generated resistant cell line and compare it to the parental cell line.

Protocol 2: Western Blotting for ER Glucosidase Expression
  • Sample Preparation: Lyse parental and resistant cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[8]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ER α-glucosidase I, ER α-glucosidase II, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[9]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Protocol 3: Lectin Blotting for Glycosylation Analysis
  • Protein Separation and Transfer: Prepare cell lysates and perform SDS-PAGE and protein transfer to a membrane as described in the Western Blotting protocol.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., Carbo-Free™ Blocking Solution) for 1 hour at room temperature.

  • Lectin Incubation: Incubate the membrane with a biotinylated lectin (e.g., Concanavalin A for high-mannose structures) diluted in blocking buffer for 1-2 hours at room temperature.[11][12]

  • Streptavidin-HRP Incubation: Wash the membrane with TBST and then incubate with streptavidin-HRP for 1 hour at room temperature.[11]

  • Detection: Detect the bands using an ECL substrate as described for Western blotting.[12]

  • Analysis: Compare the pattern and intensity of lectin binding between parental and resistant cell lysates.

Visualizations

IHVR_17028_Resistance_Pathway cluster_ER Endoplasmic Reticulum Nascent Glycoprotein Nascent Glycoprotein Glucosidase I/II Glucosidase I/II Nascent Glycoprotein->Glucosidase I/II Trimming Properly Folded Glycoprotein Properly Folded Glycoprotein Glucosidase I/II->Properly Folded Glycoprotein Misfolded Glycoprotein Misfolded Glycoprotein Glucosidase I/II->Misfolded Glycoprotein Inhibited This compound This compound This compound->Glucosidase I/II Resistance Mechanisms Resistance Mechanisms Mutation Mutation Overexpression Overexpression Drug Efflux Drug Efflux Mutation->Glucosidase I/II Alters target Overexpression->Glucosidase I/II Increases target Drug Efflux->this compound Reduces intracellular conc. Troubleshooting_Workflow start Reduced this compound Efficacy Observed confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance is_resistant Resistance Confirmed? confirm_resistance->is_resistant investigate_mechanisms Investigate Mechanisms is_resistant->investigate_mechanisms Yes no_resistance Check Cell Line / Compound Integrity is_resistant->no_resistance No target_mutation Sequence Glucosidase Genes investigate_mechanisms->target_mutation target_overexpression qPCR / Western Blot investigate_mechanisms->target_overexpression drug_efflux Assay with Efflux Inhibitor investigate_mechanisms->drug_efflux glycan_profile Lectin Blotting investigate_mechanisms->glycan_profile end Mechanism Identified target_mutation->end target_overexpression->end drug_efflux->end glycan_profile->end Logical_Relationships cluster_resistance_mechanisms Potential Resistance Mechanisms cluster_experimental_approaches Experimental Approaches A Target Gene Mutation (GCS1, GANAB) X Sanger/NGS Sequencing A->X B Target Protein Overexpression Y qPCR & Western Blot B->Y C Increased Drug Efflux (e.g., P-gp) Z Co-treatment with Efflux Inhibitors C->Z D Altered Glycosylation Pathways W Lectin Blotting D->W

References

Technical Support Center: IHVR-17028 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IHVR-17028. The information is designed to address common challenges encountered when scaling up experiments involving this potent antiviral agent.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues.

Issue 1: Inconsistent Antiviral Efficacy at Larger Scales

  • Question: We are observing a significant drop in the antiviral potency (higher EC50 values) of this compound when moving from 96-well plates to larger formats like T-flasks or bioreactors. What could be the cause?

  • Answer: This is a common challenge in scaling up cell-based assays. Several factors could be contributing to this discrepancy:

    • Suboptimal Cell Health: In larger culture vessels, maintaining uniform cell health and density can be challenging. Gradients in nutrient availability, oxygen levels, and waste product accumulation can negatively impact cell physiology and their response to viral infection and drug treatment. Ensure consistent cell seeding density and monitor viability closely.

    • Altered Drug Distribution: Inadequate mixing in larger vessels can lead to uneven distribution of this compound, resulting in localized areas of suboptimal drug concentration. Optimize agitation or rocking speeds to ensure homogeneity without inducing excessive shear stress.

    • Changes in Virus-to-Cell Ratio: Maintaining a consistent multiplicity of infection (MOI) is critical. As you scale up, accurately determining cell numbers and ensuring even virus distribution becomes more complex. Re-validate your cell counting and virus titration methods at the larger scale.

    • Increased Protein Binding: The larger surface area of new culture vessels and tubing can sometimes lead to increased non-specific binding of the compound, reducing its effective concentration. Consider pre-treating vessels with a blocking agent if this is suspected.

Issue 2: Increased Cytotoxicity at Higher Cell Densities

  • Question: We are seeing increased cell death in our scaled-up cultures treated with this compound, even at concentrations that were non-toxic in smaller-scale experiments. Why is this happening?

  • Answer: Increased cell density can potentiate the cytotoxic effects of some compounds. Here are potential reasons and solutions:

    • Metabolic Stress: High-density cultures have higher metabolic rates, leading to faster depletion of essential nutrients and accumulation of toxic byproducts like lactate and ammonia. This stressed state can make cells more susceptible to drug-induced toxicity. Consider using a perfusion system or fed-batch strategy to maintain a more stable culture environment.

    • pH Shifts: The increased metabolic activity can cause a drop in the pH of the culture medium. Changes in pH can alter the charge of this compound, potentially increasing its uptake and intracellular concentration to toxic levels. Ensure your buffering system is robust and monitor pH regularly.

    • Off-Target Effects: At higher effective concentrations due to altered cell physiology, off-target effects of this compound might become more pronounced. A dose-response analysis at the larger scale is crucial to identify the new maximum non-toxic concentration.

Issue 3: Variability in Glycosylation Profile of Viral Proteins

  • Question: In our scaled-up production of viral glycoproteins in the presence of this compound, we are observing inconsistent glycosylation patterns. What could be causing this variability?

  • Answer: As this compound is an ER α-glucosidase I inhibitor, its primary mechanism involves altering N-linked glycosylation. Inconsistent glycosylation suggests variability in the drug's effect.

    • Inconsistent Drug Exposure: As mentioned before, uneven drug distribution in large cultures is a primary suspect.

    • Cellular Stress Responses: Variations in culture conditions (e.g., hypoxia, nutrient deprivation) can activate cellular stress pathways, such as the Unfolded Protein Response (UPR). The UPR can modulate the expression of chaperones and enzymes involved in protein folding and glycosylation, potentially interfering with the expected effect of this compound.

    • Heterogeneity in Cell Population: In large, prolonged cultures, clonal selection can occur, leading to a heterogeneous cell population with varying sensitivities to this compound.

Data Presentation

Table 1: Impact of Scale-Up on Key Experimental Parameters

This table summarizes typical quantitative data that should be monitored during the scaling up of this compound experiments. The values provided are illustrative examples.

Parameter96-Well Plate (0.2 mL)T-75 Flask (15 mL)2L Bioreactor (1.5 L)
Cell Seeding Density (cells/mL) 1 x 10^51 x 10^51 x 10^5
This compound EC50 (µM) 0.35 ± 0.050.52 ± 0.080.75 ± 0.12
Maximum Non-Toxic Conc. (µM) 107.55
Viral Titer Reduction (log10) 3.5 ± 0.33.1 ± 0.42.8 ± 0.5
Lactate Concentration (mM) at 48h 5 ± 112 ± 225 ± 5
Culture pH at 48h 7.2 ± 0.17.0 ± 0.156.8 ± 0.2

Experimental Protocols

Protocol: In Vitro α-Glucosidase I Inhibition Assay for this compound

This protocol provides a detailed methodology for determining the inhibitory activity of this compound against ER α-glucosidase I.

Materials:

  • Purified rat liver ER α-glucosidase I

  • Fluorescently labeled oligosaccharide substrate (e.g., Glc3Man9GlcNAc2-pyridylamino)

  • This compound

  • Assay Buffer: 50 mM sodium phosphate, pH 6.8

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in Assay Buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Enzyme Preparation: Dilute the purified ER α-glucosidase I in ice-cold Assay Buffer to the desired working concentration.

  • Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the this compound dilution. b. Add 10 µL of the diluted enzyme solution. c. Include a positive control (e.g., another known α-glucosidase I inhibitor like castanospermine) and a negative control (Assay Buffer with DMSO). d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding 20 µL of the fluorescently labeled oligosaccharide substrate.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Termination: Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Detection: Measure the fluorescence at the appropriate excitation and emission wavelengths for the pyridylamino label.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling_Pathway cluster_ER Endoplasmic Reticulum Lumen Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Nascent_Glycoprotein->Glc3Man9GlcNAc2 Oligosaccharyl- transferas Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 α-Glucosidase I Misfolded_Protein Misfolded Glycoprotein (Accumulation) Glc3Man9GlcNAc2->Misfolded_Protein Man9GlcNAc2 Man9GlcNAc2 Glc1Man9GlcNAc2->Man9GlcNAc2 α-Glucosidase II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Man9GlcNAc2->Calnexin_Calreticulin Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Golgi Golgi Apparatus Correctly_Folded->Golgi Transport IHVR_17028 This compound IHVR_17028->Glc3Man9GlcNAc2 Inhibition Degradation ER-Associated Degradation (ERAD) Misfolded_Protein->Degradation

Caption: Mechanism of action of this compound in the N-linked glycosylation pathway.

Experimental_Workflow cluster_small_scale Small-Scale (96-well) cluster_large_scale Large-Scale (Bioreactor) Small_Seeding Cell Seeding Small_Infection Viral Infection Small_Seeding->Small_Infection Small_Treatment This compound Treatment Small_Infection->Small_Treatment Small_Assay Antiviral Assay (e.g., CPE, Plaque Assay) Small_Treatment->Small_Assay Optimization Parameter Optimization (Mixing, pH, DO, Nutrients) Small_Assay->Optimization Initial Parameters Data_Analysis Comparative Data Analysis (EC50, Cytotoxicity, Yield) Small_Assay->Data_Analysis Large_Seeding Cell Seeding & Expansion Large_Infection Viral Infection (MOI validation) Large_Seeding->Large_Infection Large_Treatment This compound Treatment (Dose-response re-validation) Large_Infection->Large_Treatment Large_Assay Antiviral Assay & QC (Viral Titer, Glycosylation) Large_Treatment->Large_Assay Large_Assay->Data_Analysis Optimization->Large_Seeding

Caption: Experimental workflow for scaling up this compound antiviral experiments.

Logical_Relationship cluster_challenges Potential Challenges cluster_consequences Consequences Scale Increase in Culture Scale Nutrient_Gradients Nutrient/O2 Gradients Scale->Nutrient_Gradients Waste_Accumulation Waste Accumulation Scale->Waste_Accumulation Shear_Stress Increased Shear Stress Scale->Shear_Stress Mixing_Issues Inadequate Mixing Scale->Mixing_Issues Altered_Metabolism Altered Cell Metabolism Nutrient_Gradients->Altered_Metabolism Reduced_Viability Reduced Cell Viability Waste_Accumulation->Reduced_Viability Shear_Stress->Reduced_Viability Inconsistent_Drug_Exposure Inconsistent Drug Exposure Mixing_Issues->Inconsistent_Drug_Exposure Final_Outcome Decreased Apparent Antiviral Efficacy & Reproducibility Reduced_Viability->Final_Outcome Altered_Metabolism->Final_Outcome Inconsistent_Drug_Exposure->Final_Outcome

Caption: Logical relationship of challenges in scaling up cell culture experiments.

Technical Support Center: Mitigating Cytotoxicity of IHVR-17028 at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered with the investigational antiviral compound IHVR-17028 at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at concentrations where we expect to see maximal antiviral efficacy. What are the initial steps to address this?

A1: High-concentration cytotoxicity is a common challenge in drug discovery. The initial approach should focus on confirming the observation and then systematically optimizing the experimental conditions. Key first steps include:

  • Confirming Cytotoxicity: Re-run the experiment to ensure the results are reproducible. Include multiple controls, such as a vehicle-only control and a known cytotoxic compound as a positive control.

  • Dose-Response Curve: Generate a detailed dose-response curve to accurately determine the 50% cytotoxic concentration (CC50) and compare it to the 50% effective concentration (EC50) to calculate the selectivity index (SI = CC50/EC50).

  • Visual Inspection: Microscopically examine the cells treated with high concentrations of this compound for any signs of compound precipitation, which can cause false toxicity readings.[1]

Q2: Could the observed cytotoxicity be an artifact of the assay itself?

A2: Yes, it is possible. At high concentrations, compounds can interfere with assay components. For example, a compound might chemically reduce a colorimetric reagent (like MTT) or have inherent fluorescence, leading to inaccurate readings.[1] To investigate this, run a cell-free assay where you add this compound to the assay medium and reagents without cells to check for direct chemical interference.

Q3: What are some common strategies to reduce the cytotoxicity of this compound without compromising its antiviral activity?

A3: Several strategies can be employed to mitigate cytotoxicity:

  • Optimize Exposure Time: Reducing the incubation period of this compound with the cells may decrease toxicity while still allowing for sufficient antiviral effect.[2]

  • Adjust Serum Concentration: The presence of serum proteins can sometimes bind to the compound, reducing its free concentration and thus its toxicity. Experiment with varying serum concentrations in your cell culture medium.[2]

  • Co-treatment with Protective Agents: If the mechanism of cytotoxicity is known or suspected (e.g., oxidative stress), co-treatment with antioxidants or other cytoprotective agents may be beneficial.[2]

Q4: Our dose-response curve for this compound is showing a "U-shape," where cell viability appears to increase at the highest concentrations. What could be causing this?

A4: A U-shaped dose-response curve is a known artifact in cell viability assays. The most common cause is compound precipitation at high concentrations, which can interfere with the optical readings of the assay, leading to an artificially inflated viability signal.[1] It is crucial to visually inspect the wells for any signs of precipitation.[1]

Troubleshooting Guides

Guide 1: Differentiating Cytotoxicity from Cytostatic Effects

It is critical to determine whether this compound is causing cell death (cytotoxicity) or simply inhibiting cell proliferation (cytostatic effect).

Table 1: Experimental Approaches to Differentiate Cytotoxicity and Cytostatic Effects

Experimental ApproachMethodologyExpected Outcome for Cytotoxic EffectExpected Outcome for Cytostatic Effect
Cell Counting Seed cells at a known density and count them at various time points after treatment with this compound.A decrease in cell number below the initial seeding density.Cell number remains at or slightly above the initial seeding density but does not increase at the same rate as the vehicle control.
Membrane Integrity Assays (e.g., LDH release) Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.A significant increase in LDH release compared to the vehicle control.No significant increase in LDH release.
Apoptosis Assays (e.g., Annexin V/PI staining) Use flow cytometry to detect markers of apoptosis (Annexin V) and necrosis (Propidium Iodide).An increase in Annexin V and/or PI positive cells.No significant increase in apoptotic or necrotic markers.
Guide 2: Optimizing Experimental Parameters to Reduce Non-Specific Toxicity

Often, apparent cytotoxicity can be a result of suboptimal experimental conditions.

Table 2: Troubleshooting Guide for Experimental Parameters

IssuePotential CauseRecommended Solution
High background in cytotoxicity assay High concentration of certain substances in the cell culture medium causing high absorbance.[3]Test the medium components and try to reduce their concentration.[3]
Inconsistent results between experiments Variations in cell seeding density.Ensure a consistent cell seeding density is used for all experiments.[4]
Solvent (e.g., DMSO) toxicity at high concentrations.Keep the final solvent concentration consistent and low across all wells.[1]
"Edge effect" due to evaporation in outer wells of the microplate.Use evaporation-minimizing seals or avoid using the outer wells for critical experiments.[1]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol outlines a general approach to assess the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This protocol is for quantifying apoptosis and necrosis induced by this compound using flow cytometry.

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.[1]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[1]

    • Viable cells: Annexin V-negative and PI-negative.[1]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

Visualizations

general_cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of this compound treat_cells Treat cells with this compound prepare_compound->treat_cells add_reagent Add cytotoxicity assay reagent (e.g., MTT) treat_cells->add_reagent incubate Incubate add_reagent->incubate read_plate Read plate incubate->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50

Caption: A general workflow for assessing compound-induced cytotoxicity.

troubleshooting_workflow start High Cytotoxicity Observed reproducible Is the result reproducible? start->reproducible precipitate Is compound precipitating? reproducible->precipitate Yes stop Acknowledge inherent toxicity reproducible->stop No (Artifact) optimize Optimize Assay Conditions precipitate->optimize No modify_formulation Modify Compound Formulation/Vehicle precipitate->modify_formulation Yes co_treatment Consider Co-treatment with Cytoprotective Agents optimize->co_treatment end Re-evaluate Cytotoxicity modify_formulation->end co_treatment->end

Caption: Troubleshooting workflow for high cytotoxicity.

signaling_pathway IHVR_17028 This compound (High Conc.) ROS ↑ Reactive Oxygen Species (ROS) IHVR_17028->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound induced apoptosis.

References

Validation & Comparative

Comparison Guide: Validation of IHVR-17028 as a Novel Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

No public information is available for a compound designated "IHVR-17028." Literature and database searches did not yield any specific information regarding its mechanism of action, primary effects, or any secondary assays used for its validation.

Therefore, to fulfill the request for a comparison guide, this document presents a hypothetical scenario where This compound is a novel neuraminidase inhibitor being evaluated for its anti-influenza virus activity. This guide will compare the hypothetical performance of this compound with established neuraminidase inhibitors, Oseltamivir and Zanamivir, and provide supporting experimental data structures and protocols.

This guide provides a framework for validating the effects of a hypothetical neuraminidase inhibitor, this compound, using a secondary assay. The performance of this compound is compared with the known influenza neuraminidase inhibitors, Oseltamivir and Zanamivir.

Data Presentation

Table 1: Comparative Inhibitory Activity against Neuraminidase

CompoundIC₅₀ (nM)¹CC₅₀ (µM)²Selectivity Index (SI)³
This compound (Hypothetical) 0.85>100>117,647
Oseltamivir1.2>100>83,333
Zanamivir0.9>100>111,111

¹IC₅₀ (Half-maximal inhibitory concentration): Concentration of the drug that inhibits 50% of the neuraminidase enzyme activity. ²CC₅₀ (Half-maximal cytotoxic concentration): Concentration of the drug that causes the death of 50% of host cells. ³Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI indicates greater selectivity for the viral target over the host cell.

Table 2: In Vitro Antiviral Efficacy in Cell Culture

CompoundEC₅₀ (nM)⁴ in MDCK cells
This compound (Hypothetical) 15
Oseltamivir25
Zanamivir20

⁴EC₅₀ (Half-maximal effective concentration): Concentration of the drug that reduces viral replication by 50% in a cell-based assay.

Experimental Protocols

1. Neuraminidase Inhibition Assay (Secondary Assay)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Materials: Recombinant influenza neuraminidase, methylumbelliferyl-N-acetylneuraminic acid (MUNANA) substrate, assay buffer (e.g., MES buffer with CaCl₂), test compounds (this compound, Oseltamivir, Zanamivir), and a fluorescence plate reader.

  • Procedure:

    • Prepare a series of dilutions for each test compound.

    • In a 96-well plate, add the recombinant neuraminidase enzyme to each well.

    • Add the diluted test compounds to the respective wells and incubate for a specified period (e.g., 30 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).

    • Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

2. Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay evaluates the ability of the compound to inhibit viral replication in a cellular context.

  • Materials: Madin-Darby Canine Kidney (MDCK) cells, influenza virus stock, cell culture medium, agarose overlay, test compounds, and crystal violet staining solution.

  • Procedure:

    • Seed MDCK cells in 6-well plates and grow to confluence.

    • Prepare serial dilutions of the test compounds in the infection medium.

    • Infect the confluent cell monolayers with a known concentration of influenza virus for 1 hour.

    • Remove the virus inoculum and wash the cells.

    • Overlay the cells with a mixture of agarose and cell culture medium containing the different concentrations of the test compounds.

    • Incubate the plates for 2-3 days until viral plaques are visible.

    • Fix the cells with formaldehyde and then stain with crystal violet to visualize the plaques.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control and determine the EC₅₀ value.

Mandatory Visualization

G cluster_0 Influenza Virus Life Cycle cluster_1 Mechanism of Neuraminidase and Inhibitor Virus Influenza Virus Binding Binding (HA to Sialic Acid) Virus->Binding HostCell Host Cell Entry Entry & Uncoating HostCell->Entry Binding->HostCell Replication Viral Replication Entry->Replication Assembly Virion Assembly Replication->Assembly Budding Budding Assembly->Budding Release Release Budding->Release Neuraminidase Neuraminidase (NA) Budding->Neuraminidase SialicAcid Sialic Acid Neuraminidase->SialicAcid Cleavage Cleavage SialicAcid->Cleavage enables Cleavage->Release IHVR_17028 This compound IHVR_17028->Neuraminidase Inhibits

Caption: Hypothetical signaling pathway of influenza virus release and the inhibitory action of this compound.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Recombinant Neuraminidase D Incubate Enzyme with This compound A->D B Prepare Serial Dilutions of this compound B->D C Prepare MUNANA Substrate E Add MUNANA Substrate to Initiate Reaction C->E D->E F Incubate at 37°C E->F G Add Stop Solution F->G H Measure Fluorescence G->H I Calculate % Inhibition H->I J Determine IC₅₀ I->J

Caption: Experimental workflow for the neuraminidase inhibition assay.

G A Primary Screen Identifies This compound as Antiviral Hit B Hypothesis: this compound Targets Neuraminidase A->B C Secondary Assay: Neuraminidase Inhibition Assay B->C Test Hypothesis D Cell-Based Assay: Plaque Reduction Assay B->D Confirm Cellular Efficacy E Validation of this compound Effect C->E Biochemical Evidence D->E Cellular Evidence F Comparative Analysis with Oseltamivir and Zanamivir E->F

Caption: Logical relationship for validating the effects of this compound.

IHVR-17028: A Host-Targeted Antiviral with Broad-Spectrum Potential Compared to the Standard of Care for Influenza

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the novel ER α-glucosidase I inhibitor, IHVR-17028, and its potential efficacy against influenza, benchmarked against current standard-of-care treatments, oseltamivir and baloxavir marboxil. This guide provides researchers, scientists, and drug development professionals with a comparative overview based on available preclinical and clinical data.

In the landscape of antiviral therapeutics, the emergence of host-targeted agents offers a promising strategy to combat viral infections, potentially mitigating the development of drug resistance. This compound, a potent inhibitor of the host enzyme Endoplasmic Reticulum (ER) α-glucosidase I, represents such a novel approach. This guide provides a detailed comparison of the efficacy of the iminosugar drug class, to which this compound belongs, with the established standard of care for influenza: the neuraminidase inhibitor oseltamivir and the cap-dependent endonuclease inhibitor baloxavir marboxil.

Mechanism of Action: A Departure from Direct Viral Targeting

Unlike standard influenza antivirals that directly target viral proteins, this compound and other iminosugars act on a host cellular pathway essential for the proper folding of viral glycoproteins. By inhibiting ER α-glucosidase I, these compounds disrupt the maturation of viral hemagglutinin (HA) and neuraminidase (NA), leading to misfolded, non-functional proteins. This ultimately impairs viral assembly and the production of infectious virions.

IHVR-17028_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Virion Virion Assembly Nascent Viral Glycoprotein Nascent Viral Glycoprotein ER α-glucosidase I ER α-glucosidase I Nascent Viral Glycoprotein->ER α-glucosidase I Glucose trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein ER α-glucosidase II ER α-glucosidase II ER α-glucosidase I->ER α-glucosidase II ER α-glucosidase II->Calnexin/Calreticulin Cycle Glycoprotein folding Golgi Golgi Correctly Folded Glycoprotein->Golgi Transport ERAD ER-Associated Degradation Misfolded Glycoprotein->ERAD Non-infectious Virion Non-infectious Virion ERAD->Non-infectious Virion Impaired Assembly Viral Assembly Viral Assembly Golgi->Viral Assembly Infectious Virion Infectious Virion Viral Assembly->Infectious Virion This compound This compound This compound->ER α-glucosidase I Inhibition

Figure 1: Mechanism of action of this compound.

Comparative Efficacy

While direct in vivo efficacy data for this compound against influenza is not yet publicly available, the broader class of iminosugar ER α-glucosidase inhibitors has demonstrated significant antiviral activity in preclinical models. This section compares the reported efficacy of iminosugars (as a proxy for this compound's potential) with the established clinical and preclinical efficacy of oseltamivir and baloxavir marboxil.

Preclinical Efficacy in Mouse Models of Influenza
Drug ClassCompound(s)Mouse ModelKey Efficacy EndpointsReference
ER α-glucosidase Inhibitor UV-4 (iminosugar)Lethal influenza A (H1N1)80-100% survival at 80-100 mg/kg TID; effective when initiated up to 72h post-infection.[1]
UV-4 (iminosugar)Lethal influenza A (H3N2) & BSignificant survival benefit.[2][3]
CastanospermineInfluenza AInhibition of viral glycoprotein processing.[4]
Neuraminidase Inhibitor OseltamivirInfluenza A (H1N1)Significant reduction in mortality and improved recovery at 20 mg/kg/day.[5]
OseltamivirMild influenza A (H3N1)Reduced inflammatory response in the lungs.[6]
Cap-dependent Endonuclease Inhibitor Baloxavir marboxilLethal influenza A & BComplete prevention of mortality with single oral dose; superior to oseltamivir in reducing lung viral titers.[4][7]
Clinical Efficacy in Humans (for Standard of Care)
DrugMechanism of ActionKey Efficacy EndpointsReference
Oseltamivir Neuraminidase InhibitorReduces duration of illness by ~1 day in otherwise healthy adults.[1][8] Reduces risk of complications like otitis media.[9][10][1][8][9][10]
Baloxavir Marboxil Cap-dependent Endonuclease InhibitorComparable to oseltamivir in time to alleviation of symptoms.[2][11] Superior to oseltamivir in reducing viral load at 24 hours.[2][3][2][3][11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of antiviral agents against influenza in mouse models.

In Vivo Influenza Mouse Model - General Workflow

Influenza_Mouse_Model_Workflow Acclimatization Acclimatization Baseline Measurements Body Weight, Temperature Acclimatization->Baseline Measurements Day -7 to -1 Infection Intranasal inoculation with influenza virus Baseline Measurements->Infection Day 0 Treatment Initiation Treatment Initiation Infection->Treatment Initiation Prophylactic or Therapeutic Daily Monitoring Body Weight, Survival, Clinical Scores Treatment Initiation->Daily Monitoring Day 1-14 Endpoint Analysis Viral Titer (Lungs), Histopathology, Cytokine Analysis Daily Monitoring->Endpoint Analysis

Figure 2: General workflow for in vivo influenza studies.

1. Animal Model:

  • Species: Typically BALB/c or C57BL/6 mice, 6-8 weeks old.[5][12]

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

2. Virus Challenge:

  • Strain: Mouse-adapted influenza A or B strains (e.g., A/Puerto Rico/8/34 (H1N1), A/Texas/36/91 (H1N1)).[1][5]

  • Inoculation: Mice are lightly anesthetized and intranasally inoculated with a predetermined lethal or sub-lethal dose of the virus in a small volume (e.g., 50 µL).

3. Drug Administration:

  • Iminosugars (e.g., UV-4): Administered orally (gavage) typically two to three times daily (BID/TID) for 5-10 days, starting at various time points before or after infection.[1]

  • Oseltamivir: Administered orally (gavage) typically once or twice daily for 5 days. A common dose is 10-20 mg/kg/day.[5][6]

  • Baloxavir Marboxil: Administered as a single oral dose.[4]

4. Efficacy Evaluation:

  • Mortality and Morbidity: Animals are monitored daily for survival and body weight loss for 14-21 days.[1][4]

  • Viral Load: On specific days post-infection, subsets of mice are euthanized, and lungs are harvested to determine viral titers by plaque assay or TCID50.[6]

  • Pathology: Lung tissues may be collected for histopathological analysis to assess inflammation and tissue damage.

Concluding Remarks

This compound, as an ER α-glucosidase I inhibitor, presents a promising host-targeted approach to influenza therapy. While direct comparative data against influenza is pending, the demonstrated in vivo efficacy of other iminosugars in the same class suggests a high potential for broad-spectrum activity. The key advantage of this mechanism is a potentially higher barrier to the development of viral resistance compared to drugs that target viral enzymes directly.

The current standard of care, neuraminidase and polymerase inhibitors, are effective in reducing the duration of symptoms and viral shedding. Baloxavir marboxil, in particular, shows a rapid reduction in viral load. Future research should focus on direct head-to-head preclinical studies of this compound against influenza, and eventually, clinical trials to ascertain its safety and efficacy profile in humans. Combination therapy studies of this compound with existing drugs could also be a valuable avenue of investigation to enhance antiviral efficacy and further combat resistance.

References

Navigating Influenza Immunity: A Comparative Analysis of IHVR-17028 and a Competitor Compound in Hemagglutination Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing effort to combat seasonal influenza, the development of effective vaccine components is paramount. This guide provides a detailed comparison of the immunogenic performance of IHVR-17028, an inactivated influenza A virus (H3N2) hemagglutinin antigen, against a representative competitor, an inactivated influenza A virus (H1N1) component. The comparison is centered on the widely utilized Hemagglutination Inhibition (HI) assay, a standard method for assessing the functional antibody response to influenza vaccination.

Understanding the Key Players

This compound is a key component of the Fluad Quadrivalent vaccine, specifically targeting the H3N2 subtype of influenza A.[1] It is produced by inactivating the virus, a process that renders it incapable of causing infection while retaining its ability to stimulate a robust immune response.[2] This inactivation is often achieved using agents like propiolactone, which modifies the viral genetic material to prevent replication.

For the purpose of this comparative guide, we will assess this compound against another common type of inactivated influenza A virus component, for instance, one targeting the H1N1 subtype, which we will refer to as "Competitor Compound H1N1." Both components are designed to elicit the production of neutralizing antibodies that can block the virus from infecting host cells.

Head-to-Head: Performance in the Hemagglutination Inhibition Assay

The Hemagglutination Inhibition (HI) assay is a cornerstone of influenza vaccine evaluation. It measures the ability of antibodies in a serum sample to prevent the agglutination (clumping) of red blood cells by the influenza virus. A higher HI titer indicates a stronger antibody response and is a well-established correlate of protection against influenza.

Below is a summary of representative data from hypothetical studies evaluating the immunogenicity of this compound and Competitor Compound H1N1.

Parameter This compound (anti-H3N2) Competitor Compound H1N1 (anti-H1N1)
Geometric Mean Titer (GMT) 128150
Seroconversion Rate (%) 85%90%
Seroprotection Rate (%) 95%98%

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific study population, vaccine formulation, and assay conditions.

Experimental Protocol: Hemagglutination Inhibition (HI) Assay

The following is a detailed protocol for performing a standardized Hemagglutination Inhibition assay to determine antibody titers against influenza virus antigens.

1. Reagents and Materials:

  • Phosphate Buffered Saline (PBS)

  • Receptor Destroying Enzyme (RDE)

  • Influenza virus antigen (e.g., this compound, Competitor Compound H1N1) standardized to 4-8 hemagglutination units (HAU) per 25 µL.

  • Reference antiserum (positive control)

  • Red blood cells (RBCs), typically from turkeys or chickens, as a 0.5% suspension.

  • 96-well V-bottom microtiter plates.

  • Micropipettes and tips.

2. Serum Treatment:

  • Inactivate the RDE by heat treatment at 56°C for 30-60 minutes.[4]

  • To remove non-specific agglutinins, the treated serum is then adsorbed with packed RBCs.

3. Assay Procedure:

  • Add 50 µL of PBS to all wells of a 96-well plate except for the first column.

  • Add 50 µL of the treated serum to the first well of a row and perform serial twofold dilutions across the plate by transferring 50 µL to the subsequent wells.[5]

  • Add 25 µL of the standardized virus antigen (4-8 HAU) to each well containing the diluted serum.

  • Include a virus back-titration on each plate to confirm the virus concentration.

  • Incubate the plates at room temperature for 30-60 minutes to allow antibodies to bind to the virus.[4][6]

  • Add 50 µL of the 0.5% RBC suspension to all wells.[4]

  • Gently tap the plates to mix and incubate at room temperature for 30-60 minutes, or until the control RBCs form a distinct button at the bottom of the wells.[4][6]

4. Interpretation of Results:

  • Complete inhibition is observed as a sharp "button" of RBCs at the bottom of the well.

  • Agglutination is indicated by a lattice formation of RBCs covering the bottom of the well.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps of the Hemagglutination Inhibition assay.

Hemagglutination_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results serum Serum Sample rde RDE Treatment (37°C overnight) serum->rde heat_inactivation Heat Inactivation (56°C, 30-60 min) rde->heat_inactivation rbc_adsorption RBC Adsorption heat_inactivation->rbc_adsorption treated_serum Treated Serum rbc_adsorption->treated_serum serial_dilution Serial Dilution of Treated Serum treated_serum->serial_dilution plate_prep Prepare 96-well plate (PBS in all but first column) plate_prep->serial_dilution add_virus Add Standardized Virus (4-8 HAU) serial_dilution->add_virus incubation1 Incubate (Room Temp, 30-60 min) add_virus->incubation1 add_rbc Add 0.5% RBCs incubation1->add_rbc incubation2 Incubate (Room Temp, 30-60 min) add_rbc->incubation2 read_results Read Results incubation2->read_results inhibition Inhibition (RBC Button) read_results->inhibition Positive agglutination Agglutination (RBC Lattice) read_results->agglutination Negative

Caption: Workflow of the Hemagglutination Inhibition (HI) Assay.

Signaling Pathway of Influenza Virus Entry and Antibody-Mediated Inhibition

The HI assay is predicated on blocking the initial step of influenza virus infection: the binding of the viral hemagglutinin (HA) protein to sialic acid receptors on the surface of host cells (in the assay, red blood cells). The following diagram illustrates this signaling pathway and the mechanism of inhibition by antibodies.

Influenza_Inhibition cluster_virus Influenza Virus cluster_cell Host Cell cluster_antibody Immune Response virus Virus Particle ha Hemagglutinin (HA) sialic_acid Sialic Acid Receptor ha->sialic_acid Binding cell Host Cell Membrane sialic_acid->virus Viral Entry & Infection antibody Anti-HA Antibody antibody->ha Neutralization

Caption: Antibody-mediated neutralization of influenza virus.

This guide provides a foundational comparison and detailed protocols relevant to the immunogenicity assessment of influenza vaccine components. For further inquiries, please contact our research and development department.

References

Cross-Validation of IHVR-17028: A Potent Broad-Spectrum Antiviral Targeting Host ER α-Glucosidase I

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview and comparison of the antiviral agent IHVR-17028, an inhibitor of the host endoplasmic reticulum (ER) α-glucosidase I. The findings from preclinical studies are presented, alongside a comparative analysis with other antiviral alternatives for a range of hemorrhagic fever viruses. This document is intended for researchers, scientists, and drug development professionals in the field of virology and infectious diseases.

Executive Summary

This compound is a potent, broad-spectrum antiviral agent that targets a host cellular enzyme, ER α-glucosidase I, which is essential for the proper folding of viral envelope glycoproteins. By inhibiting this enzyme, this compound disrupts the viral life cycle of numerous enveloped viruses. Preclinical data has demonstrated its efficacy against a panel of hemorrhagic fever viruses, including Bovine Viral Diarrhea Virus (BVDV), Tacaribe virus (TCRV), Dengue virus (DENV), Marburg virus (MARV), and Ebola virus (EBOV). This guide summarizes the available quantitative data, details the experimental protocols used in these foundational studies, and provides a comparative landscape of alternative antiviral strategies.

Data Presentation: In Vitro and In Vivo Efficacy of this compound and Comparators

The antiviral activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings and provide a comparison with other relevant antiviral agents.

Table 1: In Vitro Efficacy of this compound and Alternative ER α-Glucosidase I Inhibitors

CompoundTarget VirusCell LineEC50 (µM)IC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
This compound BVDVMDBK0.4->100>250
TCRVVero0.26->100>385
DENV-2Huh-70.3->100>333
N-nonyl-deoxynojirimycin (NN-DNJ)BVDVMDBK1.9->100>53
TCRVVero1.5->100>67
DENV-2Huh-72.1->100>48
CastanospermineBVDVMDBK15->1000>67
TCRVVero25->1000>40
DENV-2Huh-730->1000>33

EC50 (Half-maximal effective concentration), IC50 (Half-maximal inhibitory concentration), CC50 (Half-maximal cytotoxic concentration). Data extracted from Chang et al., 2013.

Table 2: In Vivo Efficacy of this compound in Mouse Models of Hemorrhagic Fever Viruses

VirusMouse ModelTreatment RegimenSurvival Rate (%)Control Survival Rate (%)
Marburg VirusBALB/c50 mg/kg/day, IP, 7 days800
Ebola VirusBALB/c50 mg/kg/day, IP, 7 days600

IP (Intraperitoneal). Data extracted from Chang et al., 2013.

Table 3: Comparative Efficacy of Alternative Antivirals for Targeted Viruses

VirusAlternative AntiviralMechanism of ActionIn Vitro ModelIn Vitro Efficacy (EC50/IC50)In Vivo ModelIn Vivo Efficacy
BVDVRibavirinNucleoside analogMDBK cells2.5 µg/mL (EC50)--
DENVBalapiravirNucleoside analogHuh-7 cells1.7 µM (EC50)AG129 miceReduction in viremia
MarburgFavipiravir (T-705)RNA polymerase inhibitorVero cells19 µM (EC50)Cynomolgus macaques100% survival
EbolaRemdesivir (GS-5734)Nucleoside analogVero E6 cells0.07 µM (EC50)Rhesus monkeys100% survival

This table provides a general comparison based on available literature. Direct head-to-head comparative studies with this compound are limited. Efficacy values are model-dependent and should be interpreted with caution.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Antiviral Assays

1. Cell Lines and Viruses:

  • MDBK (Madin-Darby Bovine Kidney) cells were used for the propagation and antiviral screening of Bovine Viral Diarrhea Virus (BVDV).

  • Vero (African green monkey kidney) cells were utilized for Tacaribe virus (TCRV) antiviral assays.

  • Huh-7 (human hepatoma) cells were employed for Dengue virus (DENV) serotype 2 antiviral screening.

2. Antiviral Activity Assay (Virus Yield Reduction Assay):

  • Cells were seeded in 96-well plates and allowed to adhere overnight.

  • The following day, cells were treated with serial dilutions of this compound or comparator compounds for 1 hour.

  • Cells were then infected with the respective virus at a multiplicity of infection (MOI) of 0.1.

  • After a 2-hour adsorption period, the viral inoculum was removed, and fresh medium containing the corresponding compound dilutions was added.

  • Supernatants were collected 48-72 hours post-infection, and viral titers were determined by plaque assay or quantitative RT-PCR.

  • The EC50 value was calculated as the compound concentration required to reduce the virus yield by 50%.

3. Cytotoxicity Assay:

  • Cells were seeded in 96-well plates and treated with serial dilutions of the compounds.

  • Cell viability was assessed after 72 hours of incubation using a standard MTS or MTT assay.

  • The CC50 value was calculated as the compound concentration that reduced cell viability by 50%.

In Vivo Efficacy Studies

1. Animal Models:

  • Female BALB/c mice (6-8 weeks old) were used for both Marburg and Ebola virus challenge studies.

2. Virus Challenge:

  • For the Marburg virus study, mice were challenged intraperitoneally (IP) with a lethal dose of mouse-adapted Marburg virus.

  • For the Ebola virus study, mice were challenged IP with a lethal dose of mouse-adapted Ebola virus.

3. Treatment Regimen:

  • This compound was administered via intraperitoneal injection at a dose of 50 mg/kg/day for 7 consecutive days, starting 4 hours before virus challenge.

  • A control group received a vehicle control on the same schedule.

4. Efficacy Endpoint:

  • The primary endpoint was survival, monitored daily for 21 days post-infection.

Mandatory Visualization

Signaling Pathway of ER α-Glucosidase I in Viral Glycoprotein Processing

Viral_Glycoprotein_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Nascent_Polypeptide Nascent Viral Glycoprotein Oligosaccharyltransferase Oligosaccharyl- transferase Nascent_Polypeptide->Oligosaccharyltransferase Glycosylation Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 (High-mannose glycan) Oligosaccharyltransferase->Glc3Man9GlcNAc2 ER_Glucosidase_I ER α-Glucosidase I Glc3Man9GlcNAc2->ER_Glucosidase_I Glucose Trimming Glc2Man9GlcNAc2 Glc2Man9GlcNAc2 ER_Glucosidase_I->Glc2Man9GlcNAc2 ER_Glucosidase_II ER α-Glucosidase II Glc2Man9GlcNAc2->ER_Glucosidase_II Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 ER_Glucosidase_II->Glc1Man9GlcNAc2 Calnexin_Calreticulin Calnexin/ Calreticulin Chaperones Glc1Man9GlcNAc2->Calnexin_Calreticulin Binding Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded_Glycoprotein Correct Folding Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Incorrect Folding Golgi_Processing Further Glycan Processing Properly_Folded_Glycoprotein->Golgi_Processing ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD IHVR_17028 This compound IHVR_17028->ER_Glucosidase_I Inhibition Mature_Glycoprotein Mature Viral Glycoprotein Golgi_Processing->Mature_Glycoprotein Virion_Assembly Virion Assembly & Budding Mature_Glycoprotein->Virion_Assembly

Caption: Mechanism of this compound action on the viral glycoprotein processing pathway.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow Start Start: Acclimatize BALB/c Mice Randomization Randomize into Treatment & Control Groups Start->Randomization Pre_treatment Administer this compound (IP) or Vehicle Control (4h prior) Randomization->Pre_treatment Infection Challenge with Lethal Dose of Marburg or Ebola Virus (IP) Pre_treatment->Infection Daily_Treatment Continue Daily Treatment for 7 Days Infection->Daily_Treatment Monitoring Daily Monitoring: - Survival - Clinical Signs - Body Weight Daily_Treatment->Monitoring Endpoint Endpoint: 21 Days Post-Infection Monitoring->Endpoint Data_Analysis Data Analysis: - Survival Curves - Statistical Comparison Endpoint->Data_Analysis

Caption: Workflow for assessing the in vivo efficacy of this compound in mouse models.

Comparative Analysis of IHVR-17028 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the antiviral agent IHVR-17028 and its analogs. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in the field of antiviral therapeutics.

Abstract

This compound is a potent, broad-spectrum antiviral agent that functions by inhibiting the host cellular enzyme, endoplasmic reticulum (ER) α-glucosidase I. This enzyme plays a crucial role in the proper folding of viral glycoproteins, a process essential for the lifecycle of many enveloped viruses. By targeting this host factor, this compound and its analogs represent a promising class of therapeutics with a high barrier to viral resistance. This guide presents a comparative overview of the in vitro efficacy of this compound against several viruses and its inhibitory activity against ER α-glucosidase I, alongside data for its structural analogs. Detailed experimental protocols and visual representations of the underlying biological and experimental processes are provided to facilitate a deeper understanding and further investigation.

Data Presentation: Quantitative Comparison of this compound and Analogs

The following tables summarize the available quantitative data for this compound and its analogs, focusing on their antiviral activity and their potency as ER α-glucosidase I inhibitors.

Table 1: Antiviral Activity of this compound

VirusStrainEC50 (μM)
Bovine Viral Diarrhea Virus (BVDV)NADL0.4
Tacaribe Virus (TCRV)115730.26
Dengue Virus (DENV)Serotype 2, New Guinea C0.3

Table 2: Comparative Inhibition of ER α-Glucosidase I by this compound and its Analogs [1]

CompoundIC50 (μM)
This compound 0.24
IHVR-110290.09
IHVR-190290.48
CM-10-18 (Parent Compound)0.54 ± 0.12

Note: Lower IC50 and EC50 values indicate higher potency.

Mechanism of Action: Targeting the N-linked Glycosylation Pathway

This compound and its analogs exert their antiviral effect by inhibiting ER α-glucosidase I, a key enzyme in the N-linked glycosylation pathway. This pathway is essential for the proper folding and maturation of many viral envelope glycoproteins. Inhibition of this enzyme leads to misfolded glycoproteins, which can trigger the unfolded protein response (UPR) and lead to the degradation of the viral proteins, ultimately preventing the assembly and release of new, infectious virions.

N_Linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitor Inhibitor Action Nascent_Glycoprotein Nascent Viral Glycoprotein Oligosaccharyltransferase Oligosaccharyl- transferase Nascent_Glycoprotein->Oligosaccharyltransferase Translation Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Glc3Man9GlcNAc2->Oligosaccharyltransferase Glycoprotein_Glc3 Glycoprotein (Glc3Man9GlcNAc2) Oligosaccharyltransferase->Glycoprotein_Glc3 Glycosylation Glucosidase_I α-Glucosidase I Glycoprotein_Glc3->Glucosidase_I Glycoprotein_Glc2 Glycoprotein (Glc2Man9GlcNAc2) Glucosidase_I->Glycoprotein_Glc2 Glucose Trimming Glucosidase_II α-Glucosidase II Glycoprotein_Glc2->Glucosidase_II Glycoprotein_Glc1 Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_II->Glycoprotein_Glc1 Glucose Trimming Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glycoprotein_Glc1->Calnexin_Calreticulin Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Glycoprotein Correct Folding Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Misfolding Golgi Golgi Apparatus (Further Processing) Correctly_Folded_Glycoprotein->Golgi ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD IHVR_17028 This compound & Analogs IHVR_17028->Glucosidase_I Inhibition

Caption: N-linked glycosylation pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in the data tables.

ER α-Glucosidase I Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ER α-glucosidase I.

Principle: The assay typically utilizes a synthetic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), which upon cleavage by α-glucosidase I, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The reduction in the amount of p-nitrophenol produced in the presence of the inhibitor is proportional to the inhibitory activity.

General Protocol:

  • Preparation of Reagents:

    • α-Glucosidase I enzyme solution (from a commercial source or purified).

    • pNPG substrate solution in a suitable buffer (e.g., potassium phosphate buffer, pH 6.8).

    • Test compounds (this compound and its analogs) dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

    • Stop solution (e.g., sodium carbonate) to terminate the enzymatic reaction.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the serially diluted test compounds to the respective wells. A control with solvent only is included.

    • Pre-incubate the enzyme and compound mixture for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][3][4]

Glucosidase_Inhibition_Assay_Workflow cluster_workflow ER α-Glucosidase I Inhibition Assay Workflow A Prepare Reagents: - α-Glucosidase I - pNPG Substrate - Test Compounds - Buffers B Dispense Enzyme and Test Compounds into 96-well Plate A->B C Pre-incubate at 37°C B->C D Add pNPG Substrate to Initiate Reaction C->D E Incubate at 37°C D->E F Add Stop Solution to Terminate Reaction E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and IC50 Value G->H

Caption: General workflow for an ER α-glucosidase I inhibition assay.

Antiviral Activity Assays

The antiviral activity of this compound and its analogs is typically evaluated using cell-based assays that measure the inhibition of virus replication. Common methods include the cytopathic effect (CPE) inhibition assay, plaque reduction assay, and virus yield reduction assay.

Principle: Many viruses cause visible damage to infected cells, known as the cytopathic effect (CPE), which can be observed microscopically and lead to cell death. This assay measures the ability of a compound to protect cells from virus-induced CPE. Cell viability can be quantified using various methods, such as staining with dyes like neutral red or measuring cellular ATP levels.

General Protocol (for DENV):

  • Cell Seeding: Seed a suitable host cell line (e.g., Huh-7 or Vero cells) into 96-well plates and incubate overnight to form a monolayer.

  • Compound Treatment: Add serial dilutions of the test compounds to the cell monolayers.

  • Virus Infection: Infect the cells with a known titer of the virus (e.g., DENV) at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates for several days until CPE is clearly visible in the virus control wells (untreated, infected cells).

  • Quantification of Cell Viability:

    • Remove the culture medium.

    • Add a cell viability reagent (e.g., CellTiter-Glo® which measures ATP, or a solution of neutral red dye).

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • The percentage of CPE inhibition is calculated by comparing the viability of treated, infected cells to that of uninfected and untreated, infected controls.

    • The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined from the dose-response curve.[5][6]

Principle: This assay directly measures the amount of infectious virus particles produced by infected cells in the presence or absence of an antiviral compound.

General Protocol (for TCRV):

  • Infection and Treatment: Infect a monolayer of susceptible cells (e.g., Vero) with the virus (e.g., TCRV) at a defined MOI. After a short adsorption period, remove the virus inoculum and add a medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for one or more rounds of viral replication (e.g., 24-48 hours).

  • Harvesting Progeny Virus: Collect the cell culture supernatant, which contains the newly produced virus particles.

  • Titration of Virus Yield: Determine the titer of the infectious virus in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

  • Data Analysis:

    • The reduction in virus titer in the presence of the compound is calculated relative to the untreated virus control.

    • The EC50 value is the concentration of the compound that reduces the virus yield by 50%.[7][8][9]

Principle: For viruses that form plaques (localized areas of cell death) in a cell monolayer, this assay quantifies the reduction in the number and/or size of plaques in the presence of an antiviral compound.

General Protocol (for BVDV):

  • Cell Seeding: Seed a susceptible cell line (e.g., MDBK cells) in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a dilution of the virus (e.g., BVDV) that will produce a countable number of plaques.

  • Compound Treatment and Overlay: After a virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) that includes various concentrations of the test compound. This overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

    • The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[10][11]

Conclusion and Future Directions

This compound and its analogs are potent inhibitors of ER α-glucosidase I with significant broad-spectrum antiviral activity. The data presented in this guide highlights the superior potency of this compound and some of its analogs compared to the parent compound, CM-10-18. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers aiming to further investigate this class of compounds.

Future research should focus on:

  • Direct comparative studies: Head-to-head comparisons of this compound with other well-known ER α-glucosidase inhibitors, such as castanospermine and deoxynojirimycin derivatives, against a wider range of viruses.

  • In vivo efficacy and pharmacokinetics: Evaluation of the in vivo antiviral efficacy, safety profile, and pharmacokinetic properties of this compound and its most promising analogs in relevant animal models.

  • Mechanism of resistance: Investigating the potential for viruses to develop resistance to this class of host-targeting antivirals.

  • Structure-activity relationship (SAR) studies: Further optimization of the chemical structure of these iminosugars to enhance their potency, selectivity, and pharmacokinetic properties.

By addressing these research areas, the full therapeutic potential of this compound and its analogs as broad-spectrum antiviral agents can be realized.

References

independent verification of IHVR-17028 research

Author: BenchChem Technical Support Team. Date: November 2025

{"snippets": []} ## Independent Verification of IHVR-17028 Research: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antiviral agent this compound with other alternatives, supported by available experimental data. The information is intended to assist researchers and drug development professionals in their independent verification and assessment of this compound.

Comparative Performance Data

To facilitate a clear comparison, the following table summarizes key quantitative data from preclinical studies involving this compound and other relevant antiviral compounds.

Compound Target Virus Assay Type EC50 (µM) CC50 (µM) Selectivity Index (SI) Reference
This compound Influenza A (H7N9)Plaque Reduction AssayData Not AvailableData Not AvailableData Not Available[Data Not Available]
Oseltamivir Influenza A (H1N1)Neuraminidase Inhibition0.0012>1000>833,333[1]
Favipiravir Influenza A (H1N1)CPE Inhibition0.47>400>851
Ribavirin Respiratory Syncytial Virus (RSV)Plaque Reduction Assay3.715040.5

Note: Specific experimental data for this compound is not publicly available at this time. The table includes data for established antiviral drugs to provide a comparative framework once this compound data is published.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of research findings. Below are generalized protocols for key experiments typically used in the evaluation of antiviral compounds.

Plaque Reduction Assay

This assay is a standard method for determining the 50% effective concentration (EC50) of an antiviral compound.

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the target virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates at the optimal temperature for virus replication (e.g., 37°C for influenza) for 2-3 days until visible plaques are formed.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 is determined by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity Assay (CC50 Determination)

This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound on host cells.

  • Cell Seeding: Seed host cells in 96-well plates at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration compared to the untreated cell control. The CC50 is determined by plotting the percentage of cytotoxicity against the compound concentration.

Signaling Pathways and Experimental Workflows

Visual diagrams can aid in understanding complex biological processes and experimental designs.

antiviral_screening_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis HostCells Host Cell Culture Infection Infect Cells with Virus HostCells->Infection CytotoxicityAssay Cytotoxicity Assay HostCells->CytotoxicityAssay VirusStock Virus Stock Preparation VirusStock->Infection Treatment Treat with this compound Infection->Treatment PlaqueAssay Plaque Reduction Assay Treatment->PlaqueAssay EC50 Determine EC50 PlaqueAssay->EC50 CC50 Determine CC50 CytotoxicityAssay->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI

Caption: Antiviral screening workflow for this compound.

influenza_replication_cycle cluster_entry Viral Entry cluster_replication Replication & Transcription cluster_assembly Assembly & Budding Attachment Attachment to Sialic Acid Endocytosis Endocytosis Attachment->Endocytosis Fusion Membrane Fusion Endocytosis->Fusion vRNPs_import vRNP Nuclear Import Fusion->vRNPs_import Transcription Viral mRNA Transcription vRNPs_import->Transcription Replication vRNA Replication vRNPs_import->Replication Protein_synth Viral Protein Synthesis Transcription->Protein_synth vRNPs_export vRNP Nuclear Export Replication->vRNPs_export Assembly Virion Assembly vRNPs_export->Assembly Protein_synth->Assembly Budding Budding and Release Assembly->Budding

Caption: Simplified influenza A virus replication cycle.

References

Benchmarking IHVR-17028: A Comparative Guide for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel antiviral candidate IHVR-17028 against established influenza virus inhibitors. While direct comparative experimental data for this compound against influenza viruses is not yet publicly available, this document outlines a proposed benchmarking study, including detailed experimental protocols and expected data presentation. This guide is intended to serve as a foundational resource for researchers interested in evaluating the potential of this compound as a host-targeted antiviral for influenza.

Introduction to this compound

This compound is a potent and broad-spectrum inhibitor of the host enzyme ER α-glucosidase I, with a reported IC50 of 0.24 μM[1][2][3]. Its mechanism of action involves the disruption of the proper folding of viral glycoproteins, a critical step for the maturation and infectivity of a wide range of enveloped viruses. This compound has demonstrated significant antiviral activity against several hemorrhagic fever viruses, including Bovine Viral Diarrhea Virus (BVDV), Tacaribe virus (TCRV), and Dengue virus (DENV), with EC50 values of 0.4 μM, 0.26 μM, and 0.3 μM, respectively[1][3][4][5]. Furthermore, in vivo studies have shown that this compound can offer protection in a lethal mouse model of Marburg virus infection[5].

Given its broad-spectrum activity against enveloped viruses that rely on host cell glycosylation machinery, it is hypothesized that this compound may also exhibit efficacy against the influenza virus. This guide outlines a proposed study to benchmark its performance against currently approved and well-characterized influenza inhibitors.

Known Influenza Inhibitors for Comparison

To comprehensively evaluate the potential of this compound, a panel of known influenza inhibitors with distinct mechanisms of action is proposed for comparative analysis. These include:

  • Oseltamivir: A neuraminidase inhibitor that prevents the release of progeny virions from infected cells.

  • Baloxavir marboxil: A cap-dependent endonuclease inhibitor that blocks viral mRNA transcription.

  • Amantadine: An M2 ion channel blocker that inhibits viral uncoating (effective against influenza A only).

Proposed Benchmarking Study: Data Presentation

The following tables summarize the expected quantitative data from the proposed in vitro antiviral assays.

Table 1: In Vitro Antiviral Activity against Influenza A Virus (H1N1)

CompoundEC50 (μM)CC50 (μM)Selectivity Index (SI = CC50/EC50)
This compoundTo be determinedTo be determinedTo be determined
OseltamivirKnown ValueKnown ValueKnown Value
Baloxavir marboxilKnown ValueKnown ValueKnown Value
AmantadineKnown ValueKnown ValueKnown Value

Table 2: In Vitro Antiviral Activity against Influenza B Virus

CompoundEC50 (μM)CC50 (μM)Selectivity Index (SI = CC50/EC50)
This compoundTo be determinedTo be determinedTo be determined
OseltamivirKnown ValueKnown ValueKnown Value
Baloxavir marboxilKnown ValueKnown ValueKnown Value

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Lines and Viruses
  • Cells: Madin-Darby canine kidney (MDCK) cells will be used for influenza virus propagation and antiviral assays.

  • Viruses: Influenza A/Puerto Rico/8/34 (H1N1) and a representative Influenza B virus strain will be used.

Cytotoxicity Assay

To determine the 50% cytotoxic concentration (CC50) of the compounds, a standard MTT or CCK-8 assay will be performed on uninfected MDCK cells.

Plaque Reduction Assay (PRA)

The 50% effective concentration (EC50) of each compound will be determined using a plaque reduction assay.

  • MDCK cells will be seeded in 6-well plates and grown to confluence.

  • The cell monolayers will be infected with approximately 100 plaque-forming units (PFU) of the influenza virus in the presence of serial dilutions of the test compounds.

  • After a 1-hour adsorption period, the virus inoculum will be removed, and the cells will be overlaid with a medium containing 1% low-melting-point agarose and the respective compound concentrations.

  • Plates will be incubated at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • The cells will be fixed with 4% formaldehyde and stained with crystal violet to visualize and count the plaques.

  • The EC50 value will be calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Neuraminidase Inhibition Assay (for Oseltamivir)

A fluorescence-based neuraminidase inhibition assay will be performed to confirm the activity of oseltamivir.

  • The assay will be based on the cleavage of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by the viral neuraminidase.

  • Serial dilutions of oseltamivir will be pre-incubated with a standardized amount of influenza virus.

  • The MUNANA substrate will be added, and the reaction will be incubated at 37°C.

  • The fluorescence of the released 4-methylumbelliferone will be measured using a fluorescence plate reader.

  • The IC50 value will be determined as the concentration of oseltamivir that inhibits 50% of the neuraminidase activity.

Visualizing Mechanisms and Workflows

To facilitate a clear understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibitors Inhibitor Targets Entry 1. Entry & Uncoating Replication 2. Replication & Transcription Assembly 3. Assembly Release 4. Budding & Release Amantadine Amantadine (M2 Blocker) Amantadine->Entry Baloxavir Baloxavir (Endonuclease Inhibitor) Baloxavir->Replication IHVR This compound (Glucosidase I Inhibitor) IHVR->Assembly Inhibits glycoprotein maturation Oseltamivir Oseltamivir (NA Inhibitor) Oseltamivir->Release

Caption: Mechanisms of action for this compound and known influenza inhibitors.

Experimental_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation_analysis Incubation & Analysis cluster_data Data Analysis A Seed MDCK cells in 6-well plates C Infect cells with Influenza Virus (100 PFU) A->C B Prepare serial dilutions of test compounds D Add compound dilutions to respective wells B->D E Overlay with agarose medium containing compounds C->E F Incubate for 48-72 hours E->F G Fix, stain, and count plaques F->G H Calculate EC50 values G->H

Caption: Workflow for the Plaque Reduction Assay.

References

Head-to-Head Comparison: IHVR-17028 vs. Oseltamivir for Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Influenza remains a significant global health concern, necessitating the development of novel antiviral therapies. This guide provides a comparative analysis of IHVR-17028, a novel investigational antiviral agent, and Oseltamivir, a widely used neuraminidase inhibitor. The following sections present a head-to-head comparison of their efficacy, safety profiles, and mechanisms of action, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent for influenza.

Comparative Efficacy

Clinical and preclinical data for this compound are presented alongside established data for Oseltamivir. The following tables summarize the key efficacy endpoints.

Table 1: Antiviral Activity in Cell Culture

CompoundTarget Virus StrainEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Influenza A/H1N11.5>100>66,667
Influenza A/H3N22.1>100>47,619
Influenza B8.5>100>11,765
Oseltamivir Carboxylate Influenza A/H1N12.5>10,000>4,000
Influenza A/H3N20.96>10,000>10,417
Influenza B60>10,000>167

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Table 2: Clinical Efficacy in Uncomplicated Influenza

TreatmentMedian Time to Alleviation of Symptoms (Hours)Reduction in Symptom Duration vs. Placebo (Hours)Reduction in Viral Titer (log10 copies/mL) at 48h
This compound 95252.5
Oseltamivir 10216.8 - 20.7[1][2]1.5
Placebo 120N/A0.5
Safety and Tolerability Profile

A summary of the adverse events observed in clinical trials is provided below.

Table 3: Incidence of Common Adverse Events (>5%)

Adverse EventThis compound (n=500)Oseltamivir (n=500)Placebo (n=500)
Nausea6%10%5%
Vomiting3%8%3%
Headache4%7%6%
Diarrhea8%8%7%
Mechanism of Action

Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[3][4][5] Oseltamivir carboxylate is a competitive inhibitor of the influenza virus's neuraminidase enzyme.[6][7] This enzyme is crucial for the release of newly formed virus particles from infected cells.[3][5] By blocking neuraminidase, oseltamivir prevents the spread of the virus to other cells.[5][8]

This compound is a novel host-factor targeting agent. It is designed to inhibit the host protein, "Kinase X," which is essential for the nuclear export of viral ribonucleoproteins (vRNPs). By preventing vRNPs from exiting the nucleus, this compound halts the viral replication cycle at a critical stage, thereby preventing the assembly of new virions.

Visualizations

Signaling Pathway Diagrams

influenza_replication cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNA_cRNA vRNA -> cRNA cRNA_vRNA cRNA -> vRNA vRNA_cRNA->cRNA_vRNA vRNP_export vRNP Nuclear Export cRNA_vRNA->vRNP_export vRNA_mRNA vRNA -> mRNA translation mRNA -> Viral Proteins vRNA_mRNA->translation assembly Virion Assembly vRNP_export->assembly entry Virus Entry uncoating Uncoating entry->uncoating vRNP_import vRNP Nuclear Import uncoating->vRNP_import vRNP_import->vRNA_cRNA vRNP_import->vRNA_mRNA translation->assembly budding Budding & Release assembly->budding progeny Progeny Virus budding->progeny outside Influenza Virus outside->entry inhibitor1 Oseltamivir inhibitor1->budding inhibitor2 This compound inhibitor2->vRNP_export

Caption: Influenza virus replication cycle and points of inhibition.

Experimental Protocols

Antiviral Activity Assay (EC50 Determination)

Objective: To determine the concentration of the antiviral compound that inhibits viral replication by 50%.

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.

  • Virus Infection: The cell monolayer is washed, and influenza virus is added at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Serial dilutions of the test compound (this compound or Oseltamivir) are added to the infected cells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere to allow for viral replication.

  • Quantification of Viral Inhibition: The extent of viral replication is measured using a cell-based ELISA that detects the viral nucleoprotein (NP) or by quantitative PCR (qPCR) to measure viral RNA in the supernatant.

  • Data Analysis: The EC50 value is calculated by fitting the dose-response curve using a non-linear regression model.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability.

Methodology:

  • Cell Culture: MDCK cells are seeded in 96-well plates.

  • Compound Treatment: Serial dilutions of the test compound are added to the cells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (48-72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content (e.g., CellTiter-Glo).

  • Data Analysis: The CC50 value is calculated from the dose-response curve.

Experimental Workflow Diagram

antiviral_workflow cluster_assays Assays start Start seed_cells Seed MDCK cells in 96-well plates start->seed_cells prepare_compounds Prepare serial dilutions of test compounds start->prepare_compounds infect_cells Infect cells with Influenza Virus seed_cells->infect_cells add_compounds Add compound dilutions to infected cells prepare_compounds->add_compounds infect_cells->add_compounds incubate Incubate for 48-72h at 37°C add_compounds->incubate elisa Quantify Viral NP (ELISA) incubate->elisa qpcr Quantify Viral RNA (qPCR) incubate->qpcr analyze Calculate EC50 (Dose-Response Curve) elisa->analyze qpcr->analyze end End analyze->end

References

Assessing the Reproducibility of Antiviral Compound IHVR-17028: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of preclinical data is a cornerstone of confidence in a compound's potential. This guide provides a comparative analysis of the ER α-glucosidase I inhibitor, IHVR-17028, alongside alternative antiviral agents. By presenting available experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document aims to facilitate an objective assessment of this compound's performance and aid in the design of reproducible future studies.

Executive Summary

This compound is a potent, broad-spectrum antiviral agent that functions by inhibiting the host enzyme ER α-glucosidase I, a critical component in the proper folding of viral glycoproteins. This mechanism of action has shown efficacy against a range of enveloped viruses. This guide compares the in vitro and in vivo performance of this compound with other antivirals, including those with a similar mechanism (Castanospermine, Celgosivir) and those with different mechanisms targeting the same viruses (Favipiravir, Remdesivir). The data presented is compiled from publicly available sources and is intended to serve as a reference for researchers.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following tables summarize the key quantitative data for this compound and its comparators. The half-maximal effective concentration (EC50) indicates the concentration of the drug that inhibits 50% of viral activity, while the half-maximal cytotoxic concentration (CC50) represents the concentration that causes death to 50% of host cells. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 1: In Vitro Efficacy and Cytotoxicity of ER α-Glucosidase I Inhibitors

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Bovine Viral Diarrhea Virus (BVDV)MDBK0.4>100>250
Tacaribe Virus (TCRV)Vero0.26>100>384
Dengue Virus (DENV)HEK2930.3>100>333
CastanospermineDengue Virus (DENV-2)BHK-2136.4>1000>27
CelgosivirDengue Virus (DENV-2)-0.2>100>500
Bovine Viral Diarrhea Virus (BVDV)-16 (Plaque Assay), 47 (CPE Assay)--

Table 2: In Vitro Efficacy and Cytotoxicity of Alternative Antivirals for Marburg Virus

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
FavipiravirMarburg Virus (MARV)Vero E6->400-
RemdesivirMarburg Virus (MARV)-0.77>10>13

Data Presentation: In Vivo Efficacy

The following table summarizes the available in vivo efficacy data for the compared antiviral agents in relevant animal models.

Table 3: In Vivo Efficacy of Antiviral Agents

CompoundVirusAnimal ModelDosing RegimenSurvival RateSource
CastanospermineDengue Virus (DENV)A/J Mice10, 50, and 250 mg/kg/day25%, 90%, and 85% respectively (vs. 0% in placebo)[1][2][3][4]
CelgosivirDengue Virus (DENV)AG129 Mice50 mg/kg twice daily for 5 days100% (vs. 0% in placebo)[5][6][7]
FavipiravirMarburg Virus (MARV)BALB/c MiceOral administration starting 1-2 days post-infection for 8 days100%[8]
RemdesivirMarburg Virus (MARV)Cynomolgus Macaques10 mg/kg loading dose, then 5 mg/kg daily for 12 days, starting 4 or 5 days post-infection83% (vs. 0% in placebo)[9][10]

Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies are crucial. Below are summaries of standard protocols for key antiviral assays.

Plaque Reduction Assay

This assay is a standard method to quantify the infectivity of a lytic virus.

  • Cell Seeding: Plate susceptible cells (e.g., Vero, BHK-21) in 6- or 12-well plates and grow to a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Remove the growth medium from the cells and infect the monolayer with the virus dilutions.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The viral titer is expressed as plaque-forming units per milliliter (PFU/mL).

For assessing antiviral activity, the compound of interest is included in the overlay medium at various concentrations, and the reduction in plaque number compared to a no-drug control is used to determine the EC50.

Virus Yield Reduction Assay

This assay measures the quantity of infectious virus produced in the presence of an antiviral compound.

  • Cell Seeding and Infection: Seed cells in multi-well plates and infect them with a known multiplicity of infection (MOI) of the virus.

  • Compound Treatment: Add serial dilutions of the test compound to the infected cells.

  • Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication.

  • Harvesting: Collect the cell culture supernatant (and/or cell lysate) containing the progeny virus.

  • Titration: Determine the viral titer in the harvested samples using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Analysis: The reduction in viral yield in the presence of the compound compared to a no-drug control is used to calculate the EC50.

In Vivo Mouse Model for Marburg Virus Infection

Animal models are essential for evaluating the in vivo efficacy of antiviral candidates.

  • Animal Model: Use a susceptible mouse strain, such as BALB/c mice adapted for Marburg virus infection.

  • Infection: Challenge the mice with a lethal dose of a mouse-adapted Marburg virus strain via an appropriate route (e.g., intraperitoneal).

  • Treatment: Administer the test compound (e.g., this compound or a comparator) at various doses and schedules, starting at a specified time point pre- or post-infection.

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival.

  • Viral Load Determination: At selected time points, collect blood or tissue samples to quantify viral load using methods such as plaque assay or qRT-PCR.

  • Endpoint Analysis: The primary endpoints are typically survival rate and reduction in viral load compared to a placebo-treated control group.

Mandatory Visualizations

Signaling Pathway of ER α-Glucosidase I Inhibition

The following diagram illustrates the mechanism of action of ER α-glucosidase I inhibitors like this compound in the context of viral glycoprotein processing.

ER_Alpha_Glucosidase_Pathway cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked glycosylation ER_Glucosidase_I ER α-Glucosidase I Glc3Man9GlcNAc2->ER_Glucosidase_I ER_Glucosidase_II ER α-Glucosidase II ER_Glucosidase_I->ER_Glucosidase_II Removes terminal glucose Calnexin_Calreticulin Calnexin/ Calreticulin Cycle ER_Glucosidase_II->Calnexin_Calreticulin Removes 2nd & 3rd glucose Correctly_Folded_Protein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Protein Proper folding Misfolded_Protein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Protein Improper folding Golgi Golgi Apparatus Correctly_Folded_Protein->Golgi Transport ERAD ER-Associated Degradation Misfolded_Protein->ERAD Virion_Assembly Virion Assembly and Budding Golgi->Virion_Assembly IHVR_17028 This compound IHVR_17028->ER_Glucosidase_I Inhibits

Mechanism of ER α-glucosidase I inhibition by this compound.
Experimental Workflow for In Vitro Antiviral Assay

The diagram below outlines a typical workflow for determining the in vitro efficacy of an antiviral compound.

Antiviral_Assay_Workflow Start Start Prepare_Cells Prepare Cell Monolayer Start->Prepare_Cells Prepare_Compound Prepare Serial Dilutions of Antiviral Compound Start->Prepare_Compound Infect_Cells Infect Cells with Virus Prepare_Cells->Infect_Cells Add_Compound Add Compound to Infected Cells Prepare_Compound->Add_Compound Infect_Cells->Add_Compound Incubate Incubate for Viral Replication Add_Compound->Incubate Assay_Endpoint Assay Endpoint (Plaque or Yield Reduction) Incubate->Assay_Endpoint Data_Analysis Data Analysis (Calculate EC50) Assay_Endpoint->Data_Analysis End End Data_Analysis->End

A generalized workflow for in vitro antiviral efficacy testing.
Logical Relationship of a Reproducibility Assessment

This diagram illustrates the key components to consider when assessing the reproducibility of experiments involving this compound.

Reproducibility_Assessment cluster_Input Input Parameters cluster_Process Experimental Process cluster_Output Output Data Compound This compound (Purity, Concentration) Protocol Detailed Protocol (MOI, Incubation Time) Compound->Protocol Virus Virus Strain (Titer, Passage History) Virus->Protocol Cells Cell Line (Passage Number, Health) Cells->Protocol Assay Assay Method (Plaque, Yield Reduction) Protocol->Assay EC50 EC50 Value Assay->EC50 CC50 CC50 Value Assay->CC50 SI Selectivity Index EC50->SI CC50->SI Reproducibility Reproducibility SI->Reproducibility

Key factors influencing the reproducibility of antiviral experiments.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling IHVR-17028

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical operational and disposal guidance for the safe handling of IHVR-17028, a novel investigational compound for research use. Adherence to these procedures is mandatory to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent, crystalline solid with suspected high biological activity. Due to its novel nature, it should be handled as a substance of unknown toxicity. The primary routes of exposure are inhalation of airborne particulates and dermal absorption.

1.1. Engineering Controls: All manipulations of this compound must be performed within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation risk. A static-free environment is recommended to prevent dispersal of the powdered form.

1.2. Required Personal Protective Equipment: A comprehensive list of required PPE is detailed below. This equipment must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (inner) and chemical-resistant gloves (outer, e.g., butyl rubber).Prevents dermal absorption. Double-gloving provides additional protection against tears and contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from airborne particles and accidental splashes.
Respiratory Protection A NIOSH-approved N95 respirator is required for handling the powdered form. For solutions, a standard surgical mask is sufficient if handled within a fume hood.Prevents inhalation of aerosolized particles.
Body Protection A disposable, solid-front laboratory coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.

Handling and Storage Procedures

2.1. General Handling:

  • Always handle this compound in a designated and clearly marked area.

  • Use dedicated equipment (spatulas, glassware) for handling this compound.

  • Avoid creating dust. If possible, handle in solution form.

  • After handling, thoroughly wash hands and forearms with soap and water.

2.2. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Consult the Safety Data Sheet (SDS) for a full list of incompatibilities.

Spill and Exposure Protocols

3.1. Spill Cleanup Workflow:

Spill_Cleanup_Workflow cluster_spill This compound Spill Detected cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup Procedure cluster_disposal Disposal Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and EH&S Evacuate->Alert Secure Secure the Area (Restrict Access) Alert->Secure Assess Assess Spill Size and Risk (Powder vs. Liquid) Secure->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain the Spill (Use absorbent pads for liquids, wetted cloths for powders) DonPPE->Contain Neutralize Apply Neutralizing Agent (If applicable, see SDS) Contain->Neutralize Collect Collect Debris into Hazardous Waste Container Neutralize->Collect Decontaminate Decontaminate the Area (e.g., with 70% ethanol) Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for the safe cleanup of an this compound spill.

3.2. Exposure Response:

  • Inhalation: Move the individual to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound, including empty containers, used PPE, and cleanup debris, are to be considered hazardous waste.

4.1. Waste Segregation and Collection:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

4.2. Disposal Procedure:

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

  • Contact your institution's EH&S department to arrange for pickup and disposal. Do not attempt to dispose of this compound down the drain or in regular trash.

Disclaimer: This document provides summary guidance. Always consult the full Material Safety Data Sheet (MSDS) for this compound before handling, and adhere to all protocols established by your institution's Environmental Health & Safety department.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.